6-Nitroquinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48950. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFDRWBZAALPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216616 | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-87-8 | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 6-Nitroquinoxaline: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquinoxaline is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique chemical structure, characterized by a quinoxaline core substituted with a nitro group, imparts a range of intriguing biological and chemical properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential as a therapeutic agent and a versatile chemical intermediate.
Chemical Structure and Properties
This compound is composed of a fused benzene and pyrazine ring system, forming the quinoxaline scaffold. A nitro group (-NO2) is attached at the 6-position of this bicyclic structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6639-87-8 | [1] |
| Molecular Formula | C₈H₅N₃O₂ | [1] |
| Molecular Weight | 175.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 174-175 °C | [1] |
| Boiling Point | 437.1 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in DMSO and chloroform. | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.93 (d, J=1.8 Hz, 1H), 8.86 (d, J=1.8 Hz, 1H), 8.59 (dd, J=9.2, 2.6 Hz, 1H), 8.24 (d, J=9.2 Hz, 1H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 149.2, 148.3, 146.9, 145.0, 142.9, 132.0, 129.9, 125.5 | [1] |
| FTIR (KBr, cm⁻¹) | 1528, 1348 (NO₂ stretching), 3080 (aromatic C-H stretching) | [1] |
| Mass Spectrum (EI) | While a publicly available electron ionization mass spectrum for this compound is not readily accessible, the molecular ion peak (M+) would be expected at m/z 175. Key fragmentation peaks would likely correspond to the loss of the nitro group (M-46) and subsequent cleavage of the pyrazine ring. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation reaction of 4-nitro-1,2-phenylenediamine with glyoxal.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-nitro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-nitro-1,2-phenylenediamine in 50 mL of ethanol.
-
To the stirred solution, add 12 mmol of a 40% aqueous solution of glyoxal dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound product under vacuum. For further purification, recrystallization from ethanol can be performed.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activities and Mechanisms of Action
This compound and its derivatives have been investigated for a variety of biological activities, primarily as antimicrobial and anticancer agents, and as modulators of neurotransmitter receptors.
Antimicrobial Activity: DNA Intercalation
One of the proposed mechanisms for the antimicrobial activity of this compound is its ability to intercalate into bacterial DNA.[1] This interaction disrupts the normal helical structure of DNA, interfering with essential cellular processes such as replication and transcription, ultimately leading to bacterial cell death.
Caption: The proposed mechanism of DNA intercalation by this compound leading to bacterial cell death.
Experimental Protocol: Assessment of Antibacterial Activity (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
AMPA Receptor Antagonism
Quinoxaline derivatives are known to act as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[1] By blocking the binding of the endogenous ligand glutamate, these compounds can modulate neuronal excitability, suggesting potential applications in neurological disorders characterized by excessive glutamate signaling, such as epilepsy.
Caption: Signaling pathway of AMPA receptor activation and its inhibition by quinoxaline derivatives.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical and biological profile. Its straightforward synthesis and the reactivity of the nitro and quinoxaline functionalities make it a valuable building block for the development of more complex molecules. The demonstrated antimicrobial and potential neuromodulatory activities of this compound and its derivatives highlight its promise as a lead compound in drug discovery. Further research into its mechanisms of action and structure-activity relationships will be crucial in unlocking its full therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the diverse applications of this compound.
References
Synthesis of 6-Nitroquinoxaline from o-Phenylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-nitroquinoxaline, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details two primary synthetic pathways, with a focus on the more direct and higher-yielding method starting from a nitrated precursor. Experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to aid in the practical application of these methods.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities. The introduction of a nitro group at the 6-position of the quinoxaline scaffold provides a key intermediate for further functionalization and the development of novel therapeutic agents. This guide outlines two synthetic routes for this compound, starting from o-phenylenediamine.
Synthetic Pathways
There are two primary approaches for the synthesis of this compound from o-phenylenediamine:
-
Method A: Synthesis from a Nitrated Precursor. This is the most direct route, involving the cyclocondensation of 4-nitro-o-phenylenediamine with a glyoxal equivalent. This method is generally preferred due to its regioselectivity and higher yields.
-
Method B: Nitration of the Quinoxaline Core. This approach involves the initial synthesis of quinoxaline from o-phenylenediamine, followed by an electrophilic nitration step. This method can be more challenging due to the deactivation of the aromatic ring by the pyrazine moiety and potential for the formation of multiple isomers.
Experimental Protocols
Method A: Synthesis from 4-Nitro-o-phenylenediamine
This method involves a one-step cyclocondensation reaction.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound from 4-nitro-o-phenylenediamine.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Glyoxal (40% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
To a solution of 4-nitro-1,2-phenylenediamine (e.g., 15.3 g, 0.1 mol) in ethanol (e.g., 200 mL) in a round-bottom flask, add glyoxal (40% in water, e.g., 14.5 g, 0.1 mol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Method B: Synthesis of Quinoxaline and Subsequent Nitration
This two-step method first prepares the quinoxaline core, which is then nitrated.
Step 1: Synthesis of Quinoxaline
Reaction Scheme:
Caption: Synthesis of quinoxaline from o-phenylenediamine and glyoxal.[1]
Materials:
-
o-phenylenediamine
-
Glyoxal
-
Acetonitrile
-
Reaction vessel
Procedure:
A widely used method for the synthesis of quinoxaline is the condensation of o-phenylenediamine with glyoxal.[1] The reaction is typically carried out by stirring o-phenylenediamine and glyoxal in a solvent like acetonitrile.[1] Various catalyst systems and reaction conditions can be employed to improve the yield and efficiency of this reaction.[1]
Step 2: Nitration of Quinoxaline
Reaction Principle:
The nitration of quinoxaline requires an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and a stronger co-acid like sulfuric acid, is the reactive electrophile. The deactivating nature of the nitrogen atoms in the pyrazine ring makes this reaction less facile than the nitration of benzene.
General Procedure (Caution: Nitration reactions are highly exothermic and require careful temperature control):
-
Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
-
Slowly add quinoxaline to the cooled mixed acid with vigorous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
Challenges:
The nitration of quinoxaline can lead to a mixture of isomers, and the separation of the desired this compound can be challenging. The reaction conditions must be carefully optimized to favor the formation of the 6-nitro isomer.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and related compounds.
Table 1: Synthesis of this compound from 4-Nitro-o-phenylenediamine
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| 4-nitro-1,2-phenylenediamine | Glyoxal | Ethanol | Reflux, 4 hours | 2-Amino-6-nitroquinoxaline | 85% | Benchchem, Technical Support Center: Scale-Up Synthesis of 2-Amino-6-nitroquinoxaline |
| 4-nitro-o-phenylenediamine | Glyoxal | Water | 100 °C, 5 hours | 6-nitro quinoxaline | N/A | CN101318939A |
Note: The first entry refers to the synthesis of a closely related derivative and provides a good indication of the expected yield for the synthesis of this compound.
Table 2: Synthesis of Quinoxaline from o-Phenylenediamine
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Conditions | Product | Yield | Reference |
| o-phenylenediamine | Glyoxal | Acetonitrile | - | Quinoxaline | N/A | American Journal of Organic Chemistry, Vol. 5 No. 1, 2015, pp. 14-56.[1] |
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound via the two primary methods.
Caption: Synthetic workflows for this compound.
Conclusion
The synthesis of this compound is a critical step for the development of various pharmaceutical compounds. The method starting from 4-nitro-o-phenylenediamine offers a more direct and regioselective route with good yields. While the nitration of a pre-formed quinoxaline ring is a viable alternative, it presents challenges in controlling the regioselectivity. The detailed protocols and data presented in this guide are intended to assist researchers in the efficient and successful synthesis of this important molecule.
References
The Rising Therapeutic Potential of 6-Nitroquinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound, has long been a subject of intense interest in medicinal chemistry due to its versatile biological activities. Among its numerous derivatives, those bearing a nitro group at the 6-position have emerged as a particularly promising class of compounds with a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of 6-nitroquinoxaline derivatives, focusing on their anticancer and antimicrobial properties. It is designed to serve as a comprehensive resource, detailing experimental data, methodologies, and the underlying mechanisms of action to facilitate further research and drug development in this area.
Anticancer Activity of this compound Derivatives
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key cellular processes such as DNA replication and cell division, frequently through the targeting of specific enzymes like topoisomerase II and various protein kinases.[1]
Quantitative Anticancer Data
The in vitro cytotoxic activity of several this compound derivatives has been evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-Bis[(E)-4-fluorostyryl]-6-nitroquinoxaline | A549 (Lung) | < 10 | [2] |
| 2,3-Bis[(E)-4-bromostyryl]-6-nitroquinoxaline | A549 (Lung) | < 10 | [2] |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | [1] |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | [1] |
| Quinoxaline Derivative IV | HepG2 (Liver) | > 50 | [1] |
| Quinoxaline Derivative III | HepG2 (Liver) | > 50 | [1] |
Antimicrobial Activity of this compound Derivatives
This compound derivatives have also demonstrated significant activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. Their antimicrobial mechanism is believed to involve the disruption of bacterial DNA synthesis and integrity.[2]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,3-dichloro-6-nitroquinoxaline | Staphylococcus aureus | 0.25 | [3] |
| Unspecified Quinoxaline Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [4][5] |
| 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives | Staphylococcus aureus | - | [6] |
| 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives | Escherichia coli | - | [6] |
Key Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To this end, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the this compound scaffold is through the condensation of 4-nitro-1,2-phenylenediamine with a 1,2-dicarbonyl compound.[7]
Materials:
-
4-Nitro-1,2-phenylenediamine
-
1,2-dicarbonyl compound (e.g., glyoxal, pyruvic acid)
-
Ethanol or another suitable solvent
-
Catalytic amount of acid (e.g., hydrochloric acid), optional
Procedure:
-
Dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Optionally, add a catalytic amount of a protic acid to facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization.[7]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[8][9]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound derivative (dissolved in DMSO)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include growth and sterility controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[6]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are intrinsically linked to their interaction with key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Kinase Inhibition and Cancer Signaling
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7] Dysregulation of kinase signaling is a hallmark of cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is common in many cancers.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including quinoxaline derivatives, function by inducing apoptosis in cancer cells.
Caption: Induction of the intrinsic apoptosis pathway by this compound derivatives.
Conclusion
This compound derivatives represent a versatile and potent class of bioactive compounds with significant potential in the development of novel anticancer and antimicrobial therapies. Their diverse mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis, make them attractive candidates for further investigation. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for more effective treatments for cancer and infectious diseases. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their preclinical promise into clinical reality.
References
- 1. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of 6-Nitroquinoxaline
Abstract
The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1] Among these, this compound and its derivatives have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities, including neuroprotective, antimicrobial, and anticancer properties.[2][3][4] The presence and position of the nitro group are often crucial for the biological activity, influencing interactions with molecular targets like receptors, enzymes, and DNA.[2] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound derivatives, details relevant experimental protocols, and presents key quantitative data to support further research and development in this area.
Core Mechanisms of Action
The biological effects of this compound are diverse and are largely dictated by the specific substitutions on the quinoxaline ring.[5] Research has elucidated several primary mechanisms of action, which can be broadly categorized into antagonism of excitatory neurotransmission, antibacterial activity via DNA interaction, and induction of apoptosis in cancer cells.
Neurotransmission: AMPA Receptor Antagonism
A significant body of research has identified this compound derivatives as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[6][7]
These compounds typically bind to the glutamate binding site on the AMPA receptor, preventing its activation by the endogenous ligand, glutamate.[6] This blockade of AMPA receptors inhibits downstream signaling cascades, a mechanism that holds therapeutic potential for various neurological disorders characterized by excessive glutamatergic activity, such as epilepsy and cerebral ischemia.[7] The quinoxaline-2,3-dione scaffold is a common feature of many competitive AMPA receptor antagonists.[6] The electron-withdrawing properties of substituents on the quinoxaline ring are critical for high-affinity binding.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6639-87-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Nitroquinoxaline: A Heterocyclic Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities.[1] The incorporation of a nitro group at the 6-position of the quinoxaline ring system critically influences its electronic properties and biological functions, making 6-nitroquinoxaline a versatile building block in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical reactivity, and diverse biological applications, with a focus on its potential in anticancer drug development. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a curated summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways modulated by this compound derivatives are visually represented to elucidate their mechanisms of action.
Introduction
Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2] This scaffold is a constituent of several natural antibiotics like echinomycin and actinoleutin, which are known for their activity against Gram-positive bacteria and certain tumors. The synthetic versatility of the quinoxaline nucleus allows for the introduction of various substituents, leading to a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The presence of the nitro group, a strong electron-withdrawing moiety, in this compound significantly modulates its chemical and pharmacological characteristics, making it a valuable precursor for the synthesis of novel therapeutic agents.
Synthesis of this compound and its Derivatives
The primary synthetic route to the this compound core involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.
Synthesis of the Core Scaffold: this compound
A common and efficient method for the synthesis of this compound is the cyclization reaction of 4-nitro-1,2-phenylenediamine with glyoxal.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-nitro-1,2-phenylenediamine, Glyoxal (40% in water), Ethanol.
-
Procedure:
-
Dissolve 4-nitro-1,2-phenylenediamine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an equimolar amount of glyoxal (40% aqueous solution) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
-
Key Reactions of this compound
This compound serves as a versatile intermediate for the synthesis of a variety of derivatives through reactions targeting the nitro group or the quinoxaline ring itself.
The nitro group of this compound can be readily reduced to an amino group, providing a key intermediate for further functionalization.
Experimental Protocol: Synthesis of 6-Aminoquinoxaline [3]
-
Materials: this compound, 10% Palladium on carbon (Pd/C), Methanol, Diatomaceous earth.[3]
-
Procedure:
-
To a solution of this compound (500 mg, 2.86 mmol) in methanol (20 mL), add 10% palladium on carbon (50 mg).[3]
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the catalyst by filtration through a pad of diatomaceous earth.[3]
-
Evaporate the filtrate to remove the solvent.[3]
-
The residue is purified by silica gel column chromatography (eluent: ethyl acetate) to afford 6-aminoquinoxaline as a yellow solid (yield: 82%).[3]
-
The methyl groups on a substituted quinoxaline can be condensed with aromatic aldehydes to yield styryl derivatives, which have shown potent biological activities.
Experimental Protocol: Synthesis of 2,3-Bis[(E)-4-fluorostyryl]-6-nitroquinoxaline
-
Materials: 2,3-dimethyl-6-nitroquinoxaline, 4-fluorobenzaldehyde, Alcoholic Potassium Hydroxide (KOH).
-
Procedure:
-
Dissolve 2,3-dimethyl-6-nitroquinoxaline in alcoholic KOH.
-
Add 4-fluorobenzaldehyde to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
The resulting solid is filtered, washed, and can be purified by recrystallization to yield the styryl derivative with high purity (>95%).
-
Characterization
The synthesized this compound and its derivatives are characterized using standard spectroscopic techniques.
| Compound | Spectroscopic Data |
| This compound | IR (KBr, cm⁻¹): Characteristic peaks for aromatic C-H, C=N, and N-O stretching. |
| ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the aromatic protons of the quinoxaline ring system. | |
| ¹³C NMR (CDCl₃, δ ppm): Resonances for the carbon atoms of the bicyclic system. | |
| 6-Aminoquinoxaline | ¹H NMR (CDCl₃, δ ppm): 8.65 (1H, d, J=1.7 Hz), 8.55 (1H, d, J=1.7 Hz), 7.87 (1H, d, J=8.9 Hz), 7.18 (1H, dd, J=8.9, 2.5 Hz), 7.13 (1H, d, J=2.5 Hz), 4.20 (2H, br. s, -NH₂).[3] |
Biological Activities and Applications
This compound derivatives have demonstrated a wide range of biological activities, with anticancer properties being a major focus of research.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: Cancer cell lines, complete cell culture medium, this compound derivatives (dissolved in DMSO), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,3-Bis[(E)-4-fluorostyryl]-6-nitroquinoxaline (5h) | A549 (Lung) | < 10 | [4] |
| 2,3-Bis[(E)-4-bromostyryl]-6-nitroquinoxaline (5j) | A549 (Lung) | < 10 | [4] |
| Derivative VIIIc | HCT-116 (Colon) | 2.5 | [2] |
| Derivative VIIIc | MCF-7 (Breast) | 9 | [2] |
| Derivative VIIIa | HepG2 (Liver) | 9.8 | [2] |
| Derivative XVa | HCT-116 (Colon) | 4.4 | [2] |
| Derivative XVa | MCF-7 (Breast) | 5.3 | [2] |
| Derivative VIId | HCT-116 (Colon) | 7.8 | [2] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design.
Induction of Apoptosis
Several this compound derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death.
Inhibition of Kinase Signaling Pathways
Quinoxaline derivatives have also been identified as inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and differentiation. The PI3K/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, and some quinoxaline derivatives have shown promise as dual inhibitors of these kinases.
Conclusion
This compound is a highly valuable heterocyclic building block in the field of drug discovery and development. Its straightforward synthesis and versatile reactivity allow for the creation of diverse libraries of derivatives with a wide range of biological activities. The potent anticancer properties exhibited by many this compound derivatives, coupled with their ability to modulate key signaling pathways such as apoptosis and PI3K/mTOR, underscore their potential as promising candidates for the development of novel cancer therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this class of compounds are warranted to translate their preclinical potential into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoxaline Compounds
For Immediate Release
A deep dive into the origins and evolution of quinoxaline compounds, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. From their initial synthesis in the late 19th century to their contemporary role in targeting complex signaling pathways, we trace the historical milestones and pivotal discoveries that have established quinoxalines as a cornerstone of medicinal chemistry.
The story of quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, began in 1884. In a landmark year for organic chemistry, German chemists O. Hinsberg and W. Körner independently reported the first synthesis of this novel scaffold.[1][2][3] Their pioneering work established the fundamental reaction for creating the quinoxaline core: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This robust and straightforward method, now widely known as the Hinsberg-Körner reaction, remains a foundational strategy in the synthesis of quinoxaline derivatives.
For several decades following their discovery, research into quinoxalines was primarily of academic interest, focusing on the exploration of their chemical properties and the refinement of synthetic methodologies. However, the mid-20th century marked a significant turning point with the discovery of naturally occurring quinoxaline-containing compounds with potent biological activity. A prime example is echinomycin, a cyclic peptide antibiotic isolated from Streptomyces echinatus, which features two quinoxaline chromophores. The discovery that echinomycin exerts its potent antibacterial, antiviral, and anticancer effects by bis-intercalating into DNA and inhibiting DNA replication and RNA synthesis spurred a surge of interest in the therapeutic potential of synthetic quinoxaline derivatives.[4][5]
This newfound interest propelled the exploration of quinoxalines into the realm of medicinal chemistry, leading to the discovery of a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[6] The versatility of the quinoxaline scaffold has allowed for extensive structural modifications, leading to the development of numerous derivatives with tailored biological activities.
Key Synthetic Methodologies: From Classic Condensation to Modern Catalysis
The enduring legacy of the Hinsberg-Körner reaction is a testament to its efficacy and versatility. However, the demands of modern drug discovery for efficiency, sustainability, and diversity have driven the development of a plethora of new synthetic strategies. These can be broadly categorized into classical and modern approaches.
The Classical Approach: The Hinsberg-Körner Condensation
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound remains the most fundamental and widely employed method for quinoxaline synthesis.
Experimental Protocol: General Procedure for Quinoxaline Synthesis via Condensation
To a solution of an aromatic o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid), a 1,2-dicarbonyl compound (1 mmol) is added. The reaction mixture is then stirred, typically at room temperature or with heating, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
Modern Synthetic Innovations
In recent years, a significant focus has been placed on developing more environmentally friendly and efficient methods for quinoxaline synthesis. These "green chemistry" approaches often involve the use of novel catalysts, alternative energy sources, and greener solvents.
Table 1: Comparison of Classical and Modern Synthetic Methods for Quinoxaline Synthesis
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Classical Condensation | Glycerol/Water, 90°C | 4-6 min | 85-91 | [1] |
| Iodine Catalyzed | I₂ (0.25 mmol), DMSO, RT | 12 h | 80-90 | [1] |
| Lanthanide-based Catalyst | Cerium (IV) ammonium nitrate (CAN) (5 mol%), acetonitrile, RT | 20 min | 80-98 | [1] |
| Fluorinated Alcohols | Hexafluoroisopropanol (HFIP) (5 mol%), RT | 20 min | 95 | [1] |
| Solid Acid Catalyst | TiO₂-Pr-SO₃H (1 mol%), RT | 10 min | 95 | [1] |
| Pyridine Catalyzed | Pyridine (0.1 mmol), THF, RT | 2-3 h | 85-92 | [7] |
The Biological Significance of Quinoxalines: A Quantitative Perspective
The therapeutic potential of quinoxaline derivatives is vast, with numerous studies demonstrating their efficacy against a range of diseases. The following tables summarize key quantitative data on the anticancer and antimicrobial activities of selected quinoxaline compounds.
Table 2: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [6] |
| Compound 17 | A549 (Lung) | 46.6 ± 7.41 | [6] |
| Compound 17 | HCT-116 (Colon) | 48 ± 8.79 | [6] |
| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [6] |
| Compound 8 | HepG2 (Liver) | 5.27 ± 0.72 | [6] |
| Compound 8 | A549 (Lung) | 6.91 ± 0.84 | [6] |
| Compound 14 | MCF-7 (Breast) | 2.61 | [6] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [8] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [8] |
| 5-Fluorouracil (control) | A549 (Lung) | 4.89 ± 0.20 | [8] |
| Tetrazolo[1,5-a]quinoxaline 4 | MCF-7 (Breast) | 0.01 ± 0.001 | [9] |
| Tetrazolo[1,5-a]quinoxaline 5a | NCI-H460 (Lung) | 0.04 ± 0.005 | [9] |
| Tetrazolo[1,5-a]quinoxaline 5b | SF-268 (CNS) | 0.02 ± 0.003 | [9] |
| Doxorubicin (control) | MCF-7 (Breast) | 0.04 ± 0.006 | [9] |
Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound | Pathogen | MIC (µg/mL) | Reference |
| Quinoxaline 1,4-dioxide 4 | M. tuberculosis H37Ra | 4 | [10] |
| Quinoxaline 1,4-dioxide 4 | M. smegmatis mc² 155 | 1.25 | [10] |
| Rifampicin (control) | M. tuberculosis H37Ra | 4 | [10] |
| Dioxidine (control) | M. tuberculosis H37Ra | 10-16 | [10] |
| Compound 5j | Rhizoctonia solani | EC₅₀ = 8.54 | [11] |
| Compound 5t | Rhizoctonia solani | EC₅₀ = 12.01 | [11] |
| Azoxystrobin (control) | Rhizoctonia solani | EC₅₀ = 26.17 | [11] |
Elucidating Mechanisms of Action: Quinoxalines in Cellular Signaling
A critical aspect of modern drug development is understanding the molecular mechanisms through which a compound exerts its biological effects. Quinoxaline derivatives have been shown to interact with a variety of cellular targets, including protein kinases and transcription factors.
Inhibition of Protein Kinase Signaling
Many quinoxaline derivatives have been identified as potent inhibitors of protein kinases, enzymes that play a crucial role in regulating a wide array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Caption: Quinoxaline derivatives as inhibitors of protein kinase signaling pathways.
Inhibition of HIF-1 DNA-Binding Activity by Echinomycin
The natural product echinomycin exemplifies another mechanism of action for quinoxaline-containing compounds: the inhibition of transcription factor activity. Echinomycin specifically inhibits the DNA-binding activity of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator of cellular responses to low oxygen levels and a critical factor in tumor progression.[12][13]
Caption: Mechanism of HIF-1 inhibition by the quinoxaline-containing antibiotic, echinomycin.
Conclusion and Future Directions
From their humble beginnings in the laboratories of 19th-century chemists to their current status as privileged scaffolds in medicinal chemistry, quinoxaline compounds have had a remarkable journey. Their rich history is a testament to the power of fundamental chemical research and the unexpected discoveries that can arise from it. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the development of new and improved quinoxaline-based therapeutics for a wide range of human diseases. The versatility and proven track record of this remarkable scaffold ensure that the story of quinoxaline is far from over.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 5. Echinomycin inhibits chromosomal DNA replication and embryonic development in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of echinomycin analogues as potential colon cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Electrophilic Substitution in the Synthesis of 6-Nitroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution mechanism for the synthesis of 6-nitroquinoxaline, a key intermediate in the development of various biologically active compounds. Quinoxaline derivatives are integral to a range of pharmacological agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 6-position of the quinoxaline scaffold is a critical step in the synthesis of more complex molecules and candidates for biological screening.
Core Concepts: Electrophilic Aromatic Substitution in Quinoxalines
The synthesis of this compound via direct nitration of quinoxaline is a classic example of electrophilic aromatic substitution. However, the quinoxaline ring system presents unique challenges. The two nitrogen atoms in the pyrazine ring are strongly deactivating due to their electron-withdrawing inductive effects. This deactivation makes the quinoxaline nucleus significantly less reactive towards electrophiles compared to benzene.[1] Consequently, forcing conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid or oleum at elevated temperatures, are typically required to achieve nitration.[1]
The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated in situ from the reaction between nitric acid and sulfuric acid. The reaction proceeds through a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][3]
The regioselectivity of the nitration of quinoxaline is directed towards the benzene ring, as the pyrazine ring is more deactivated. Substitution primarily occurs at the 5- and 6-positions.[1] The formation of a mixture of 5-nitro- and this compound is common, with the relative ratios depending on the specific reaction conditions.
Reaction Mechanism: Nitration of Quinoxaline
The electrophilic nitration of quinoxaline to yield this compound proceeds through the following key steps:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The π-electron system of the quinoxaline ring attacks the nitronium ion. This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbocation (sigma complex). The attack occurs at the C-6 position.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the this compound product.
Experimental Protocols and Data
Direct Nitration of Quinoxaline
This protocol is adapted from the work of Dewar and Maitlis, which demonstrates the challenging nature of direct quinoxaline nitration.[1]
Experimental Protocol:
-
Dissolve quinoxaline (1.0 eq) in concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled nitrating mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is heated (e.g., 85-90 °C) for an extended period (e.g., 24 hours).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by column chromatography or recrystallization to separate the 5-nitro and 6-nitro isomers.
| Reactant | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Quinoxaline | HNO₃ / H₂SO₄ / Oleum | 85-90 | 24 | 5-Nitroquinoxaline & 5,6-Dinitroquinoxaline | 1.5 (mono), 24 (di) | [1] |
Note: The yields for the direct nitration of unsubstituted quinoxaline are often low, and the formation of dinitrated byproducts is significant under harsh conditions.[1]
Synthesis via Precursor Molecules
An alternative and often more efficient method for preparing this compound involves starting with a pre-nitrated precursor, such as a substituted o-phenylenediamine, followed by cyclization.
Example Workflow:
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅N₃O₂ | [4] |
| Molecular Weight | 175.14 g/mol | [4][5] |
| Appearance | Yellow to orange solid | [6] |
| Melting Point | 174-175 °C | [5] |
¹H NMR Data (400 MHz, CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-5/H-8 | 8.09–8.87 | d | 2.4–9.2 | [5] |
| Nitro-adjacent proton | 8.34 | s | - | [5] |
Troubleshooting and Optimization
-
Low Yields: The deactivating nature of the quinoxaline ring is the primary cause of low yields in direct nitration. Increasing the reaction temperature or time may improve conversion but can also lead to the formation of dinitrated and other byproducts. The use of a stronger nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄), could be considered, though this may also decrease selectivity.
-
Poor Regioselectivity: The formation of a mixture of 5- and 6-nitro isomers is a common challenge. Careful control of the reaction temperature can sometimes influence the isomer ratio. Purification by fractional crystallization or column chromatography is typically necessary to isolate the desired 6-nitro isomer.
-
Over-nitration: To avoid the formation of dinitro compounds, it is crucial to control the stoichiometry of the nitrating agent. Using a slight excess (1.05-1.1 equivalents) of nitric acid is often recommended.[7] Maintaining a low reaction temperature during the addition of the nitrating agent can also help minimize over-nitration.[7][8]
Conclusion
The synthesis of this compound via electrophilic substitution is a fundamental yet challenging transformation in medicinal and materials chemistry. While direct nitration of quinoxaline is possible, it requires harsh conditions and often results in low yields and a mixture of isomers. Alternative strategies, such as the cyclization of pre-nitrated starting materials, can offer a more efficient and selective route to the desired product. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and effective purification techniques are essential for the successful synthesis of this compound for research and development applications.
References
- 1. 489. Electrophilic substitution. Part X. Nitration of quinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Quinoxaline, 6-nitro- | C8H5N3O2 | CID 96029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6639-87-8 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reduction of the Nitro Group in 6-Nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
The reduction of 6-nitroquinoxaline to its corresponding amine, 6-aminoquinoxaline, is a pivotal transformation in synthetic organic chemistry. This reaction is of significant interest to the pharmaceutical industry, as 6-aminoquinoxaline serves as a crucial building block and key intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals.[1][2] Its derivatives are explored for targeting neurological disorders, in cancer research for enzyme inhibition studies, and as precursors to compounds like Brimonidine Tartrate.[1][2][] This guide provides a comprehensive overview of the primary methodologies for this reduction, complete with detailed experimental protocols, quantitative data, and process visualizations.
Methods for the Reduction of this compound
The conversion of the nitro group in this compound to an amino group is typically achieved through several reliable methods. The most common approaches include catalytic hydrogenation, catalytic transfer hydrogenation, and chemical reduction using metallic salts or other reducing agents. The choice of method often depends on factors such as substrate compatibility, desired yield, scalability, and safety considerations.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups.[2] This technique involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney nickel.[2] The reaction is generally clean, providing high yields of the desired amine.
Catalytic Transfer Hydrogenation (CTH)
CTH offers a practical and often safer alternative to using pressurized hydrogen gas.[4] This method utilizes a hydrogen donor molecule, such as ammonium formate, in conjunction with a catalyst like Pd/C.[4][5] The in-situ generation of hydrogen facilitates the reduction under milder conditions.[5] CTH is noted for its operational simplicity and high selectivity.[4]
Chemical Reduction
Various chemical reagents can effectively reduce the nitro group. Common choices include:
-
Tin(II) Chloride (SnCl₂): A classic method for nitro group reduction, tin(II) chloride is effective in an acidic medium, typically ethanol.[6]
-
Sodium Dithionite (Na₂S₂O₄): This inexpensive and safe reducing agent is effective for converting aromatic nitro compounds to anilines and is a good alternative to catalytic hydrogenation, especially for sensitive substrates.[4]
-
Iron (Fe) in Acidic Media: Another traditional and cost-effective method involves using iron powder in the presence of an acid like acetic acid or hydrochloric acid.[7]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for various methods used in the reduction of this compound.
| Method | Reagents & Catalyst | Solvent | Temperature | Pressure | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | This compound, 10% Pd/C, H₂ | Methanol | Room Temp. | 1 atm | 4 hr | 82% | [8] |
| Catalytic Hydrogenation | This compound, Pd/C, H₂ | Not specified | 70°C | 2 MPa | 3 hr | 83.3% | [9] |
| Chemical Reduction | Nitroquinoxaline derivative, SnCl₂·2H₂O | Ethanol | Heat | Atmospheric | Not specified | ~71% | [6] |
| Catalytic Transfer Hydrogenation | 2-Amino-6-nitroquinoxaline, Ammonium formate, 10% Pd/C | Methanol | Room Temp. | Atmospheric | Not specified | High | [4] |
| Chemical Reduction | 2-Amino-6-nitroquinoxaline, Sodium dithionite | DMF/Water | 45°C | Atmospheric | Not specified | High | [4] |
Experimental Protocols
Detailed methodologies for the key reduction experiments are provided below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is adapted from a general procedure for the synthesis of 6-aminoquinoxaline.[8]
Materials:
-
This compound (500 mg, 2.86 mmol)
-
10% Palladium on carbon (50 mg)
-
Methanol (20 mL)
-
Hydrogen gas supply
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolve this compound in methanol in a suitable reaction flask.
-
Carefully add 10% palladium on carbon to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[8]
-
Wash the filter pad with methanol.[4]
-
Combine the filtrates and evaporate the solvent under reduced pressure.[8]
-
The resulting residue can be purified by silica gel column chromatography to afford pure 6-aminoquinoxaline.[8]
Protocol 2: Chemical Reduction using Tin(II) Chloride
This is a general method for the reduction of nitro compounds.[6]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolve the this compound in ethanol in a round-bottom flask.[6]
-
Add tin(II) chloride dihydrate to the solution.
-
Heat the mixture under reflux, monitoring the reaction by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the mixture is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed via column chromatography or recrystallization.
Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is adapted from a procedure for the selective reduction of a related compound, 2-Amino-6-nitroquinoxaline.[4]
Materials:
-
This compound (1.0 eq)
-
Ammonium formate (5.0 eq)
-
10% Palladium on carbon (0.1 eq by weight)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.[4]
-
Add 10% Pd/C to the solution.[4]
-
Add ammonium formate in portions over 15-20 minutes.[4]
-
Stir the reaction mixture vigorously at room temperature.[4]
-
Monitor the reaction closely using TLC. Once the starting material is consumed, stop the reaction to prevent over-reduction.[4]
-
Filter the mixture through Celite to remove the catalyst and wash the pad with methanol.[4]
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the reduction of this compound and subsequent purification of the product.
Logical Pathway in Drug Synthesis
The reduction of this compound is a key step in multi-step syntheses. The diagram below shows its role as an intermediate in the production of more complex pharmaceutical precursors, such as 6-amino-5-bromoquinoxaline, a precursor for Brimonidine.[2]
Applications in Drug Development
6-Aminoquinoxaline is a valuable scaffold in medicinal chemistry. Its derivatives are integral to the development of various therapeutic agents.
-
Neurological Disorders: The quinoxaline structure is a component of molecules designed to modulate neurotransmitter systems, making it a key intermediate for drugs targeting neurological conditions.[1] this compound itself can act as an antagonist to AMPA-type glutamate receptors.[6]
-
Oncology: Quinoxaline derivatives, including those synthesized from 6-aminoquinoxaline, are investigated for their potential as anticancer agents.[1][10] They are used in studies on enzyme inhibition and to understand mechanisms of drug resistance.[1] Quinoxaline 1,4-dioxides, for example, show selective cytotoxicity against tumor cells under hypoxic conditions.[10]
-
Antibacterial Agents: The quinoxaline framework is found in several antibacterial drugs, and new derivatives are constantly being developed to combat bacterial infections.[10]
Potential Side Reactions and Troubleshooting
Careful control of reaction conditions is crucial to maximize yield and purity.
-
Over-reduction: Harsh conditions, overly active catalysts, or prolonged reaction times can lead to the formation of byproducts. The nitro group might be partially reduced to nitroso or hydroxylamine intermediates, which can then form azoxy or azo compounds. In some cases, the quinoxaline ring itself can be reduced.[4]
-
Incomplete Reaction: Insufficient reducing agent, deactivated catalyst, or inadequate temperature can lead to an incomplete reaction.
-
Monitoring: The progress of the reduction should be closely monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped once the starting material is fully consumed to prevent the formation of over-reduced byproducts.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 6639-87-8 | Benchchem [benchchem.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 6-Nitroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The introduction of a nitro group at the 6-position, in particular, has been shown to modulate and often enhance the therapeutic potential of these derivatives. This technical guide provides an in-depth overview of the current understanding of 6-nitroquinoxaline and its derivatives, focusing on their potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Therapeutic Applications of this compound Derivatives
Research into this compound and its analogs has revealed promising activity across several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanisms investigated include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antibacterial and antifungal properties. Their mechanism of action is often attributed to their ability to interact with microbial DNA, leading to structural alterations and inhibition of essential cellular processes.[1][2]
Neuroprotective Effects
The reduction of the nitro group in this compound to form 6-aminoquinoxaline derivatives has led to the discovery of compounds with potential neuroprotective properties. These derivatives are being investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases, with a key mechanism being the antagonism of AMPA receptors.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2,3-Bis[(E)-4-fluorostyryl]-6-nitroquinoxaline | A549 (Lung) | MTT | < 10 | [1] |
| Quinoxaline-based Compound IV | PC-3 (Prostate) | MTT | 2.11 | |
| Compound 6b | HepG2 (Liver) | MTT | 0.92 | |
| Compound 6b | MCF-7 (Breast) | MTT | 5.71 | [3] |
| Compound 6k | HeLa (Cervical) | MTT | 12.17 | [4] |
| Compound 6k | HCT-116 (Colon) | MTT | 9.46 | [4] |
| Compound 6k | MCF-7 (Breast) | MTT | 10.88 | [4] |
| Quinoxaline Derivative 12 | MCF-7 (Breast) | MTT | 0.5 | [5] |
| Quinoxaline Derivative 12 | HepG2 (Liver) | MTT | 5.27 | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound Derivative | Staphylococcus aureus | < 1 | [1] |
| Quinoxaline Derivative Compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [6] |
| 2,3-dichloro-6-nitroquinoxaline | Staphylococcus aureus | >125 | [7] |
| Quinoxaline-2,3-dione Derivative | Escherichia coli | 8 | [8] |
Table 3: Pharmacokinetic Parameters of a Quinoxaline Derivative (IQ-1)
| Parameter | Value | Conditions | Reference |
| Cmax | 24.72 ± 4.30 ng/mL | 25 mg/kg single oral dose in rats | [9][10] |
| 25.66 ± 7.11 ng/mL | 50 mg/kg single oral dose in rats | [9][10] | |
| 37.61 ± 3.53 ng/mL | 100 mg/kg single oral dose in rats | [9][10] | |
| Absolute Bioavailability | < 1.5% | Oral administration in rats | [9][10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways.
Anticancer Mechanisms
Several quinoxaline derivatives have been shown to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis. Downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, are consequently suppressed.
A primary mechanism of cytotoxicity for many anticancer agents is the induction of programmed cell death, or apoptosis. This compound derivatives have been shown to trigger the intrinsic apoptosis pathway, which is mediated by the mitochondria. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3.
Neuroprotective Mechanism: AMPA Receptor Antagonism
In the context of neurodegenerative diseases, excessive stimulation of glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, can lead to excitotoxicity and neuronal cell death. 6-Aminoqinoxaline derivatives have been identified as competitive antagonists of the AMPA receptor, blocking the binding of glutamate and thereby preventing the influx of calcium ions that triggers neurotoxic cascades.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent evaluation in key in vitro assays.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation of 4-nitro-1,2-phenylenediamine with glyoxal.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-nitro-1,2-phenylenediamine in 50 mL of ethanol.[11]
-
To the stirred solution, add 12 mmol of a 40% aqueous solution of glyoxal dropwise at room temperature.[11]
-
Optionally, add a catalytic amount of acetic acid (e.g., 1 mmol).[11]
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.[11]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[11]
-
Recrystallize from ethanol if further purification is needed.
Reduction of this compound to 6-Aminoquinoxaline
The nitro group of this compound can be reduced to an amino group via catalytic hydrogenation.
Materials:
-
This compound
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask, dissolve 5 mmol of this compound in 50 mL of methanol.[11]
-
Carefully add 0.05 mmol of 10% Palladium on carbon (Pd/C) to the solution.[11]
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat three times).[11]
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[11]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-aminoquinoxaline.
-
The crude product can be purified by recrystallization.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO) and add to the wells. Include appropriate controls (vehicle and untreated cells).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse applications. The presence of the nitro group is crucial for many of the observed biological activities, and its modification, such as reduction to an amino group, can unlock different therapeutic potentials. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the synthesis, biological evaluation, and mechanism of action of this versatile class of compounds. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their clinical translatability.
References
- 1. This compound | 6639-87-8 | Benchchem [benchchem.com]
- 2. DNA Structural Alteration Leading to Antibacterial Properties of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Potent Antiparasitic Activity of Nitroquinoxaline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroquinoxaline compounds have emerged as a promising class of antiparasitic agents, demonstrating significant activity against a wide range of protozoan and helminthic parasites. Their unique mechanism of action, often involving bioreductive activation to generate cytotoxic radical species, makes them particularly effective against anaerobic or microaerophilic parasites. This technical guide provides a comprehensive overview of the antiparasitic activity of nitroquinoxaline compounds, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiparasitic drugs.
Antiparasitic Spectrum and Efficacy
Nitroquinoxaline derivatives have demonstrated broad-spectrum antiparasitic activity in both in vitro and in vivo studies. The following tables summarize the quantitative data on the efficacy of various nitroquinoxaline compounds against key human parasites.
Table 1: In Vitro Antiprotozoal Activity of Nitroquinoxaline Compounds
| Compound | Parasite Species | Assay Type | IC50 / EC50 (µM) | Reference |
| Nitroquinoxaline Analogues | Trypanosoma cruzi (amastigotes) | Amastigote growth inhibition | 0.6 - 2.7 | [1] |
| Quinoxaline Derivatives | Plasmodium falciparum (3D7, Dd2 strains) | Hypoxanthine uptake inhibition | 0.022 - 0.032 | [2] |
| Nitazoxanide | Giardia lamblia | Trophozoite viability | More efficacious than metronidazole | [3] |
| Nitazoxanide | Trichomonas vaginalis | Trophozoite viability | Data not specified | [4] |
| Nitazoxanide | Entamoeba histolytica | Trophozoite viability | Data not specified | [4] |
| 2,3-bis(phenylamino)quinoxalines | Leishmania peruviana | Intracellular amastigote assay | 8.9 | [2] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: In Vitro and In Vivo Anthelmintic Activity of Nitroquinoxaline Compounds
| Compound | Parasite Species | Assay Type | Activity Metric | Value | Reference |
| Nitroquinoxaline Analogues (27, 29, 30) | Schistosoma mansoni (NTS) | In vitro viability | IC50 | < 2.2 µM | [4] |
| Nitroquinoxaline Analogues (27, 29, 30) | Schistosoma mansoni (Adult) | In vitro viability | IC50 | ≤ 0.31 µM | [4] |
| Compound 29 | Schistosoma mansoni | In vivo (mouse model) | Worm Burden Reduction | 46.4% (at 400 mg/kg) | [4] |
| Compounds 27 & 30 | Schistosoma mansoni | In vivo (mouse model) | Worm Burden Reduction | 9.3% & 12.5% (at 400 mg/kg) | [4] |
NTS: Newly transformed schistosomula.
Mechanism of Action
The primary mechanism of action of many nitroaromatic compounds, including nitroquinoxalines, involves their reduction by parasite-specific nitroreductases. This activation process generates cytotoxic nitroso and hydroxylamine intermediates, leading to oxidative stress and damage to cellular macromolecules.
Bioreductive Activation Pathway
The following diagram illustrates the general pathway of nitro drug activation in parasites.
Caption: Bioreductive activation of nitroquinoxaline by parasite nitroreductases.
Targeting the Apicoplast in Plasmodium falciparum
In the malaria parasite, Plasmodium falciparum, some quinoxaline derivatives have been shown to target the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[5][6][7] This organelle houses key metabolic pathways, including fatty acid synthesis and isoprenoid biosynthesis, which are distinct from those in the human host, making it an attractive drug target.[5][6][7]
Caption: Quinoxaline derivatives targeting the apicoplast of P. falciparum.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of antiparasitic compounds. The following sections outline the methodologies for key in vitro and in vivo assays.
In Vitro Antiprotozoal Assays
This assay assesses the ability of a compound to inhibit the growth of the intracellular amastigote stage of T. cruzi.[8]
-
Cell Culture: Vero cells are seeded in 96-well plates and infected with T. cruzi trypomastigotes.
-
Compound Addition: After infection, non-internalized parasites are washed away, and serial dilutions of the test compounds are added to the wells. Benznidazole is typically used as a positive control.
-
Incubation: Plates are incubated for 72-96 hours to allow for amastigote replication.
-
Quantification: Parasite growth is quantified by measuring the expression of a reporter gene (e.g., β-galactosidase or luciferase) or by high-content imaging to count the number of amastigotes per host cell.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for the T. cruzi amastigote growth inhibition assay.
This assay determines the susceptibility of P. falciparum to antimalarial compounds.[9][10]
-
Parasite Culture: A synchronized culture of P. falciparum (ring stage) is prepared.
-
Drug Plates: 96-well plates are pre-dosed with serial dilutions of the test compounds.
-
Inoculation: The parasite culture is added to the drug plates.
-
Incubation: Plates are incubated for 48-72 hours under appropriate gas conditions (5% CO2, 5% O2, 90% N2).
-
Growth Measurement: Parasite growth is assessed using various methods, such as the incorporation of [3H]-hypoxanthine, SYBR Green I-based fluorescence assay, or an HRP2-based ELISA.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
In Vitro Anthelmintic Assays
This assay evaluates the effect of compounds on the viability of different life stages of S. mansoni.[4]
-
Parasite Preparation: Newly transformed schistosomula (NTS) or adult worms are obtained and placed in 96-well plates.
-
Compound Exposure: Test compounds are added at various concentrations. Praziquantel is used as a positive control.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Parasite viability is assessed microscopically based on motility and morphological changes. Colorimetric assays using dyes like MTT can also be used for quantitative assessment.
-
Data Analysis: The IC50 is calculated based on the percentage of dead or severely damaged worms at each concentration.
In Vivo Efficacy Models
This model is used to evaluate the in vivo efficacy of antischistosomal compounds.[4]
-
Infection: Mice are infected with S. mansoni cercariae.
-
Treatment: At a specified time post-infection (e.g., 4-6 weeks for adult worms), the mice are treated orally with the test compound.
-
Worm Recovery: After a set period, the mice are euthanized, and the adult worms are recovered by perfusion of the hepatic portal system.
-
Efficacy Calculation: The worm burden in the treated group is compared to that of an untreated control group to calculate the percentage of worm burden reduction.
Cytotoxicity Assays
To assess the selectivity of the antiparasitic compounds, their cytotoxicity against mammalian cell lines is evaluated.
-
Cell Lines: A relevant mammalian cell line (e.g., L6 rat skeletal myoblasts, Vero cells) is used.
-
Assay Principle: Cells are incubated with serial dilutions of the test compound. Cell viability is then measured using colorimetric assays such as MTT or resazurin-based assays.
-
Selectivity Index (SI): The SI is calculated as the ratio of the cytotoxic concentration (CC50) in mammalian cells to the inhibitory concentration (IC50 or EC50) against the parasite. A higher SI indicates greater selectivity for the parasite.
Conclusion
Nitroquinoxaline compounds represent a versatile and potent class of antiparasitic agents with a broad spectrum of activity. Their mechanism of action, often involving parasite-specific bioreductive activation, provides a basis for their selective toxicity. The standardized experimental protocols outlined in this guide are essential for the rigorous evaluation of these and other novel antiparasitic drug candidates. Further research into the structure-activity relationships and specific molecular targets of nitroquinoxalines will undoubtedly pave the way for the development of new and improved therapies for a range of parasitic diseases.
References
- 1. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanocidal properties, structure-activity relationship and computational studies of quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-malarial Drug Design by Targeting Apicoplasts: New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. iddo.org [iddo.org]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of 6-Nitroquinoxaline: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant anticancer properties. The incorporation of a nitro group, particularly at the 6-position, can modulate the molecule's electronic properties and biological efficacy, making 6-nitroquinoxaline and its derivatives compelling subjects for oncological research. This document provides a comprehensive technical overview of the current understanding of the anticancer potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.
Core Mechanisms of Anticancer Activity
Quinoxaline derivatives exert their anticancer effects through multiple mechanisms, primarily by interfering with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Kinase Inhibition
A primary mechanism for many quinoxaline-based compounds is the inhibition of protein kinases, which are crucial for tumor growth and progression.[1]
-
Epidermal Growth Factor Receptor (EGFR): Several quinoxaline derivatives function as EGFR inhibitors.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the PI3K/AKT and RAS/MEK/ERK pathways, promoting cell proliferation and survival.[1] By competitively binding to the ATP-binding site of the kinase domain, these compounds block the phosphorylation of substrate proteins, thereby halting the signal transduction.[1]
-
Other Kinases: The versatile quinoxaline scaffold has also been used to develop inhibitors for other significant kinases in oncology, including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, Janus kinase (JAK), and cyclin-dependent kinases (CDKs).[1]
Induction of Apoptosis
Several studies have demonstrated that quinoxaline derivatives can induce programmed cell death (apoptosis) in cancer cells.[3] This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often characterized by:
-
Caspase Activation: Treatment with quinoxaline compounds can lead to the activation of executioner caspases, such as caspase-3 and caspase-7.[4][5]
-
Mitochondrial Pathway: The apoptotic effect can be mediated through the intrinsic mitochondrial pathway, involving the loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[4][5]
-
DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, has been observed following treatment with these compounds.[3][4]
Cell Cycle Arrest
Quinoxaline derivatives have been shown to halt the cell cycle at various phases, thereby preventing cancer cell division and proliferation.[6] For instance, some derivatives can induce arrest at the G2/M phase, preventing cells from entering mitosis.[6][7] Other related compounds have been shown to cause S-phase arrest through modulation of cyclin-dependent kinases (CDKs) like CDK2.[8]
Quantitative Data on Anticancer Activity
The cytotoxic and antiproliferative effects of this compound derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, with lower values indicating higher potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Styryl-Substituted Nitroquinoxalines | 2,3-Bis[(E)-4-fluorostyryl]-6-nitroquinoxaline (5h) | A549 (Lung) | < 10 | [9] |
| Styryl-Substituted Nitroquinoxalines | 2,3-Bis[(E)-4-bromostyryl]-6-nitroquinoxaline (5j) | A549 (Lung) | < 10 | [9] |
| Quinoxalinedione Derivatives | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 | [10] |
| Imidazo[1,2-a]quinoxaline-based | Compound 6b | H1975 (Lung, gefitinib-resistant) | 3.65 | [2] |
Note: Data for quinazoline derivatives, while structurally related, are excluded to maintain focus on the quinoxaline scaffold. For instance, the highly potent 6-nitroquinazoline compound 6c showed IC₅₀ values of 0.09 µM (HCT-116) and 0.11 µM (A549) by targeting the EGFR T790M mutant.[6]
Experimental Protocols
A standardized workflow is typically employed to evaluate the anticancer potential of new chemical entities like this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a compound.[11][12]
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[6][11]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the resulting dose-response curve.[11]
Western Blotting
This technique is used to detect specific proteins in a cell lysate and assess the phosphorylation status of signaling proteins, providing insight into how a compound modulates cellular pathways.[1]
-
Cell Treatment & Lysis: Cells are treated with the test compound at various concentrations and time points. Subsequently, cells are washed and lysed to extract total protein.[1]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., EGFR, p-EGFR, AKT, β-actin).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected using an imaging system.[1]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified duration (e.g., 24, 48 hours).[14]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol and incubated in the dark.[14]
-
Flow Cytometry Analysis: The stained cells are analyzed promptly using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferation- and Apoptosis-Inducible Effects of a Novel Nitrated [6,6,6]Tricycle Derivative (SK2) on Oral Cancer Cells | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 6639-87-8 | Benchchem [benchchem.com]
- 10. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Green Synthesis of 6-Nitro-2,3-diphenylquinoxaline: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the green synthesis of 6-nitro-2,3-diphenylquinoxaline, a quinoxaline derivative of significant interest in medicinal chemistry due to its potential as an anticancer agent.[1] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing environmentally benign and efficient synthetic methodologies.
Introduction
Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds with a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The compound 6-nitro-2,3-diphenylquinoxaline has demonstrated notable biological activity, particularly as an inhibitor of tubulin polymerization, a key mechanism in cell division, positioning it as a promising candidate for cancer therapeutics.[1] Traditional synthesis methods for quinoxalines often involve hazardous solvents, harsh reaction conditions, and extended reaction times.[3] The green chemistry approaches detailed herein offer sustainable alternatives that minimize environmental impact while providing high yields and purity.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for different synthetic methods for 6-nitro-2,3-diphenylquinoxaline, providing a clear comparison of their efficiency and environmental footprint.
| Parameter | Conventional Reflux | Ultrasound-Assisted Green Synthesis | Microwave-Assisted Green Synthesis (General for Quinoxalines) |
| Reactants | 4-nitro-o-phenylenediamine, Benzil | 4-nitro-o-phenylenediamine, Benzil | o-phenylenediamines, 1,2-dicarbonyl compounds |
| Solvent | Ethanol or Glacial Acetic Acid | Ethanol | Solvent-free or minimal solvent |
| Catalyst | None specified | Thiamine (Vitamin B1) (5 mol%) | None or various (e.g., acidic alumina) |
| Reaction Time | 1 - 2 hours | 1 hour | 3 - 6 minutes |
| Temperature | Reflux | Room Temperature | High (e.g., 160°C) |
| Yield | Not specified in sources | High (not quantified in sources) | 80% - 97% |
| Work-up | Precipitation with water, filtration, recrystallization | Precipitation with water, filtration, recrystallization | Simple washing and filtration |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Green Synthesis of 6-Nitro-2,3-diphenylquinoxaline
This protocol details an environmentally friendly method utilizing ultrasound irradiation to accelerate the reaction at room temperature with a non-toxic catalyst.[1][4][5]
Materials:
-
4-nitro-o-phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Thiamine (Vitamin B1) (5 mol%)
-
Ethanol (5 mL)
-
Water (10 mL)
Procedure:
-
In a standard test tube, dissolve 1.1 mmol of 4-nitro-o-phenylenediamine, 1 mmol of benzil, and 5 mol% of thiamine catalyst in 5 mL of ethanol.[1][4]
-
Clamp the test tube in an ultrasonic bath.
-
After completion of the reaction (monitored by TLC), add 10 mL of water to the reaction mixture to induce precipitation of the product.[4]
-
Chill the mixture in an ice bath and stir well.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If the product appears orange, it can be purified by recrystallization from 70% ethanol.[4]
-
Dry the purified product and characterize it by IR spectroscopy and melting point analysis (literature melting point: 193-195 °C).[4]
Protocol 2: Conventional Synthesis of 6-Nitro-2,3-diphenylquinoxaline via Reflux
This traditional method involves heating the reactants in a suitable solvent under reflux.[1]
Materials:
-
4-nitro-o-phenylenediamine
-
Benzil
-
Ethanol (or Glacial Acetic Acid)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-nitro-o-phenylenediamine and benzil in a minimal amount of warm ethanol or glacial acetic acid.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using ethanol, add water to induce precipitation. If using acetic acid, pour the mixture into cold water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitro-2,3-diphenylquinoxaline.[1]
Visualizations
Experimental Workflow: Green Synthesis
The following diagram illustrates the workflow for the green synthesis of 6-nitro-2,3-diphenylquinoxaline using the ultrasound-assisted method.
Caption: Workflow for the green synthesis of 6-nitro-2,3-diphenylquinoxaline.
Signaling Pathway: Anticancer Mechanism
The diagram below outlines the proposed signaling pathway for the anticancer activity of 6-nitro-2,3-diphenylquinoxaline, which involves the inhibition of tubulin polymerization.
Caption: Proposed mechanism of 6-nitro-2,3-diphenylquinoxaline-induced apoptosis.
Conclusion
The adoption of green chemistry principles in the synthesis of 6-nitro-2,3-diphenylquinoxaline offers significant advantages over conventional methods, including reduced environmental impact, milder reaction conditions, and high efficiency. The protocols and data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the sustainable production of this promising anticancer agent. Further research into optimizing these green methodologies and exploring the full therapeutic potential of 6-nitro-2,3-diphenylquinoxaline is encouraged.
References
Application Notes and Protocols for Ultrasound-Assisted Synthesis of Quinoxaline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] These derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2] The conventional methods for synthesizing quinoxalines often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents.[1][3] Ultrasound-assisted synthesis has emerged as a green and efficient alternative, offering significant advantages such as shorter reaction times, higher yields, milder reaction conditions, and operational simplicity.[1][4] This document provides detailed application notes and experimental protocols for the ultrasound-assisted synthesis of various quinoxaline derivatives.
The application of ultrasound in chemical synthesis relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.[5][6]
Advantages of Ultrasound-Assisted Synthesis
-
Accelerated Reaction Rates: Ultrasound irradiation can dramatically reduce reaction times from hours to minutes.[4]
-
High Yields: This methodology consistently provides good to excellent yields of the desired quinoxaline derivatives.[1][7]
-
Mild Conditions: Reactions can often be carried out at room temperature, avoiding the need for high-energy inputs.[1]
-
Green Chemistry: The use of less hazardous solvents and reduced energy consumption aligns with the principles of green chemistry.[4]
-
Catalyst-Free Options: In many cases, the synthesis can be performed efficiently without the need for a catalyst.[1][3]
Data Presentation
The following tables summarize the quantitative data for the ultrasound-assisted synthesis of various quinoxaline derivatives, providing a clear comparison of different reaction conditions and outcomes.
Table 1: Catalyst-Free Ultrasound-Assisted Synthesis of Quinoxaline Derivatives
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Solvent | Time (min) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | Ethanol | 60 | 98 | [1] |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | Ethanol | 60 | 99 | [1] |
| 3 | 4-Bromo-1,2-phenylenediamine | Benzil | Ethanol | 60 | 96 | [1] |
| 4 | 4-Nitro-1,2-phenylenediamine | Benzil | Ethanol | 90 | 90 | [1] |
| 5 | o-Phenylenediamine | 4,4'-Dimethylbenzil | Ethanol | 60 | 97 | [1] |
| 6 | o-Phenylenediamine | 4,4'-Dimethoxybenzil | Ethanol | 60 | 98 | [1] |
| 7 | o-Phenylenediamine | Furil | Ethanol | 60 | 95 | [1] |
| 8 | o-Phenylenediamine | Acenaphthenequinone | Ethanol | 60 | 98 | [1] |
Table 2: Ultrasound-Assisted One-Pot Synthesis of Chalcone-Quinoxaline Derivatives
| Entry | Aldehyde/Ketone | 2,6-dichloroquinoxaline | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | p-Hydroxybenzaldehyde, 4-Methylacetophenone | 1 mmol | Pyrrolidine | DMF | 15 | 95 | |
| 2 | p-Hydroxybenzaldehyde, 4-Methoxyacetophenone | 1 mmol | Pyrrolidine | DMF | 15 | 92 | |
| 3 | p-Hydroxybenzaldehyde, 4-Chloroacetophenone | 1 mmol | Pyrrolidine | DMF | 18 | 94 | |
| 4 | p-Hydroxyacetophenone, 4-Methylbenzaldehyde | 1 mmol | Pyrrolidine | DMF | 20 | 96 | |
| 5 | p-Hydroxyacetophenone, 4-Methoxybenzaldehyde | 1 mmol | Pyrrolidine | DMF | 20 | 93 |
Experimental Protocols
The following are detailed methodologies for key experiments in the ultrasound-assisted synthesis of quinoxaline derivatives.
Protocol 1: General Procedure for Catalyst-Free Synthesis of 2,3-Disubstituted Quinoxalines
This protocol is based on the efficient condensation of 1,2-diamines with 1,2-dicarbonyl compounds under ultrasound irradiation.[1]
Materials:
-
Substituted 1,2-diamine (0.5 mmol)
-
Substituted 1,2-dicarbonyl compound (0.5 mmol)
-
Absolute Ethanol (2 mL)
-
Schlenk tube
-
Ultrasonic cleaner bath
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In an open Schlenk tube, combine the 1,2-dicarbonyl compound (0.5 mmol) and the 1,2-diamine (0.5 mmol).
-
Add absolute ethanol (2 mL) to the mixture.
-
Place the Schlenk tube in the water bath of an ultrasonic cleaner, ensuring the level of the reactants is slightly below the water level.
-
Irradiate the mixture with ultrasound at room temperature (22-25 °C). The temperature can be controlled by adding or removing water from the bath.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel (300-400 mesh) using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure quinoxaline derivative.
Protocol 2: One-Pot Ultrasound-Assisted Synthesis of Chalcone-Quinoxaline Derivatives
This protocol describes a one-pot synthesis of conjugated chalcone-quinoxaline derivatives using an organocatalyst under ultrasonic mediation.
Materials:
-
p-Hydroxybenzaldehyde (1 mmol) or p-Hydroxyacetophenone (1 mmol)
-
Aromatic ketone (1 mmol) or Aromatic aldehyde (1 mmol)
-
2,6-Dichloroquinoxaline (1 mmol)
-
Pyrrolidine (0.5 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Methanol for recrystallization
-
Ultrasonic bath
Procedure:
-
To a mixture of the starting aldehyde (1 mmol) and ketone (1 mmol) in a reaction vessel, add pyrrolidine (0.5 mmol) in DMF (3 mL).
-
Sonicate the mixture in an ultrasonic bath. Monitor the progress of the chalcone formation by TLC (petroleum ether/ethyl acetate, 4:1).
-
Once the first step is complete, add 2,6-dichloroquinoxaline (1 mmol) to the reaction vessel.
-
Continue sonication and monitor the completion of the reaction by TLC.
-
After the reaction is complete, add cold water dropwise to the mixture to precipitate the solid product.
-
Filter the solid and wash it with cold water.
-
Recrystallize the crude product from methanol, then wash and dry to yield the pure chalcone-quinoxaline derivative.
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and a potential biological signaling pathway influenced by quinoxaline derivatives.
Caption: Experimental workflow for ultrasound-assisted synthesis of quinoxaline derivatives.
Caption: Potential mechanism of action for anticancer quinoxaline derivatives.
References
- 1. scielo.br [scielo.br]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijiset.com [ijiset.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.iau.ir [journals.iau.ir]
Application Notes and Protocols: Thiamine as a Green Catalyst in Quinoxaline Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents and functional materials. Traditional methods for their synthesis often rely on harsh reaction conditions, expensive, and frequently toxic metal catalysts. The use of thiamine (Vitamin B1) and its hydrochloride salt has emerged as an eco-friendly, inexpensive, and efficient alternative for the synthesis of quinoxalines.[1][2] This document provides detailed application notes and experimental protocols for the thiamine-catalyzed synthesis of quinoxalines, targeting researchers in organic synthesis and drug development.
Catalytic Approaches
Thiamine facilitates the synthesis of quinoxalines primarily through two main pathways:
-
Condensation of Aryl-1,2-diamines and 1,2-dicarbonyl Compounds: In this common approach, thiamine hydrochloride catalyzes the cyclocondensation of an o-phenylenediamine derivative with a 1,2-diketone to afford the corresponding quinoxaline.[1] The catalyst is believed to activate the carbonyl group of the diketone, facilitating the nucleophilic attack by the diamine.[1]
-
Reaction of o-Phenylenediamines with Phenacyl Bromides: In this method, thiamine acts as a precursor to an N-heterocyclic carbene (NHC) in the presence of a base.[2][3] The in situ generated NHC then mediates the reaction between the o-phenylenediamine and the phenacyl bromide to yield the quinoxaline product.[2]
This document will focus on the first, more extensively documented method.
Data Presentation
The efficiency of thiamine hydrochloride as a catalyst is demonstrated in the synthesis of various quinoxaline derivatives. The following table summarizes the reaction outcomes for the condensation of different aryl-1,2-diamines and 1,2-diketones.
| Entry | Aryl-1,2-diamine | 1,2-Diketone | Product | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 12 | 92 |
| 2 | o-Phenylenediamine | 4,4'-Dimethylbenzil | 2,3-Bis(4-methylphenyl)quinoxaline | 14 | 92 |
| 3 | o-Phenylenediamine | 4,4'-Dimethoxybenzil | 2,3-Bis(4-methoxyphenyl)quinoxaline | 15 | 87 |
| 4 | o-Phenylenediamine | 4,4'-Dichlorobenzil | 2,3-Bis(4-chlorophenyl)quinoxaline | 13 | 94 |
| 5 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 14 | 93 |
| 6 | 4,5-Dimethyl-1,2-phenylenediamine | 4,4'-Dimethylbenzil | 2,3-Bis(4-methylphenyl)-6,7-dimethylquinoxaline | 15 | 90 |
| 7 | 4,5-Dimethyl-1,2-phenylenediamine | 4,4'-Dichlorobenzil | 2,3-Bis(4-chlorophenyl)-6,7-dimethylquinoxaline | 12 | 93 |
| 8 | 4-Nitro-1,2-phenylenediamine | Benzil | 6-Nitro-2,3-diphenylquinoxaline | 15 | 91 |
| 9 | 4-Nitro-1,2-phenylenediamine | 4,4'-Dimethylbenzil | 2,3-Bis(4-methylphenyl)-6-nitroquinoxaline | 14 | 88 |
Table 1: Synthesis of quinoxaline derivatives using 2 mol% thiamine hydrochloride as a catalyst in ethanol at room temperature.[1]
Experimental Protocols
General Procedure for the Thiamine Hydrochloride-Catalyzed Synthesis of Quinoxalines
This protocol describes the synthesis of 2,3-diphenylquinoxaline (Table 1, Entry 1) from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Benzil (1 mmol, 210.2 mg)
-
Thiamine hydrochloride (Vitamin B1) (0.02 mmol, 6.7 mg, 2 mol%)
-
Ethanol (5 mL)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol), benzil (1 mmol), and thiamine hydrochloride (2 mol%).
-
Add 5 mL of ethanol to the flask.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion of the reaction (typically 12-15 minutes as indicated in Table 1), pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure quinoxaline derivative.[2]
Visualizations
Experimental Workflow
The general workflow for the synthesis is straightforward, involving the mixing of reactants and catalyst, reaction monitoring, and product isolation and purification.
Caption: Experimental workflow for thiamine-catalyzed quinoxaline synthesis.
Proposed Catalytic Cycle (N-Heterocyclic Carbene Pathway)
While a simple Brønsted acid mechanism has been proposed for the reaction between diamines and diketones[1], the catalytic activity of thiamine in many organic reactions is attributed to the formation of an N-heterocyclic carbene (NHC).[2][4][5] The following diagram illustrates a plausible NHC-catalyzed cycle, which is more commonly invoked for reactions involving aldehydes or α-halo ketones.
Caption: Plausible N-heterocyclic carbene (NHC) catalytic cycle.
Conclusion
The use of thiamine hydrochloride as a catalyst for quinoxaline synthesis represents a significant advancement in green chemistry.[1][6] The methodology is characterized by mild reaction conditions, short reaction times, high yields, and the use of an inexpensive, non-toxic, and readily available catalyst.[1] This approach is a superior alternative to many previously reported methods that involve harsh conditions or expensive and toxic reagents. The simple work-up procedure further enhances its applicability for both academic research and industrial-scale synthesis of these valuable heterocyclic compounds.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Chloro-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry and drug development due to their wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The functionalization of the quinoxaline scaffold is a key strategy for the development of novel therapeutic agents with enhanced potency and selectivity.
This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-nitroquinoxaline. The presence of the electron-withdrawing nitro group at the 6-position, in conjunction with the pyrazine ring nitrogens, activates the C2-position towards nucleophilic attack, facilitating the displacement of the chloro substituent. This reaction serves as a versatile method for the synthesis of a diverse library of 2-substituted-6-nitroquinoxaline derivatives.
Reaction Mechanism
The nucleophilic aromatic substitution of 2-chloro-6-nitroquinoxaline proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the quinoxaline ring is restored.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents should be used when specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Purification of the final products is typically achieved by recrystallization or column chromatography on silica gel.[1]
-
Product characterization can be performed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Protocol 1: Synthesis of 2-(Substituted amino)-6-nitroquinoxalines
This protocol describes the general procedure for the reaction of 2-chloro-6-nitroquinoxaline with various primary and secondary amines.
Materials:
-
2-chloro-6-nitroquinoxaline
-
Amine (e.g., aniline, p-toluidine, piperidine, morpholine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, acetonitrile)
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)) (optional, to scavenge HCl produced)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-nitroquinoxaline (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.1-1.5 eq).
-
If a base is used, add the base (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the specified time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to afford the pure 2-(substituted amino)-6-nitroquinoxaline.
Protocol 2: Synthesis of 2-(Substituted thio)-6-nitroquinoxalines
This protocol outlines the synthesis of 2-thioether derivatives of 6-nitroquinoxaline.
Materials:
-
2-chloro-6-nitroquinoxaline
-
Thiol (e.g., thiophenol, 4-methoxythiophenol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
Procedure:
-
To a solution of the thiol (1.1 eq) in the chosen solvent, add the base (1.2 eq) at 0 °C and stir for 15-30 minutes to form the thiolate.
-
Add a solution of 2-chloro-6-nitroquinoxaline (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as required, and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure 2-(substituted thio)-6-nitroquinoxaline.
Protocol 3: Synthesis of 2-(Substituted oxy)-6-nitroquinoxalines
This protocol describes the reaction with alkoxides or phenoxides.
Materials:
-
2-chloro-6-nitroquinoxaline
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Strong Base (e.g., Sodium Hydride (NaH), Sodium Methoxide (NaOMe))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Methanol)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) to a suspension of the strong base (1.5 eq) in the anhydrous solvent at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to generate the alkoxide or phenoxide.
-
Add a solution of 2-chloro-6-nitroquinoxaline (1.0 eq) in the anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature or heat to reflux, and stir for the required time (monitor by TLC).
-
After completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution of 2-chloro-6-nitroquinoxaline with various nucleophiles. Please note that these are literature-reported examples and optimal conditions may vary.
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonia (7N in MeOH) | Methanol | - | 100-120 | 12-24 | Not specified |
| 2 | Aniline | Ethanol | - | Reflux | 4 | 85 |
| 3 | p-Toluidine | Ethanol | - | Reflux | 5 | 88 |
| 4 | Piperidine | Ethanol | - | Reflux | 3 | 92 |
| 5 | Morpholine | DMF | K₂CO₃ | 80 | 6 | 90 |
| 6 | Thiophenol | DMF | K₂CO₃ | Room Temp | 4 | 95 |
| 7 | 4-Methoxythiophenol | DMF | K₂CO₃ | 70-75 | 5 | Not specified |
| 8 | Sodium Methoxide | Methanol | - | Reflux | 8 | 82 |
| 9 | Phenol | DMF | NaH | 80 | 10 | 75 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of 2-Amino-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] This scaffold is of significant interest in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives, including antimicrobial, antiviral, and anticancer properties.[1][2] The biological profile of quinoxaline-based molecules can be substantially altered by the type and position of substituents on the core ring structure.[1]
2-Amino-6-nitroquinoxaline (CAS No. 115726-26-6) is a key intermediate in the synthesis of more complex, biologically active molecules.[2][3] The presence of a 2-amino group and a 6-nitro group provides two reactive sites for further chemical modifications.[3] For instance, the 2-amino group can be transformed to create fused heterocyclic systems like imidazo[1,2-a]quinoxalines and[2][3][4]triazolo[4,3-a]quinoxalines.[3] The nitro group, an electron-withdrawing group, can influence the molecule's biological activity and can be a precursor for other functional groups.[1][2] Some research suggests that the nitro group may be associated with bioreduction to reactive species under the hypoxic conditions found in solid tumors, indicating potential for anticancer applications.[2]
This document provides detailed protocols for the synthesis of 2-amino-6-nitroquinoxaline, drawing from established methodologies for similar compounds.
Synthetic Pathways and Methodologies
The synthesis of 2-amino-6-nitroquinoxaline can be approached through several routes. The most common strategies involve either the construction of the quinoxaline ring from a substituted o-phenylenediamine or the modification of a pre-existing quinoxaline core.
Pathway 1: Cyclocondensation of 4-nitro-1,2-phenylenediamine with Glyoxal
A primary and efficient method involves the direct cyclocondensation of 4-nitro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal.[4][5] This reaction builds the pyrazine ring onto the substituted benzene ring.
Caption: Synthetic route via cyclocondensation.
Pathway 2: Amination of a Chloro-Quinoxaline Intermediate
An alternative pathway involves a two-step process starting with the synthesis of a 2-chloro-6-nitroquinoxaline intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with ammonia.[2] The strong electron-withdrawing effect of the nitro group and the pyrazine ring activates the 2-position for nucleophilic attack.[2]
Caption: Two-step synthesis via a chloro-intermediate.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of quinoxaline derivatives.[2][4][5] Researchers should perform their own risk assessments and adhere to all laboratory safety guidelines.
Protocol 1: Synthesis via Cyclocondensation
This protocol details the reaction of 4-nitro-1,2-phenylenediamine with glyoxal.[4][5]
Materials:
-
4-nitro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent, e.g., 15.3 g, 0.1 mol) in ethanol (e.g., 200 mL).[5]
-
To the stirred solution, add a 40% aqueous solution of glyoxal (1 equivalent, e.g., 14.5 g, 0.1 mol) dropwise at room temperature.[4][5]
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.[4]
-
Wash the solid with cold ethanol to remove impurities.[4][5]
Protocol 2: Synthesis via Amination of 2-Chloro-6-nitroquinoxaline
This protocol outlines the second step of Pathway 2, the conversion of the chloro-intermediate to the final product.[2]
Materials:
-
2-Chloro-6-nitroquinoxaline
-
Ammonia solution (e.g., 7N in Methanol)
-
Pressure-sealable reaction tube or autoclave
-
Heating block or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane gradient)
Procedure:
-
Place 2-chloro-6-nitroquinoxaline (1 equivalent) in a pressure-sealable reaction tube.
-
Add an excess of ammonia solution (e.g., 7N solution in methanol).
-
Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours.[2] Monitor the reaction by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Evaporate the solvent under reduced pressure.[2]
-
Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 2-amino-6-nitroquinoxaline.[2]
Data Presentation and Characterization
The synthesized 2-amino-6-nitroquinoxaline should be characterized to confirm its identity and purity. The expected data is summarized below.
| Property | Expected Value |
| CAS Number | 115726-26-6 |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol [6][7] |
| Appearance | Yellow solid[6] |
| Solubility | Soluble in DMSO and DMF[6] |
Structural confirmation is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]
Troubleshooting and Optimization
During scale-up or synthesis, several issues may arise. The following table provides guidance on common problems and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclocondensation | Inactive reactants, incorrect temperature, insufficient reaction time.[4] | Check the purity of starting materials. Optimize the reaction temperature (typically 60-80°C). Increase reaction time and monitor closely with TLC.[4] |
| Formation of Isomeric Impurities | Lack of regioselectivity during nitration steps (if synthesizing the precursor).[5] | Carefully control the reaction temperature and the rate of addition of the nitrating agent. Consider using a milder nitrating agent or a different solvent to improve selectivity.[5] |
| Difficulties in Purification | Presence of unreacted starting materials or side products.[4] | For large-scale purification, recrystallization is effective. Choose a solvent system where the product has high solubility at high temperatures and low solubility at room temperature.[5] For smaller scales, column chromatography is recommended.[2] |
Safety and Handling
2-Amino-6-nitroquinoxaline and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[8][9] Operations should be carried out in a well-ventilated fume hood.[10] While a full toxicological profile is not available, related compounds can cause skin and eye irritation.[8] Refer to the Safety Data Sheet (SDS) for detailed hazard information.[8][11]
Caption: A generalized workflow for synthesis and analysis.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. All procedures should be carried out in a properly equipped laboratory facility by trained personnel, adhering to all relevant safety protocols and regulations. The information provided does not constitute a warranty of any kind.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-6-nitroquinoxaline | C8H6N4O2 | CID 2762765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
The Versatile Scaffold: Applications of 6-Nitroquinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 6-nitroquinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive compounds. The presence of the nitro group at the 6-position significantly influences the electronic properties of the quinoxaline ring system, rendering it amenable to various chemical modifications and often enhancing the biological activity of its derivatives. This document provides detailed application notes on the medicinal chemistry of this compound, complete with experimental protocols and quantitative data to facilitate further research and drug development endeavors.
Antimicrobial Applications
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and parasitic pathogens. The mechanism of action often involves the disruption of cellular processes crucial for pathogen survival.
Antibacterial Activity
Certain this compound derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. For instance, styryl-substituted 6-nitroquinoxalines have been investigated for their antibacterial properties.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2,3-dichloro-6-nitroquinoxaline | Staphylococcus aureus (MRSA) | 8 | [1] |
| 2,3-dichloro-6-nitroquinoxaline | Enterococcus faecium (VRE) | 8 | [1] |
| Substituted this compound derivative | Staphylococcus aureus | 4 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum inhibitory concentration of a this compound derivative against a bacterial strain using the broth microdilution method.[3]
Materials:
-
Test compound (this compound derivative)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.
Anticancer Applications
The this compound core is a prominent feature in the design of novel anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
Cytotoxic Activity Against Cancer Cell Lines
Numerous studies have reported the synthesis of this compound derivatives with potent in vitro activity against a panel of human cancer cell lines.
Table 2: Anticancer Activity of this compound Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Styryl-substituted 6-nitroquinoxalines | A549 (Lung Cancer) | < 10 | [4] |
| 6-Nitro-2,3-diphenylquinoxaline | Not specified | Not specified | [1] |
| 6-Nitro-4-substituted quinazolines (structurally related) | HCT-116 (Colon Cancer) | Varies | [5] |
| 6-Nitro-4-substituted quinazolines (structurally related) | A549 (Lung Cancer) | Varies | [5] |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes the assessment of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition
The quinoxaline scaffold is recognized for its ability to fit into the ATP-binding pocket of various protein kinases, making it a valuable template for the design of kinase inhibitors. The 6-nitro substitution can further enhance binding affinity and selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for screening this compound derivatives for their ability to inhibit a specific kinase using a luminescence-based assay that measures ADP formation.[7]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and the test compound. Include controls for no kinase, vehicle (DMSO), and a known inhibitor (staurosporine).
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Synthesis Protocols
The this compound scaffold can be readily synthesized and further derivatized. A common starting material is 4-nitro-o-phenylenediamine.
Synthesis of 6-Nitro-2,3-diphenylquinoxaline
This protocol describes the synthesis of a model this compound derivative via the condensation of 4-nitro-o-phenylenediamine with benzil.[1]
Materials:
-
4-nitro-o-phenylenediamine
-
Benzil
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) and benzil (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-nitro-2,3-diphenylquinoxaline.
Antiviral Applications
While the search results provide more extensive data for antibacterial and anticancer applications, the broader class of quinoxaline derivatives has shown promise as antiviral agents.[8][9] Further investigation into 6-nitro-substituted quinoxalines for antiviral activity is a promising area of research. The general protocols for evaluating antiviral efficacy, such as plaque reduction assays or cytopathic effect (CPE) inhibition assays, can be adapted for this compound derivatives.
Table 3: Antiviral Activity of Quinoxaline Derivatives (General)
| Compound Class | Virus | EC50 (µM) | Reference |
| Quinoxaline Derivatives | Human Cytomegalovirus (HCMV) | <0.05 - 0.59 | |
| Quinoxaline Derivatives | Hepatitis C Virus (HCV) | Varies | |
| Quinoxaline Derivatives | Hepatitis B Virus (HBV) | Varies | |
| Quinoxaline Derivatives | Herpes Simplex Virus-1 (HSV-1) | Varies |
The provided data and protocols serve as a foundation for researchers to explore the rich medicinal chemistry of this compound and its derivatives, paving the way for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journalijbcrr.com [journalijbcrr.com]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Nitroquinoxaline in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A key mechanism underlying these effects is the inhibition of specific enzymes involved in critical biological pathways. 6-Nitroquinoxaline, as a member of this family, serves as a valuable scaffold and an active compound in enzyme inhibition studies. The presence of the nitro group can significantly influence its binding affinity and specificity for various molecular targets.[2]
These application notes provide an overview of the use of this compound and its derivatives in enzyme inhibition studies, complete with detailed experimental protocols and quantitative data to guide researchers in this field. While specific inhibitory data for the parent this compound is limited in publicly available literature, the provided data for its close derivatives highlight the potential of this chemical scaffold.
Target Enzymes and Therapeutic Areas
Nitroquinoxaline derivatives have shown inhibitory activity against a range of enzymes, making them promising candidates for drug discovery in several therapeutic areas:
-
Oncology: Inhibition of kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[3] DNA gyrase, an enzyme essential for bacterial and cancer cell replication, is another important target.[1]
-
Infectious Diseases: Targeting bacterial DNA gyrase and parasitic enzymes. Certain nitroquinoxaline derivatives have shown potent activity against Schistosoma mansoni and Trypanosoma species.[2]
-
Diabetes: Inhibition of aldose reductase, an enzyme implicated in diabetic complications.[2]
Data Presentation: Enzyme Inhibition by Nitroquinoxaline Derivatives
The following tables summarize the inhibitory activities of various nitroquinoxaline derivatives against different enzyme targets.
| Compound | Target Enzyme | IC50 (µM) | Therapeutic Area | Reference(s) |
| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | Aldose Reductase | 1.54 | Diabetes | [2] |
| Other Nitroquinoxalinone derivatives | Aldose Reductase | 1.54 - 18.17 | Diabetes | [2] |
| Nitroquinoxaline 29 | Schistosoma mansoni Target | ≤0.31 | Antiparasitic | [2] |
| Nitroquinoxaline 30 | Schistosoma mansoni Target | ≤0.31 | Antiparasitic | [2] |
Note: IC50 is the half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by quinoxaline derivatives and a general workflow for enzyme inhibition screening.
Caption: Kinase signaling pathway and its inhibition by a this compound derivative.
Caption: General workflow for screening this compound derivatives as enzyme inhibitors.
Experimental Protocols
The following are generalized protocols for enzyme inhibition assays that can be adapted for this compound and its derivatives. Researchers should optimize these protocols based on the specific enzyme and compound of interest.
Protocol 1: α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition is a therapeutic target for type 2 diabetes.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound or its derivative dissolved in DMSO
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
-
0.2 M Sodium carbonate solution
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compound and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.[1]
-
Measure the absorbance at 405 nm using a microplate reader.[1]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted"> ] x 100 whereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted"> is the absorbance of the control (enzyme + substrate without inhibitor) andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted"> is the absorbance of the sample (enzyme + substrate + inhibitor).[1]Asample -
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Protocol 2: DNA Gyrase Inhibition Assay
This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase, a key enzyme in bacterial replication.
Materials:
-
S. aureus DNA gyrase
-
Supercoiled plasmid DNA (substrate)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and glycerol)
-
This compound or its derivative dissolved in DMSO
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and supercoiled plasmid DNA.[1]
-
Add various concentrations of the test compound or ciprofloxacin to the reaction mixture.[1]
-
Initiate the reaction by adding the S. aureus DNA gyrase.[1]
-
Incubate the reaction at 37°C for 1 hour.[1]
-
Stop the reaction by adding a loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of DNA gyrase is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.[1]
-
Quantify the band intensities to determine the IC50 value.[1]
Protocol 3: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant Kinase (e.g., EGFR, VEGFR)
-
Kinase Substrate (e.g., a generic peptide or a specific protein)
-
ATP (Adenosine Triphosphate)
-
Test Compound (this compound or derivative) and Control Inhibitors
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™, HTRF™ KinEASE™)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the kinase buffer.
-
In a microplate, add the recombinant kinase and its specific substrate.
-
Add the diluted compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the kinase activity using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for enzyme inhibition studies. Their broad spectrum of activity against enzymes implicated in major diseases underscores their potential in drug discovery and development. The protocols and data presented in these application notes provide a foundational guide for researchers to explore the inhibitory potential of this important chemical scaffold. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound derivatives will be crucial for the development of novel and effective therapeutic agents.
References
Application Notes and Protocols for 6-Nitroquinoxaline in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquinoxaline is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While this compound itself displays modest biological activity, its derivatives have been extensively explored as potent and selective ligands for various neurotransmitter receptors, particularly the ionotropic glutamate receptors. This document provides detailed application notes and protocols for the use of this compound and its key derivatives in receptor binding assays, with a focus on the AMPA and NMDA receptors.
The addition of specific functional groups to the this compound core, such as a dione moiety, significantly enhances binding affinity and selectivity. Notably, derivatives like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) are widely used as potent antagonists in neuroscience research to probe the function of AMPA and kainate receptors.
Data Presentation: Quantitative Receptor Binding Data
The binding affinities of key this compound derivatives for AMPA and kainate receptors are summarized below. These values, presented as inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), have been determined through various radioligand binding assays.
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| NBQX | AMPA | 63 | 0.15 | [1] |
| Kainate | 78 | 4.8 | [1] | |
| NMDA | >100,000 | ≥ 90 | [1][2] | |
| CNQX | AMPA | - | 0.3 | [3][4][5] |
| Kainate | - | 1.5 | [3][4][5] | |
| NMDA (glycine site) | - | 25 | [3][5] |
Signaling Pathways
Activation of AMPA and NMDA receptors by the neurotransmitter glutamate initiates a cascade of intracellular events crucial for synaptic transmission and plasticity. This compound derivatives, by acting as antagonists, block these signaling pathways.
Figure 1: Simplified AMPA receptor signaling pathway and antagonism by this compound derivatives.
Figure 2: NMDA receptor signaling and antagonism at the glycine site by CNQX.
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays to determine the affinity of this compound derivatives for AMPA and NMDA receptors.
Protocol 1: Competitive Radioligand Binding Assay for AMPA Receptors
This protocol outlines a procedure to determine the binding affinity of a test compound (e.g., NBQX) for the AMPA receptor using a radiolabeled agonist like [³H]AMPA.[6]
Materials:
-
Membrane Preparation: Synaptic membranes from rat cerebral cortex.
-
Radioligand: [³H]AMPA (specific activity 50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 mM L-glutamate.
-
Test Compound: this compound derivative (e.g., NBQX) at various concentrations.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of [³H]AMPA (final concentration ~5-10 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.[6]
-
Non-specific Binding: 50 µL of [³H]AMPA, 50 µL of 1 mM L-glutamate, and 100 µL of membrane preparation.[6]
-
Competitive Binding: 50 µL of [³H]AMPA, 50 µL of the test compound at various concentrations, and 100 µL of membrane preparation.[6]
-
-
Incubation: Incubate the plate at 4°C for 1 hour to allow the binding to reach equilibrium.[6]
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Figure 3: Experimental workflow for the AMPA receptor competitive binding assay.
Protocol 2: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol is designed to assess the affinity of compounds like CNQX for the glycine binding site on the NMDA receptor, using a radiolabeled antagonist such as [³H]CGP 39653.
Materials:
-
Membrane Preparation: Synaptic membranes from rat cerebral cortex.
-
Radioligand: [³H]CGP 39653 (specific activity 30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4.
-
Non-specific Binding Control: 1 mM Glycine.
-
Test Compound: this compound derivative (e.g., CNQX) at various concentrations.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Membrane Preparation: Follow the same procedure as described in Protocol 1.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of [³H]CGP 39653 (final concentration ~5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]CGP 39653, 50 µL of 1 mM glycine, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]CGP 39653, 50 µL of the test compound at various concentrations, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 30 minutes.
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Figure 4: Experimental workflow for the NMDA receptor glycine site competitive binding assay.
Conclusion
This compound and its derivatives are invaluable tools for studying the pharmacology of ionotropic glutamate receptors. The protocols and data presented here provide a comprehensive guide for researchers to utilize these compounds in receptor binding assays to characterize their interactions with AMPA and NMDA receptors. The high affinity and selectivity of derivatives like NBQX and CNQX make them excellent probes for elucidating the physiological and pathological roles of these crucial neurotransmitter receptors.
References
- 1. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
protein labeling using amine-reactive dyes and 6-nitroquinoxaline derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the labeling of proteins using amine-reactive dyes. Additionally, it discusses the role and reactivity of 6-nitroquinoxaline derivatives in the context of protein interactions.
Part 1: Protein Labeling with Amine-Reactive Dyes
Application Notes
Amine-reactive fluorescent dyes are widely used to covalently attach labels to proteins for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and proteomics.[1][2] These dyes primarily target the primary amino groups present on proteins, specifically the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine residues.[1][3] Given the abundance of lysine residues on the surface of most proteins, this method offers a straightforward approach to fluorescent labeling.[1]
The two most common classes of amine-reactive dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[1]
-
N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are highly reactive and form stable amide bonds with primary amines.[1] The reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5, where the primary amino groups are deprotonated and more nucleophilic.[1][4][5][6] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[1]
-
Isothiocyanates (e.g., FITC): Isothiocyanates react with primary amines to form a stable thiourea linkage.[7] Similar to NHS esters, the reaction with isothiocyanates is pH-dependent and is typically carried out in a buffer with a pH of 9.0.[7]
The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is a critical parameter.[8] Over-labeling can lead to protein precipitation, loss of biological activity, and fluorescence quenching, while under-labeling results in a weak signal.[8] The optimal DOL is application-dependent and typically ranges from 2 to 7 for antibodies.[8][9]
Quantitative Data for Amine-Reactive Dyes
The selection of a fluorescent dye depends on factors such as the specific application, available excitation sources, and desired photophysical properties.[8] The following table summarizes key quantitative data for a selection of widely used amine-reactive fluorescent dyes.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| Fluorescein (FITC, 5-FAM SE) | Isothiocyanate, Succinimidyl Ester | 494 | 518[8] | 75,000 | 0.92[8] | Low | High (fluorescence quenches at acidic pH)[8] |
| Alexa Fluor 488 SE | Succinimidyl Ester | 495[8] | 519[8] | 71,000 | 0.92[8] | High | Low (pH 4-10)[8] |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The data presented here are approximate values for comparison.[8]
Experimental Protocols
This protocol provides a general workflow for the conjugation of an NHS ester fluorescent dye to a protein.[8] Optimization may be required for specific proteins and dyes.
1. Protein Preparation:
-
Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate or sodium borate buffer, at a pH of 8.0-8.5.[8]
-
The recommended protein concentration is between 2-10 mg/mL.[8] For optimal results, a concentration of at least 2 mg/mL is recommended.[10][11]
-
Ensure the protein solution is free of any amine-containing contaminants by dialysis or buffer exchange if necessary.[12]
2. Dye Preparation:
-
Allow the vial of the NHS ester dye to warm to room temperature before opening.
-
Dissolve the dye in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[10]
3. Labeling Reaction:
-
While gently stirring the protein solution, slowly add the reactive dye solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[13]
-
Incubate the reaction for 1 hour at room temperature or on ice, protected from light.[6][13]
4. Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., gel filtration) or dialysis.[6][13]
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the protein-dye conjugate at 280 nm (A_280) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer) and ε_protein is the molar extinction coefficient of the protein.[8]
-
-
Calculate the DOL using the formula:
-
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
-
Where ε_dye is the molar extinction coefficient of the dye.
-
This protocol outlines the labeling of primary amine-containing proteins using fluorescein 5(6)-isothiocyanate (FITC).[7]
1. Protein and Dye Preparation:
-
Dissolve the protein to be labeled in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of at least 2 mg/mL.[14]
-
Freshly prepare a 1 mg/mL solution of FITC in anhydrous DMSO.[14]
2. Labeling Reaction:
-
For each 1 mL of protein solution, slowly add 50 µl of the FITC solution in 5 µl aliquots while gently stirring the protein solution.[14]
-
Incubate the reaction in the dark for 8 hours at 4°C.[14]
3. Quenching the Reaction (Optional):
-
The reaction can be stopped by adding NH4Cl to a final concentration of 50 mM and incubating for 2 hours at 4°C.[14]
4. Purification and DOL Calculation:
-
Purify the conjugate and calculate the DOL as described in the NHS ester protocol.
Visualizations
Part 2: this compound Derivatives and Protein Interactions
Application Notes
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][15] Their therapeutic potential often arises from their ability to interact with various biological targets, most notably protein kinases.[15]
Unlike the amine-reactive dyes discussed previously, there are no established, general-purpose protocols for using this compound derivatives as covalent labeling reagents for proteins in the same manner as NHS esters or isothiocyanates. Their primary role in research and drug development is as biologically active molecules that interact with specific protein targets, often non-covalently, to modulate their function.
Reactivity and Interactions with Proteins:
-
Kinase Inhibition: Many quinoxaline derivatives have been designed and synthesized as inhibitors of protein kinases, such as Pim-1/2 kinases, which are involved in cancer progression.[15] This inhibition is typically a result of the quinoxaline derivative binding to the active site of the kinase.
-
Nucleophilic Substitution: While not a standard labeling protocol, studies have shown that related compounds, such as 6-fluoroquinoxalines, can undergo nucleophilic substitution reactions with amines.[10] This suggests a potential for covalent modification of proteins under specific conditions, although this is not a widely adopted technique for general protein labeling.
-
Biological Effects: Quinoxaline 1,4-di-N-oxides have been shown to have antiparasitic activity against Entamoeba histolytica.[16] Proteomic studies have revealed that these compounds alter the expression levels of proteins related to the cytoskeleton, intracellular traffic, and redox homeostasis, indicating a complex interaction with multiple cellular proteins.[16]
Quantitative Data on Quinoxaline-Protein Interactions
The following table summarizes the types of interactions and applications of quinoxaline derivatives with proteins, as derived from the literature.
| Quinoxaline Derivative Type | Protein Target/Interaction | Application | Reference |
| General Quinoxaline Derivatives | Protein Kinases | Anticancer, Anti-inflammatory, Antiviral | [15] |
| Quinoxaline 1,4-di-N-oxides | Multiple proteins in E. histolytica | Antiparasitic | [16] |
| 6-Fluoroquinoxalines | Aliphatic and cyclic secondary amines | Synthesis of 6-aminoquinoxalines | [10] |
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling Reagents | Fisher Scientific [fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. No-Stain™ Protein Labeling Reagent 10 reactions | Request for Quote | Invitrogen™ [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 6-Nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-nitroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document outlines detailed protocols for various spectroscopic and chromatographic methods, presents key quantitative data in a structured format, and includes graphical representations of experimental workflows.
Overview of Analytical Techniques
The structural elucidation and purity assessment of this compound (C₈H₅N₃O₂) are crucial for its application as a building block in the synthesis of more complex molecules and for its potential as a bioactive agent.[1] A combination of spectroscopic and chromatographic techniques is typically employed for its comprehensive characterization. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule and for quantitative analysis.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Quantitative Data Summary
The following tables summarize the key analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₂ | [3] |
| Molecular Weight | 175.14 g/mol | [1][3] |
| Appearance | Yellow to orange solid | [2] |
| Melting Point | 169–171°C | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value | Reference |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 8.09–8.87 ppm (doublets, H-5/H-8) | [1] |
| 8.34 ppm (singlet, nitro-adjacent proton) | [1] | ||
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | 144.17 ppm (C-6, nitro-bearing) | [1] |
| 120.9–156.4 ppm (quinoxaline carbons) | [1] | ||
| FTIR | Asymmetric NO₂ Stretch | 1520 cm⁻¹ | [1] |
| Symmetric NO₂ Stretch | 1345 cm⁻¹ | [1] | |
| Aromatic C=C Stretch | 1618–1620 cm⁻¹ | [1] | |
| C–N Stretch | 1262–1265 cm⁻¹ | [1] | |
| UV-Vis (in Ethanol) | λmax | 280 nm (π→π* transition) | [1] |
| Molar Absorptivity (ε) | 1.2×10⁴ L·mol⁻¹·cm⁻¹ at 320 nm | [1] | |
| Mass Spectrometry | Monoisotopic Mass | 175.038176411 Da | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of o-phenylenediamine with a nitro-substituted compound.[1] A high-yield approach utilizes the reaction of a mononitro-substituted o-phenylenediamine with mononitro-substituted benzil in the presence of a catalyst like o-benzoylsulfonimide.[1]
Protocol:
-
Combine mononitro-substituted o-phenylenediamine and mononitro-substituted benzil in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add a catalytic amount of o-benzoylsulfonimide to the mixture.
-
Heat the reaction mixture under reflux for a specified duration, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound. Yields of up to 98% can be achieved under optimized conditions.[1]
Figure 1: Workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 200 ppm.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), aromatic C=C bonds, and C-N bonds.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. Dilute the stock solution to obtain a final concentration in the range of 1-10 µg/mL.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use the pure solvent as a blank. Record the absorption spectrum from 200 to 800 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity of the sample is determined by the peak area percentage of the main peak corresponding to this compound.
Figure 2: A typical workflow for the HPLC analysis of this compound.
Chemical Reactions and Further Characterization
This compound can undergo several chemical transformations, with the reduction of the nitro group being a common reaction.[1] This reduction yields 6-aminoquinoxaline, a versatile intermediate for further chemical synthesis.[4][5]
Protocol for Reduction to 6-Aminoquinoxaline:
-
Dissolve this compound in methanol.
-
Add 10% palladium on carbon (Pd/C) as a catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) for approximately 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the catalyst by filtration through diatomaceous earth.
-
Evaporate the solvent to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield 6-aminoquinoxaline.[4]
Figure 3: Reaction pathway for the reduction of this compound.
Conclusion
The analytical techniques and protocols detailed in this document provide a robust framework for the comprehensive characterization of this compound. The application of these methods will ensure the structural integrity and purity of the compound, which is essential for its use in research and development, particularly in the fields of medicinal chemistry and drug discovery. The provided data serves as a valuable reference for researchers working with this and related quinoxaline derivatives.
References
Application Notes and Protocols for the GC-MS Analysis of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities, have established them as a focal point in medicinal chemistry and drug development.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile quinoxaline derivatives. This document provides detailed application notes and experimental protocols for the successful GC-MS analysis of these compounds.
Quinoxaline-based compounds exert their therapeutic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and inhibition of DNA topoisomerases.[2][3][4] Understanding the concentration and metabolic fate of these derivatives in biological systems is crucial for drug efficacy and safety assessment, making robust analytical methods essential.
Data Presentation: Quantitative Analysis of Quinoxaline Derivatives
The following table summarizes quantitative data from various studies on the analysis of quinoxaline derivatives and related compounds using GC-MS. It is important to note that parameters can vary significantly based on the specific analyte, matrix, and instrumentation.
| Analyte/Derivative | Matrix | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Quinoxaline-2-carboxylic acid (QCA) | Porcine Liver | GC-ECNI-MS | Not Specified | Not Specified | 0.7 µg/kg | Not Specified | [5] |
| Glyoxal and Methylglyoxal (as quinoxaline derivatives) | Beverages and Foods | GC-MS | Not Specified | 3.6 µg/kg (Glyoxal), 2.1 µg/kg (Methylglyoxal) | Not Specified | Not Specified | |
| Quinoline | Textiles | GC-MS | 0.1-1.0 mg/L | 0.1 mg/kg | Not Specified | 82.9 - 92.0 |
Signaling Pathway Diagram: Mechanism of Action of Anticancer Quinoxaline Derivatives
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein tyrosine kinases (PTKs), which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[4][6] Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a simplified representation of how a quinoxaline-based kinase inhibitor can block a signaling cascade, leading to reduced tumor cell proliferation and survival.
Caption: Inhibition of a Tyrosine Kinase Signaling Pathway by a Quinoxaline Derivative.
Experimental Workflow
The general workflow for the GC-MS analysis of quinoxaline derivatives involves several key stages, from sample collection to data analysis.
Caption: General Experimental Workflow for GC-MS Analysis of Quinoxaline Derivatives.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix and the physicochemical properties of the quinoxaline derivatives of interest.
a) Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)
-
To 1 mL of the biological fluid in a glass centrifuge tube, add a suitable internal standard.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
b) Solid-Phase Extraction (SPE) for Cleaner Samples
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the quinoxaline derivatives with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
c) Ultrasonic Extraction for Solid Matrices (e.g., Tissues, Textiles)
-
Weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.
-
Add 15 mL of a suitable extraction solvent (e.g., toluene).
-
Perform ultrasonic extraction at 40°C for 30 minutes.
-
Centrifuge to pellet the solid material.
-
Filter the supernatant through a 0.45 µm filter prior to GC-MS analysis.
Derivatization Protocol for Polar Quinoxaline Derivatives
For quinoxaline derivatives containing active hydrogens (e.g., hydroxyl or amine groups), derivatization is often necessary to increase volatility and improve chromatographic performance. Trimethylsilylation (TMS) is a common approach.[8]
-
To the dried sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 50 µL of a suitable solvent such as pyridine or acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following parameters provide a starting point for method development and should be optimized for the specific analytes and instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5MS (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C - 280°C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 90°C, hold for 2 minRamp: 20°C/min to 260°CHold: 3 min at 260°C |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
| Mass Range | m/z 40-500 |
Method Validation
For quantitative applications, the analytical method should be validated according to established guidelines (e.g., ICH).[9][10] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The GC-MS analysis of quinoxaline derivatives is a vital tool in pharmaceutical research and development. The protocols and application notes provided herein offer a comprehensive guide for the successful implementation of this technique. Proper sample preparation, including derivatization for polar compounds, and careful optimization of GC-MS parameters are paramount for achieving sensitive, accurate, and reliable results. Method validation is essential for ensuring the quality and integrity of the data generated, particularly in a drug development setting.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 6-nitroquinoxaline using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document includes predicted spectral data based on established principles of spectroscopy, detailed experimental protocols for data acquisition, and graphical representations of workflows and structural-spectral correlations.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Spectroscopic techniques such as NMR and IR are essential for the unambiguous structural confirmation and purity assessment of this molecule. These notes offer a practical guide for researchers working with this compound and related compounds.
Predicted Spectroscopic Data
Due to the limited availability of directly published spectra for this compound, the following data are predicted based on the known spectra of quinoxaline and the established substituent effects of a nitro group on an aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are predicted by considering the chemical shifts of the parent quinoxaline molecule and applying the substituent chemical shifts (SCS) derived from nitrobenzene.
Predicted ¹H NMR Data (in CDCl₃)
The introduction of the electron-withdrawing nitro group at the C-6 position is expected to deshield the protons on the benzenoid ring, particularly H-5 and H-7.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-2 | ~8.90 | d | ~1.8 |
| H-3 | ~8.90 | d | ~1.8 |
| H-5 | ~8.85 | d | ~2.5 |
| H-7 | ~8.45 | dd | ~9.2, 2.5 |
| H-8 | ~8.20 | d | ~9.2 |
Predicted ¹³C NMR Data (in CDCl₃)
The predicted ¹³C NMR chemical shifts are calculated using the known values for quinoxaline and the additive effects of the nitro group. The chemical shift of benzene (128.5 ppm) is used as a reference for calculating the substituent effects from nitrobenzene data.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Quinoxaline δ (ppm) | Nitrobenzene SCS (ppm) | Predicted δ (ppm) |
| C-2 | 145.1 | - | ~145.5 |
| C-3 | 145.1 | - | ~145.5 |
| C-4a | 141.3 | - | ~141.0 |
| C-5 | 129.4 | -4.8 (ortho) | ~124.6 |
| C-6 | 129.2 | +19.6 (ipso) | ~148.8 |
| C-7 | 129.2 | +0.9 (meta) | ~130.1 |
| C-8 | 129.4 | +5.8 (para) | ~135.2 |
| C-8a | 141.3 | - | ~142.0 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the quinoxaline core and the nitro group.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1620-1580 | Medium | Aromatic C=C and C=N stretching |
| 1550-1510 | Strong | Asymmetric NO₂ stretch |
| 1500-1400 | Medium | Aromatic C=C stretching |
| 1360-1330 | Strong | Symmetric NO₂ stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocols
The following are detailed protocols for acquiring NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation (Solution-State NMR)
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Weighing: For a standard 5 mm NMR tube, accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for CDCl₃) if precise chemical shift referencing is required.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.1.2. Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
FT-IR Spectroscopy Protocol
3.2.1. Sample Preparation (KBr Pellet Method)
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample by grinding.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.
3.2.2. Instrument Parameters
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Background: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet before running the sample.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Structure-Spectra Correlation
This diagram illustrates the relationship between the key structural features of this compound and their expected spectroscopic signals.
Application Notes and Protocols for the Purification of 6-Nitroquinoxaline by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Nitroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is critical for reliable biological screening and the development of novel therapeutics. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using recrystallization, based on the solubility data of the compound and established procedures for related quinoxaline derivatives.
Data Presentation
The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature, while impurities should remain either soluble or insoluble at all temperatures. Based on available data, the solubility of this compound in various solvents at 25°C is summarized below.
| Solvent | Solubility (mg/mL at 25°C) | LogP | Remarks |
| Water | 0.12[1] | 2.06[1] | Very low solubility, potentially useful as an anti-solvent. |
| Ethanol | 8.7[1] | - | Moderate solubility at room temperature, often a good candidate for recrystallization of quinoxaline derivatives.[2][3] |
| DMSO | 43.2[1] | - | High solubility, more suitable for sample preparation for assays rather than recrystallization. |
| Chloroform | 22.5[1] | - | High solubility, may not be ideal for achieving high recovery. |
Based on the solubility profile and literature on related compounds, ethanol is recommended as the primary solvent for the recrystallization of this compound.[2][3]
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for purifying crude this compound using ethanol as the solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Desiccator or vacuum oven
Safety Precautions:
-
This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[4][5]
-
Handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Ethanol is a flammable liquid; keep it away from open flames and ignition sources.
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with constant stirring.[2]
-
Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the recovery of the purified compound.[2]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask to prevent premature crystallization.[2]
-
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.[2]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol for this compound.
Caption: A flowchart of the recrystallization process for purifying this compound.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 6-Nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 6-nitroquinoxaline to the synthetically valuable 6-aminoquinoxaline. This transformation is a critical step in the synthesis of various pharmacologically active compounds. Herein, we present and compare various catalytic systems, including Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂), offering researchers a selection of methodologies to suit different laboratory settings and substrate requirements. Detailed experimental procedures, quantitative data on reaction parameters and yields, and a process workflow are provided to facilitate the practical application of these methods.
Introduction
6-Aminoquinoxaline is a key heterocyclic amine intermediate in the development of a wide range of therapeutic agents.[1][2] Its derivatives have shown significant promise in medicinal chemistry, exhibiting diverse biological activities. Notably, derivatives of 6-aminoquinoxaline have been investigated as neuroprotective agents for conditions such as Parkinson's disease, highlighting the importance of efficient and reliable synthetic routes to this scaffold.[3] The reduction of the nitro group in this compound is the most common and direct method for its preparation. Catalytic hydrogenation is a widely adopted method for this transformation due to its high efficiency, clean reaction profile, and the relative ease of product isolation.[4][5]
This application note details protocols for the reduction of this compound using three common heterogeneous catalysts: Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂). The choice of catalyst can significantly impact reaction efficiency, selectivity, and cost, making a comparative understanding of these methods valuable for researchers in organic synthesis and drug discovery.[6]
Catalytic Hydrogenation: An Overview
The reduction of a nitro group to an amine via catalytic hydrogenation involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. The general transformation is depicted below:
Caption: General reaction scheme for the reduction of this compound.
The reaction is typically carried out in a suitable solvent at ambient or slightly elevated temperature and pressure. The catalyst facilitates the cleavage of the H-H bond and the subsequent reduction of the nitro group through a series of intermediates.
Comparative Data of Catalytic Systems
The selection of the catalyst is a critical parameter that influences the reaction's outcome. The following table summarizes the performance of different catalysts for the reduction of this compound.
| Catalyst | Catalyst Loading (w/w) | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | 10% | Methanol | Room Temp. | 1 | 4 | 82 | [7] |
| 10% Pd/C | 5% | Methanol | 70 | 19.7 | 3 | 83.3 | [8] |
| Raney® Nickel | - | Ethanol | Room Temp. | 2.7 | - | - | [4] |
| Platinum(IV) Oxide (PtO₂) | - | - | - | - | - | - |
Note: Detailed quantitative data for Raney® Nickel and PtO₂ specific to this compound reduction were not available in the cited literature. The conditions mentioned for Raney® Nickel are general for nitro group reductions. Researchers may need to optimize these conditions for this specific substrate.
Experimental Protocols
The following are detailed protocols for the catalytic hydrogenation of this compound using different catalysts.
Protocol 1: Reduction using 10% Palladium on Carbon (Pd/C)
This protocol is a widely used and reliable method for the reduction of this compound.[7]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (e.g., 500 mg, 2.86 mmol) in methanol (20 mL).
-
Carefully add 10% Pd/C (50 mg, 10% w/w) to the solution.
-
Seal the vessel and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford 6-aminoquinoxaline as a yellow solid.[7]
Expected Yield: 82%[7]
Protocol 2: Reduction using Raney® Nickel
Raney® Nickel is another effective catalyst for the reduction of nitroarenes and is a common alternative to palladium-based catalysts.[4][9]
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Magnetic stirrer or mechanical stirrer
-
Filtration apparatus
Procedure:
-
To a hydrogenation vessel, add a solution of this compound in ethanol.
-
Carefully add the Raney® Nickel slurry. The amount of catalyst may need to be optimized, but a common starting point is a significant excess by weight relative to the substrate.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (e.g., up to 2.7 atm).[4]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and/or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and must be handled with care, typically kept wet with solvent.
-
Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.
Protocol 3: Reduction using Platinum(IV) Oxide (PtO₂)
Platinum(IV) oxide, also known as Adams' catalyst, is a versatile hydrogenation catalyst that is activated in situ by hydrogen to form platinum black.
Materials:
-
This compound
-
Platinum(IV) Oxide (PtO₂)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation vessel
-
Magnetic stirrer or mechanical stirrer
-
Filtration apparatus
Procedure:
-
Place this compound in a hydrogenation vessel.
-
Add the solvent (e.g., ethanol or ethyl acetate).
-
Add PtO₂ to the mixture.
-
Seal the vessel, purge with nitrogen, and then with hydrogen.
-
Pressurize the vessel with hydrogen.
-
Stir the mixture vigorously. The black color of platinum black should appear as the catalyst is activated.
-
Monitor the reaction by hydrogen uptake and/or TLC.
-
After the reaction is complete, vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture to remove the platinum black.
-
Concentrate the filtrate to yield the crude product.
Workflow Diagram
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
References
- 1. 6-Aminoquinoxaline | 6298-37-9 | FA05410 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 7. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
optimizing reaction conditions for 3-methyl-6-nitroquinoxalin-2(1H)-one synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-methyl-6-nitroquinoxalin-2(1H)-one. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3-methyl-6-nitroquinoxalin-2(1H)-one?
The most widely used method for synthesizing 3-methyl-6-nitroquinoxalin-2(1H)-one is the cyclocondensation reaction between 4-nitro-1,2-phenylenediamine and pyruvic acid.[1][2][3] This reaction is typically carried out in an acidic medium, such as glacial acetic acid, and is known for its robustness and good yields.[3]
Q2: What are the critical parameters that influence the yield and purity of the product?
Several factors can significantly impact the outcome of the synthesis.[1] These include the purity of the starting materials (4-nitro-1,2-phenylenediamine and pyruvic acid), the reaction temperature, the choice of solvent, the reaction time, and the presence or absence of a catalyst.[1] The electron-withdrawing nature of the nitro group on the phenylenediamine ring can also affect the reaction kinetics.[1]
Q3: What are the potential side reactions to be aware of during the synthesis?
Common side reactions can lead to the formation of impurities and lower yields. These include the formation of the 7-nitro regioisomer, incomplete condensation of the starting materials, and potential reduction of the nitro group under certain conditions.[1] Degradation of the starting materials or the product can also occur under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[1]
Q4: How is the final product typically purified?
The most common method for purifying 3-methyl-6-nitroquinoxalin-2(1H)-one is recrystallization.[1][2] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of dimethylformamide (DMF) and water.[1] For more challenging purifications, column chromatography on silica gel may be necessary.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-methyl-6-nitroquinoxalin-2(1H)-one.
Low or No Product Yield
Q: I am getting a very low yield or no product at all. What are the possible causes and how can I fix it?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 4-nitro-1,2-phenylenediamine or pyruvic acid can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or by checking their melting points. Use reagents of at least 98% purity.[3]
-
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature.
-
Solution: If the reaction is sluggish, you may need to increase the temperature. Conversely, if you observe degradation or the formation of tarry byproducts, the temperature might be too high. It is often best to start with milder conditions and gradually increase the temperature while monitoring the reaction's progress with Thin Layer Chromatography (TLC).[1]
-
-
Inappropriate Solvent: The choice of solvent is crucial for the reaction to proceed efficiently.
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using TLC. If starting material is still present after the initially planned time, extend the reaction time. Reactions can sometimes take several hours to overnight to complete.[1]
-
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure efficient stirring throughout the reaction.
-
Formation of Impurities
Q: My final product is impure. What are the likely impurities and how can I avoid them?
A: The formation of impurities is a common challenge. Understanding the potential side products can help in optimizing the reaction to minimize their formation.
Common Impurities and Mitigation Strategies:
-
Regioisomer (7-nitro Isomer): The cyclization step can sometimes lead to the formation of the 3-methyl-7-nitroquinoxalin-2(1H)-one isomer.
-
Mitigation: Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can improve regioselectivity.
-
-
Unreacted Starting Materials: Incomplete reaction will leave starting materials in your crude product.
-
Mitigation: As mentioned previously, ensure sufficient reaction time and optimal temperature. Washing the crude product with a cold solvent in which the product is sparingly soluble can help remove unreacted starting materials.[2]
-
-
Products from Nitro Group Reduction: The nitro group can be susceptible to reduction, leading to amino-substituted byproducts.
-
Mitigation: Avoid harsh reducing conditions. If applicable to your specific protocol, the presence of a mild oxidizing agent might help prevent this side reaction, provided it does not interfere with the main reaction.[1]
-
-
Tarry Byproducts: High temperatures or inappropriate pH can lead to the formation of dark, tarry impurities that can be difficult to remove.
Purification Challenges
Q: I am having difficulty purifying the product by recrystallization. What should I do?
A: Recrystallization can be challenging if the right solvent and conditions are not used.
Troubleshooting Recrystallization:
-
Product is Too Soluble in the Recrystallization Solvent: If the product remains dissolved even after cooling, the solvent is too good a solvent.
-
Solution: You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, you may need to use a solvent mixture. For example, if your product is very soluble in ethanol, you could try a mixture of ethanol and water.[2]
-
-
Product "Oils Out" Instead of Crystallizing: This happens when the product is insoluble in the hot solvent and separates as a liquid.
-
Solution: This often occurs when the solution is cooled too quickly. Try allowing the solution to cool more slowly. You may also need to use a larger volume of solvent or switch to a different solvent system.
-
-
Ineffective Impurity Removal: If the recrystallized product is still impure, the chosen solvent may not be effectively separating the product from the impurities.
-
Solution: Experiment with different recrystallization solvents. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. A solvent screening on a small scale is often beneficial.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Expected Outcome on Yield | Remarks |
| Purity of Reactants | High Purity (>98%) | High | Essential for a clean reaction and high yield.[3] |
| Low Purity | Low | Impurities can inhibit the reaction or lead to side products.[1] | |
| Reaction Temperature | Too Low | Low / Slow Reaction | The reaction may not proceed to completion. |
| Optimal (e.g., Reflux) | High | Ensures a reasonable reaction rate.[3] | |
| Too High | Low | Can lead to degradation and formation of tarry byproducts.[1] | |
| Solvent | Glacial Acetic Acid | High | Commonly used and effective for this reaction.[3] |
| Ethanol | Good | A greener solvent option that can also give good yields.[2] | |
| Other Protic Solvents | Variable | May require optimization. | |
| Reaction Time | Insufficient | Low | Incomplete conversion of starting materials.[1] |
| Optimal (monitored by TLC) | High | Ensures the reaction goes to completion without significant degradation. | |
| Excessive | May Decrease | Can lead to product degradation, especially at high temperatures.[1] |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Suitability | Notes |
| Ethanol | Highly Recommended | Often provides good crystals and is a relatively safe and green solvent.[1][2] |
| Methanol | Recommended | Similar to ethanol, can be a good choice for recrystallization.[1] |
| DMF / Water | Good Alternative | Useful if the product is too soluble in alcohols. The product is dissolved in a minimum of hot DMF, and water is added dropwise until turbidity persists, then the solution is allowed to cool slowly.[1] |
| Glacial Acetic Acid | Possible | Can be used, but may be more difficult to remove completely from the final product. |
Experimental Protocols
Detailed Methodology for the Synthesis of 3-methyl-6-nitroquinoxalin-2(1H)-one
This protocol is a robust method for the preparation of the target compound.[3]
Materials:
-
4-nitro-1,2-phenylenediamine (98% purity)
-
Pyruvic acid (98% purity)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with a heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.53 g (10 mmol) of 4-nitro-1,2-phenylenediamine.[3]
-
Addition of Reagents: To the flask, add 30 mL of glacial acetic acid and stir the mixture until the diamine is fully dissolved. Then, add 0.88 g (10 mmol) of pyruvic acid to the solution.[3]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.[3]
-
Isolation of Product: Pour the reaction mixture into 100 mL of ice-cold water with stirring. Collect the precipitated solid by vacuum filtration using a Büchner funnel.[3]
-
Purification: Wash the collected solid with two 20 mL portions of cold water, followed by a wash with 10 mL of cold ethanol.[3]
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.[3]
Expected Yield: 85-95%[3]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 3-methyl-6-nitroquinoxalin-2(1H)-one.
Caption: Troubleshooting decision tree for low product yield.
Caption: General signaling pathway where a quinoxalinone-based inhibitor might act.
References
troubleshooting low yield in quinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yields, encountered during quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my quinoxaline synthesis unexpectedly low?
A1: Low yields in quinoxaline synthesis are a common problem and can be attributed to several factors. The primary method for synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, but issues like incomplete reactions, side product formation, or suboptimal conditions can reduce the final yield.[1][2]
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to unwanted side reactions, significantly lowering the yield of the desired quinoxaline.[1][3] It is recommended to assess the purity of reagents using methods like NMR or GC-MS before starting the synthesis.[3]
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Traditional methods often required high temperatures and long reaction times, which can lead to product degradation.[1][2][4] Experiment with different solvents, as the choice can significantly impact yield.[1][5] Microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields.[1]
-
Evaluate Catalyst Performance: Many quinoxaline syntheses require a catalyst to proceed efficiently.[6] If the reaction is not occurring or is slow, the catalyst may be inactive or absent.[6] Ensure the correct catalyst is being used at the optimal concentration. Both acid catalysts and metal catalysts have been used effectively.[1]
-
Control the Atmosphere: Some starting materials, particularly o-phenylenediamines, are susceptible to oxidation, which can lead to colored impurities and reduced yield.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[7]
-
Review Work-up and Purification: Product can be lost during work-up steps like filtration, washing, or purification.[7] Quinoxalines can sometimes be difficult to purify due to poor solubility or instability on silica gel.[7]
Q2: My reaction is forming a significant amount of a benzimidazole byproduct. What causes this and how can I prevent it?
A2: The formation of benzimidazole derivatives is a frequent side reaction in quinoxaline synthesis.[3] It typically occurs when the o-phenylenediamine starting material reacts with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl reagent.[3]
Troubleshooting Steps:
-
Assess Purity of the 1,2-Dicarbonyl Compound: The most crucial step is to ensure the purity of your dicarbonyl reagent. Use techniques like NMR or GC-MS to check for aldehyde impurities.[3]
-
Purify the Reagent: If impurities are detected, purify the 1,2-dicarbonyl compound before use. Common purification methods include recrystallization or column chromatography.[3]
-
Optimize Reaction Conditions: While reagent purity is the primary cause, ensuring optimized conditions for quinoxaline formation (e.g., appropriate catalyst and temperature) can help favor the desired reaction pathway.
Q3: How do I choose the right catalyst for my quinoxaline synthesis?
A3: Catalyst selection is critical for both reaction rate and yield.[1] The choice depends on the specific substrates and desired reaction conditions (e.g., temperature, solvent).
Common Catalyst Types:
-
Acid Catalysts: Acetic acid is commonly used, but other solid acid catalysts can also be effective.[1]
-
Metal Catalysts: A wide range of metal catalysts, including those based on Cerium(IV), copper, nickel, and iron, have been shown to be highly efficient.[1][6][8]
-
Green Catalysts: Environmentally friendly options such as bentonite clay K-10, TiO2-Pr-SO3H, and various nano-materials can provide excellent yields under mild conditions.[1][4][9][10]
-
No Catalyst: In some cases, particularly with highly reactive starting materials or under specific conditions like microwave irradiation or high temperatures, a catalyst may not be necessary.[6][11] However, a non-catalyzed reaction at room temperature may show no product formation at all.[6]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on how different experimental parameters can affect the yield of quinoxaline synthesis.
Table 1: Effect of Catalyst Type on Quinoxaline Yield Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (10 mL), 100 mg of catalyst, 120 min, 25°C.
| Entry | Catalyst | Isolated Yield (%) | Reference |
| 1 | None | — | [6] |
| 2 | AlCuMoVP | 92 | [6] |
| 3 | AlFeMoVP | 80 | [6] |
Table 2: Effect of Catalyst Amount on Quinoxaline Yield Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (10 mL), AlCuMoVP catalyst, 120 min, 25°C.
| Entry | Catalyst Amount (mg) | Isolated Yield (%) | Reference |
| 1 | 50 | 85 | [6] |
| 2 | 100 | 92 | [6] |
| 3 | 150 | 93 | [6] |
Table 3: Comparison of Various "Green" Catalytic Systems Note: Conditions vary between studies; this table provides a comparative overview.
| Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| Bentonite K-10 | Ethanol | RT | 20 min | 95 | [10] |
| TiO₂-Pr-SO₃H | Ethanol | RT | 10 min | 95 | [4][10] |
| Phenol (20 mol%) | Ethanol:Water | RT | - | ~95 | [5] |
| CAN (5 mol%) | Acetonitrile | RT | 20 min | 80-98 | [10] |
| HFIP | None | RT | 1 hr | 95 | [4][10] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalysis
This protocol is based on an efficient, room-temperature synthesis using a recyclable alumina-supported catalyst.[6]
-
To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7 mL), add the AlCuMoVP catalyst (100 mg).
-
Stir the reaction mixture at room temperature (25°C) for 120 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline.
Protocol 2: Purification by Recrystallization
This is a common and effective method for purifying solid quinoxaline products.[7]
-
Dissolve the crude quinoxaline product in a minimum amount of a hot solvent, such as ethanol.[3]
-
If significant colored impurities are present, you may add a small amount of activated charcoal and heat briefly before filtering the hot solution.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
This method is useful for separating the quinoxaline product from soluble impurities or side products like benzimidazoles.[3]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a hexane/ethyl acetate mixture). Generally, quinoxalines are less polar than benzimidazole byproducts.[3]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.
Visualizations: Workflows and Pathways
The following diagrams illustrate key logical and experimental workflows for troubleshooting and understanding quinoxaline synthesis.
Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.
Caption: Competing reaction pathways leading to quinoxaline or benzimidazole.
Caption: A simplified mechanism for the synthesis of quinoxalines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
avoiding formation of tarry byproducts in 6-nitroquinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of tarry byproducts during the synthesis of 6-nitroquinoxaline.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems that may be encountered during the synthesis of this compound via the cyclocondensation of 4-nitro-1,2-phenylenediamine and glyoxal.
Issue 1: Formation of a Dark, Tarry Substance
Question: My reaction mixture has turned into a dark, viscous tar, and I am unable to isolate the desired this compound product. What causes this, and how can I prevent it?
Answer: The formation of a dark, tarry substance is a common issue in this synthesis, often resulting from polymerization of the reactants or side reactions.[1] The primary causes and their corresponding solutions are outlined below:
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Lower the reaction temperature. A typical range for this reaction is 60-80 °C.[1] Avoid aggressive heating and maintain a gentle reflux. |
| High concentration of reactants. | Use a more dilute solution of the reactants. Increasing the solvent volume can help to minimize intermolecular side reactions that lead to polymers.[1] |
| Localized "hot spots" in the reaction vessel. | Ensure efficient and uniform stirring throughout the reaction to maintain a homogeneous temperature distribution.[2] |
Issue 2: Low or No Product Formation
Question: I am not observing any product precipitation, or the final yield is very low. What could be the problem?
Answer: Low or no product formation can stem from several factors related to the reactants and reaction conditions.
| Potential Cause | Recommended Solution |
| Inactive or impure reactants. | Verify the purity and integrity of the 4-nitro-1,2-phenylenediamine and the glyoxal solution. Use fresh reagents if possible.[1] |
| Incorrect reaction temperature. | Optimize the reaction temperature. While high temperatures can cause tarring, a temperature that is too low may result in an incomplete or very slow reaction. A range of 60-80 °C is generally effective.[1] |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The reaction may require a longer time to reach completion than initially anticipated. |
Issue 3: Product is Difficult to Purify
Question: I have obtained a solid product, but it is discolored and difficult to purify by recrystallization. What are the likely reasons?
Answer: Purification challenges often indicate the presence of unreacted starting materials or side products, including the initial stages of tar formation.
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials. | Ensure the reaction has gone to completion by monitoring with TLC.[1] If starting material remains, consider extending the reaction time. |
| Formation of side products. | Optimize reaction conditions (e.g., temperature, concentration) to minimize side product formation.[1] If impurities are present, recrystallize the crude product from a suitable solvent like ethanol.[1] For persistent impurities, column chromatography may be necessary.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the cyclocondensation reaction between 4-nitro-1,2-phenylenediamine and a 40% aqueous solution of glyoxal.[1][4] This reaction is typically performed in a solvent such as ethanol.[1]
Q2: Is a catalyst required for this synthesis?
A2: The reaction can proceed without a catalyst, but a catalytic amount of a weak acid, such as acetic acid, is often added to improve the reaction rate and yield.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system, such as an ethyl acetate/hexane mixture, to track the consumption of the starting materials and the formation of the product.[1]
Q4: What are the key parameters to control to avoid tar formation?
A4: The two most critical parameters are reaction temperature and reactant concentration.[1] Maintaining a temperature between 60-80°C and using dilute solutions are crucial for preventing the formation of polymeric byproducts.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a standard procedure for the synthesis of this compound, optimized to minimize byproduct formation.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-nitro-1,2-phenylenediamine in 50 mL of ethanol.
-
Addition of Glyoxal: While stirring the solution at room temperature, add 12 mmol of a 40% aqueous solution of glyoxal dropwise.
-
Catalyst Addition (Optional): Add a catalytic amount of acetic acid (e.g., 1 mmol).[1]
-
Reaction: Heat the mixture to a gentle reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours.[1]
-
Monitoring: Periodically check the reaction's progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol, and dry it under a vacuum.[1] If further purification is needed, recrystallize the product from ethanol.[1]
Quantitative Data Summary
The following table summarizes the key reaction parameters that can be adjusted to optimize the synthesis and prevent the formation of tarry byproducts.
| Parameter | Recommended Range/Value | Purpose of Optimization |
| Temperature | 60 - 80 °C | To ensure a sufficient reaction rate while avoiding polymerization and tar formation.[1] |
| Reaction Time | 4 - 6 hours | To allow the reaction to proceed to completion, monitored by TLC.[1] |
| Solvent | Ethanol or Acetic Acid | To provide a suitable medium for the reaction; ethanol is common.[1] |
| Catalyst | Acetic Acid (catalytic) | To potentially increase the rate of reaction and improve yield.[1] |
| Reactant Concentration | Dilute | To minimize intermolecular side reactions that lead to polymeric byproducts.[1] |
Visualizations
Logical Relationships and Workflows
References
Technical Support Center: Quinoxalinone Isolation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of quinoxalinone products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My final product yield is significantly lower than expected after purification. What are the potential causes and how can I improve recovery?
Low recovery can stem from multiple stages of the purification process. A systematic approach to troubleshooting is recommended:
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized for your specific quinoxalinone derivative's pKa to prevent it from remaining in the aqueous phase. Performing multiple extractions with a suitable organic solvent can maximize recovery.[1]
-
Compound Instability: Some quinoxalinone derivatives are sensitive to the acidic nature of standard silica gel, which can lead to degradation during column chromatography.[1] Consider deactivating the silica gel with a triethylamine solution (1-3%) or using an alternative stationary phase like alumina.[1]
-
Precipitation on Column: Low solubility in chromatography solvents can cause the product to precipitate on the column. Ensure the crude product is fully dissolved before loading. If solubility is a persistent issue, consider solid loading by pre-adsorbing the compound onto a small amount of silica gel.[1]
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Inefficient Crystallization: If using recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product. Cooling the solution too rapidly can lead to the formation of fine crystals that are difficult to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2]
Column Chromatography
Q2: My compound is streaking on the TLC plate or not moving from the baseline. How can I fix this?
This issue often relates to solvent polarity or interactions with the stationary phase.
-
Streaking: This can indicate that the compound is too polar for the solvent system or that the sample is overloaded on the TLC plate. Try increasing the polarity of the eluent. If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve the spot shape.
-
Spot on Baseline: The solvent system is likely not polar enough to move the compound up the plate.[1] Increase the proportion of the polar solvent in your eluent system. For highly polar compounds, reverse-phase chromatography might be a more suitable option.[1]
Q3: The separation I see on my TLC plate doesn't translate to the flash column. Why is this happening?
Discrepancies between TLC and column chromatography can occur for several reasons:
-
The conditions of a dry TLC plate differ from a wet-packed column.[1]
-
Heat generated during the packing and running of a large column can affect separation.[1]
-
It is crucial to fully equilibrate the column with the mobile phase before loading the sample to ensure reproducible results.[1]
Q4: My product is co-eluting with a major impurity. How can I improve the separation?
This indicates that the chosen solvent system lacks the necessary selectivity.
-
Solvent System Optimization: Experiment with different solvent systems on TLC to find one that provides better separation (a larger ΔRf) before attempting another column.[1]
-
Gradient Elution: Employing a shallow gradient elution, where the polarity of the solvent is increased gradually, can often resolve closely eluting compounds.[1]
-
Alternative Stationary Phases: If solvent optimization fails, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18, Phenyl-Hexyl).[1] For particularly difficult separations, preparative HPLC is often the most effective technique.[1]
Recrystallization
Q5: I'm having difficulty finding a suitable solvent for recrystallization. What are the characteristics of a good solvent?
An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[2] The impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
Q6: My purified quinoxalinone product has a persistent color. How can I remove it?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[3]
-
Dissolve the product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound).[1]
-
Gently heat and swirl the mixture for a few minutes.[1]
-
Perform a hot gravity filtration to remove the charcoal.[1][2]
-
Allow the filtrate to cool and crystallize.[1]
Data Presentation: Purification Methods & Conditions
The following tables summarize common purification techniques and conditions used for quinoxalinone derivatives.
Table 1: Common Recrystallization Solvents for Quinoxalinone Derivatives
| Quinoxalinone Derivative | Recrystallization Solvent(s) |
| 2,3-Diphenylquinoxaline | Ethanol[2][4] |
| 3-(hydrazinyl)quinoxalin-2(1H)-one derivatives | Ethanol or Ethanol/DMF[2] |
| 6-chloro-7-fluoro quinoxalines | Dichloromethane[2] |
| 1,4-Dihydro-quinoxaline-2,3-dione | Ethanol[2] |
| 3-methylquinoxalin-2-(1H)-one | Ethanol[2] |
| General Quinoxalinones | Ethanol[5] |
Table 2: Typical Column Chromatography Conditions
| Stationary Phase | Mobile Phase (Eluent System) | Application |
| Silica Gel | Hexane/Ethyl Acetate | General purification of quinoxalinone derivatives[6] |
| Silica Gel | Petroleum Ether/Ethyl Acetate (e.g., 5:1 v/v) | Purification of 3-aminoquinoxalin-2(1H)-ones[7] |
| Deactivated Silica Gel (1-3% Triethylamine) | Varies | For acid-sensitive quinoxalinone derivatives[1] |
| Alumina | Varies | Alternative to silica gel for acid-sensitive compounds[1] |
| Reverse-Phase C18 Silica | Varies (e.g., Acetonitrile/Water) | For highly polar quinoxalinone derivatives[1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of your crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude quinoxalinone in an Erlenmeyer flask and add the minimum amount of the selected solvent to cover the solid. Heat the mixture gently with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.[2]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound.
-
Column Packing: Pack a glass column with silica gel (or another appropriate stationary phase) as a slurry in the initial, least polar solvent mixture. Ensure the packing is uniform and free of air bubbles.
-
Equilibration: Equilibrate the packed column by running several column volumes of the initial mobile phase through it until the baseline is stable.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the column. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[1]
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[1]
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: After the reaction is complete, dissolve the reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the solution to a separatory funnel. Add an aqueous solution (e.g., water, brine, or a dilute acid/base solution) to wash the organic layer.
-
pH Adjustment (if necessary): To remove acidic or basic impurities, you can wash with a dilute base (e.g., saturated NaHCO₃ solution) or a dilute acid (e.g., 1M HCl), respectively. Check the pH of the aqueous layer to ensure proper extraction.
-
Separation: Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate fully. Drain the lower layer and collect the desired layer.
-
Repeat: Perform multiple extractions (typically 2-3 times) of the aqueous layer with fresh organic solvent to ensure complete recovery of the product.[1]
-
Drying: Combine all organic layers containing the product and dry them over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
Visualizations
Caption: General workflow for the purification of quinoxalinone derivatives.
Caption: Decision tree for troubleshooting common purification problems.
Caption: Logic for selecting an appropriate purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
strategies to avoid over-reduction of nitro group in 2-amino-6-nitroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective reduction of the nitro group in 2-amino-6-nitroquinoxaline to synthesize 2,6-diaminoquinoxaline. Over-reduction and side reactions are common challenges in this synthesis, and this resource offers detailed troubleshooting strategies and frequently asked questions (FAQs) to address these issues effectively.
Troubleshooting Guide
This guide addresses common problems encountered during the selective reduction of 2-amino-6-nitroquinoxaline, providing potential causes and suggested solutions to optimize the reaction outcome.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TR-01 | Over-reduction of the nitro group | 1. Reaction conditions are too harsh (e.g., high temperature, high pressure of H₂).[1] 2. The catalyst is too active (e.g., high loading of Pd/C).[1] 3. Prolonged reaction time.[1] | 1. Employ milder reducing agents such as sodium dithionite or ammonium formate with a suitable catalyst.[1] 2. Reduce the catalyst loading or switch to a less active catalyst like Raney nickel.[1][2] 3. Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed.[1] |
| TR-02 | Incomplete reaction | 1. Insufficient amount of reducing agent.[1] 2. Poor quality or deactivated catalyst.[1] 3. Low reaction temperature.[1] | 1. Increase the molar excess of the reducing agent incrementally.[1] 2. Use a fresh, high-quality catalyst.[1] 3. Gradually increase the reaction temperature while monitoring for byproduct formation.[1] |
| TR-03 | Formation of azo or azoxy byproducts | 1. Reaction intermediates (nitroso, hydroxylamine) are stabilized under the reaction conditions.[3][4] 2. Use of certain metal hydrides (e.g., LiAlH₄) which are known to favor the formation of azo compounds from aromatic nitro compounds.[2][5] | 1. Choose a reducing system that proceeds rapidly through the intermediate stages. 2. Avoid strong reducing agents like LiAlH₄ for aromatic nitro group reductions.[2] Opt for methods like catalytic hydrogenation or metal/acid reductions.[6] |
| TR-04 | Reduction of the quinoxaline ring | 1. Harsh reaction conditions, particularly with powerful reducing agents or highly active catalysts.[3] | 1. Employ milder, more chemoselective reducing agents.[7] 2. Optimize reaction parameters such as temperature, pressure, and reaction time. |
| TR-05 | Low yield and purity | 1. Suboptimal choice of solvent or pH. 2. Inefficient product isolation and purification. | 1. Screen different solvents to improve the solubility of the starting material and the efficiency of the reducing agent. 2. Purify the crude product by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective reduction of a nitro group in a molecule with other reducible functional groups like 2-amino-6-nitroquinoxaline?
A1: For selective reduction, milder methods are preferred over harsh catalytic hydrogenation. The most common and effective methods include:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor, such as ammonium formate, in the presence of a catalyst like Palladium on carbon (Pd/C). It is known for its operational simplicity and high selectivity.
-
Metal-Acid Reductions: Using metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and reliable method for selectively reducing nitro groups.[6][8]
-
Sodium Dithionite (Na₂S₂O₄): This reagent offers a mild and effective way to reduce nitro groups in the presence of other sensitive functionalities.[1]
Q2: How can I monitor the progress of the reaction to avoid over-reduction?
A2: Close monitoring of the reaction is crucial. Thin-Layer Chromatography (TLC) is a simple and effective technique for tracking the disappearance of the starting material (2-amino-6-nitroquinoxaline) and the appearance of the product (2,6-diaminoquinoxaline). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1] It is advisable to stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[1]
Q3: What are the potential side reactions to be aware of during the reduction of 2-amino-6-nitroquinoxaline?
A3: Besides the desired reduction of the nitro group, several side reactions can occur:
-
Over-reduction: The nitro group can be partially reduced to nitroso or hydroxylamine intermediates, which can then condense to form azoxy or azo compounds.[3][4]
-
Ring Reduction: The quinoxaline ring itself can be reduced under harsh conditions.[3]
-
Dehalogenation: If the molecule contains halogen substituents, these can be removed during catalytic hydrogenation.[3]
Q4: Can I use catalytic hydrogenation with H₂ gas and Pd/C?
A4: While catalytic hydrogenation with H₂/Pd/C is a powerful method for nitro group reduction, it can sometimes be too harsh and lead to over-reduction or reduction of the quinoxaline ring.[1][2] If you choose this method, it is essential to carefully control the reaction conditions, such as hydrogen pressure, temperature, and catalyst loading, to achieve the desired selectivity.[1] Using a less active catalyst, such as Raney nickel, might be a better alternative if dehalogenation is a concern.[2]
Experimental Protocols
Method 1: Reduction with Sodium Dithionite
This protocol provides a mild and selective method for the reduction of the nitro group.
Materials:
-
2-amino-6-nitroquinoxaline
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-6-nitroquinoxaline (1.0 eq) in DMF in a round-bottom flask.
-
In a separate beaker, dissolve sodium dithionite (5-10 eq) in water.
-
Add the aqueous solution of sodium dithionite dropwise to the solution of the nitro compound.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method offers a safe and efficient alternative to using hydrogen gas.
Materials:
-
2-amino-6-nitroquinoxaline
-
Ammonium formate (HCO₂NH₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite
Procedure:
-
To a solution of 2-amino-6-nitroquinoxaline (1.0 eq) in methanol or ethanol, add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (5-10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Managing Isomeric Impurities in Nitroquinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of managing isomeric impurities during the synthesis of nitroquinoxalines.
Troubleshooting Guides
Problem 1: Presence of Multiple Isomers in the Crude Product
Symptom: HPLC or NMR analysis of the crude reaction mixture shows the presence of multiple nitroquinoxaline isomers (e.g., 5-nitro, 6-nitro, 7-nitro).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction Temperature Too High | High temperatures can reduce the regioselectivity of the nitration reaction, leading to a mixture of isomers. Lowering the reaction temperature may increase the selectivity for the desired isomer. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Inappropriate Nitrating Agent | The choice of nitrating agent can significantly influence the isomer distribution. Milder nitrating agents may offer better regioselectivity. Consider screening different nitrating agents to optimize the reaction. |
| Incorrect Solvent System | The polarity and nature of the solvent can affect the reaction's selectivity. Experimenting with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc), can help favor the formation of a single isomer.[1] |
| Substituent Effects | The electronic and steric properties of substituents already present on the quinoxaline ring direct the position of nitration. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta. The interplay of these effects can lead to isomer formation. |
Problem 2: Difficulty in Separating Isomers
Symptom: Co-elution of isomeric impurities with the desired product during column chromatography or HPLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Chromatographic Conditions | Isomers often have very similar polarities, making separation challenging. For HPLC, screen different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase compositions. Adjusting the mobile phase pH and flow rate can also improve resolution. For flash chromatography, a shallow solvent gradient and careful selection of the eluent system are crucial. |
| Inadequate Purification Method | For closely related isomers, standard purification techniques may be insufficient. Consider preparative HPLC for challenging separations. Recrystallization from a carefully selected solvent system can sometimes selectively precipitate one isomer. |
| Formation of Azeotropes or Co-crystals | In some cases, isomers may form azeotropes or co-crystals, making separation by distillation or simple recrystallization difficult. In such instances, derivatization to diastereomers followed by separation and subsequent removal of the chiral auxiliary might be an option. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in nitroquinoxaline synthesis?
A1: During the nitration of a quinoxaline ring, the primary isomeric impurities are positional isomers, where the nitro group is located at different positions on the benzene ring. For an unsubstituted quinoxaline, you can expect a mixture of 5-nitro, 6-nitro, 7-nitro, and 8-nitroquinoxalines. The distribution of these isomers is highly dependent on the reaction conditions.
Q2: How can I control the regioselectivity of the nitration reaction to favor the formation of 6-nitroquinoxaline?
A2: Controlling the regioselectivity is a key challenge. Here are some strategies:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity.
-
Choice of Nitrating Agent: Using a milder nitrating agent can improve the regioselectivity.
-
Solvent Effects: The solvent can influence the isomer ratio. Screening different solvents is recommended.[1]
-
Protecting Groups: In some cases, the use of protecting groups on the quinoxaline nitrogen can influence the directing effect of the heterocyclic ring.
Q3: What analytical techniques are best for identifying and quantifying nitroquinoxaline isomers?
A3: A combination of techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful tool for separating and quantifying isomeric mixtures. A well-developed HPLC method can provide baseline separation of the isomers, allowing for accurate quantification of their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the specific isomers present. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer. For example, the proton environments in 5-nitroquinoxaline and this compound will result in distinct NMR spectra.
-
Mass Spectrometry (MS): MS, often coupled with LC (LC-MS), can confirm the molecular weight of the isomers.
Q4: Can you provide a starting point for an HPLC method to separate nitroquinoxaline isomers?
A4: While the optimal method will depend on the specific isomers, a good starting point for reversed-phase HPLC is:
-
Column: A C18 column is a common first choice.
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, can improve peak shape.
-
Detector: A UV detector is suitable for these compounds, typically set at a wavelength where all isomers have significant absorbance (e.g., 254 nm).
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general method for the synthesis of this compound, which can be adapted and optimized.
Materials:
-
Quinoxaline
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add quinoxaline to concentrated sulfuric acid with stirring.
-
Once the quinoxaline has dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature remains low.
-
After the addition is complete, continue stirring at a controlled temperature (e.g., 0-10 °C) for a specified time. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Analyze the crude product by HPLC to determine the isomeric ratio.
Protocol 2: Purification of Nitroquinoxaline Isomers by Column Chromatography
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude nitroquinoxaline mixture in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure isomers.
-
Combine the pure fractions of each isomer and evaporate the solvent to obtain the purified products.
Protocol 3: Purification by Recrystallization
Procedure:
-
Choose a suitable solvent or solvent mixture in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurities have different solubility profiles.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the synthesis, purification, and analysis of nitroquinoxaline isomers.
Caption: A decision tree for troubleshooting isomeric impurities in nitroquinoxaline synthesis.
References
Technical Support Center: Scale-Up Synthesis of 2-Amino-6-nitroquinoxaline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of 2-amino-6-nitroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-amino-6-nitroquinoxaline?
A1: A frequently used synthetic pathway involves the condensation of a 1,2-dicarbonyl compound, such as glyoxal, with a substituted o-phenylenediamine.[1] For 2-amino-6-nitroquinoxaline, a plausible route is the reaction of 4-nitro-1,2-phenylenediamine with a suitable precursor for the 2-aminoquinoxaline core, followed by cyclization.[1] Another efficient method is the nucleophilic aromatic substitution (SNAr) of a precursor like 2-chloro-6-nitroquinoxaline with ammonia.[2]
Q2: What are the critical process parameters to monitor during the scale-up of the nitration step?
A2: The most critical parameters for the nitration step are temperature, reaction time, and the molar ratio of the nitrating agent to the substrate.[1] The reaction is often highly exothermic, and inadequate temperature control can lead to the formation of over-nitrated byproducts and positional isomers.[1]
Q3: How can the final product be effectively purified at a large scale?
A3: Large-scale purification of 2-amino-6-nitroquinoxaline is typically achieved through recrystallization.[1] The choice of solvent is crucial for obtaining high purity and good recovery.[1] A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.[1] Slurrying the crude product in a suitable solvent can also be an effective method for removing certain impurities.[1]
Q4: What are the likely impurities in crude 2-amino-6-nitroquinoxaline?
A4: Potential impurities may include unreacted starting materials, by-products from the synthesis, and degradation products.[3] Isomeric byproducts, such as 5-nitro or 7-nitro derivatives, are common impurities that can form during the nitration step.[1]
Q5: How can I assess the purity of 2-amino-6-nitroquinoxaline?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of 2-amino-6-nitroquinoxaline and for monitoring the progress of purification.[3]
Troubleshooting Guides
Issue 1: Decreased Yield During Scale-Up
Question: We are observing a significant drop in yield when scaling up the synthesis of 2-amino-6-nitroquinoxaline. What could be the cause and how can we address it?
Answer: A decrease in yield during scale-up can be attributed to several factors. In larger reactors, inadequate mixing can lead to localized "hot spots" or poor distribution of reactants, which promotes the formation of side products.[1] Heat transfer is also less efficient in larger vessels, which can affect reaction kinetics and equilibrium.[1]
Recommended Solutions:
| Parameter | Recommendation |
| Mixing | Ensure the stirring rate and impeller design are suitable for the larger volume to maintain a homogeneous reaction mixture. |
| Reactant Addition | A staged addition of reactants can help control the reaction rate and temperature.[1] |
| Thermal Analysis | Perform a calorimetry study to understand the reaction's thermal profile and ensure the reactor's cooling capacity is sufficient.[1] |
Issue 2: Formation of Impurities
Question: Our scaled-up batches of 2-amino-6-nitroquinoxaline show a higher level of impurities, particularly an isomeric byproduct. How can we identify and minimize its formation?
Answer: A common impurity in the synthesis of nitroquinoxalines is the formation of positional isomers.[1] For instance, during the nitration step, you might be getting a mixture of 6-nitro and other isomers like 5-nitro or 7-nitro derivatives.[1] The regioselectivity of the nitration is highly dependent on reaction conditions.[1]
Recommended Solutions:
| Parameter | Recommendation |
| Temperature Control | Carefully control the reaction temperature and the rate of addition of the nitrating agent.[1] |
| Reagent Selection | Using a milder nitrating agent or a different solvent system could improve selectivity.[1] |
| Impurity Characterization | It is crucial to characterize the impurity by techniques like LC-MS and NMR to confirm its structure. This will help in optimizing the reaction conditions to disfavor its formation.[1] |
Issue 3: Difficulties in Product Isolation and Purification
Question: We are facing challenges in isolating and purifying 2-amino-6-nitroquinoxaline at a larger scale. The product seems to be less crystalline, and filtration is slow. What can be done to improve this?
Answer: Poor crystallinity and slow filtration are common scale-up challenges. The rate of cooling and the choice of crystallization solvent are critical.[1]
Recommended Solutions:
| Parameter | Recommendation |
| Crystallization | A slower, controlled cooling process often leads to larger, more uniform crystals that are easier to filter.[1] Experiment with different anti-solvents or solvent mixtures to find conditions that promote good crystal growth.[1] Seeding the solution with a small amount of pure product can also induce crystallization and improve the crystal habit.[1] |
| Filtration | Ensure that the filter medium is appropriate for the particle size and that the pressure or vacuum applied is optimized.[1] |
Experimental Protocols
Protocol 1: Synthesis via Condensation of 4-nitro-1,2-phenylenediamine with Glyoxal
Materials:
-
4-nitro-1,2-phenylenediamine
-
Glyoxal (40% in water)
-
Ethanol
Procedure:
-
To a solution of 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) in ethanol (200 mL), add glyoxal (40% in water, 14.5 g, 0.1 mol).[1]
-
Heat the mixture to reflux for 4 hours.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-6-nitroquinoxaline.[1]
Protocol 2: Two-Step Synthesis via 2-Chloro-6-nitroquinoxaline
Step 1: Synthesis of 2-Chloro-6-nitroquinoxaline (Intermediate)
Materials:
-
6-nitroquinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl3)
-
N,N-dimethylformamide (DMF, catalytic)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroquinoxalin-2(1H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).[2]
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 0.1 equivalents).[2]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, monitoring by TLC.[2]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.[2]
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product under vacuum.[2]
Step 2: Synthesis of 2-Amino-6-nitroquinoxaline (Final Product)
Materials:
-
2-Chloro-6-nitroquinoxaline
-
Ammonia solution (e.g., 7N in methanol)
-
Pressure-resistant sealed tube
Procedure:
-
Place 2-chloro-6-nitroquinoxaline (1 equivalent) in a pressure-resistant sealed tube.[2]
-
Add a significant excess of a solution of ammonia in methanol (e.g., 20-30 equivalents).[2]
-
Seal the tube tightly and heat the mixture at 100-120 °C for 12-24 hours, monitoring by TLC.[2]
-
After the reaction is complete, cool the vessel to room temperature and evaporate the solvent under reduced pressure.[2]
-
The resulting residue can be purified by column chromatography on silica gel.[2]
Protocol 3: Large-Scale Recrystallization
Materials:
-
Crude 2-amino-6-nitroquinoxaline
-
Ethanol
-
Water
Procedure:
-
Suspend the crude 2-amino-6-nitroquinoxaline (10 kg) in a mixture of ethanol and water (8:2, 100 L).[1]
-
Heat the suspension to 75 °C with stirring until a clear solution is obtained.[1]
-
Gradually cool the solution to 5 °C over a period of 6 hours.[1]
-
Filter the crystallized product and wash with a cold ethanol/water mixture.[1]
-
Dry the purified product in a vacuum oven at 60 °C.[1]
Visualizations
Caption: Synthetic workflow via condensation reaction.
Caption: Two-step synthetic workflow.
Caption: Troubleshooting decision tree for low yield.
References
improving crystallinity of quinoxaline derivatives during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallinity of quinoxaline derivatives during purification.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline derivative "oils out" instead of precipitating as a solid. What should I do?
A: "Oiling out," where the product separates as a liquid, is a common issue when the solution is supersaturated or the melting point of the compound is below the solution's temperature. To address this, you can add more solvent, reheat the solution, and then allow it to cool more slowly. Using a lower boiling point solvent or a solvent mixture might also be beneficial. If these methods fail, an initial purification by column chromatography may be necessary to remove impurities that inhibit crystallization.[1]
Q2: I'm struggling to induce crystallization of my quinoxaline derivative. What techniques can I try?
A: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. You can try several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth.[2]
-
Seeding: Introduce a tiny crystal of the pure quinoxaline derivative into the supersaturated solution to initiate crystal formation.[2]
-
Reducing Solvent Volume: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]
-
Vapor Diffusion: Place an open vial containing your dissolved compound inside a larger sealed container with a "poor" solvent (a solvent in which your compound is insoluble). The vapor of the poor solvent will slowly diffuse into your solution, reducing solubility and promoting crystallization.[2]
Q3: My final product has low purity. How can I improve it?
A: If recrystallization results in a product with persistent impurities, consider the following:
-
Alternative Solvent System: Impurities may have similar solubility to your product in the chosen solvent. Experiment with different single or mixed solvent systems.
-
Column Chromatography: For complex mixtures with multiple impurities, column chromatography is a highly effective purification method.[1]
-
Sublimation: For volatile quinoxaline derivatives, sublimation can be an excellent purification technique as it can yield highly crystalline material free of solvent impurities.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Crystal Formation
This guide provides a systematic approach to address issues with obtaining crystalline material.
Caption: Troubleshooting workflow for poor crystal formation.
Guide 2: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the quinoxaline derivative well at high temperatures but poorly at low temperatures.
Table 1: Solubility of 6-chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures
| Temperature (K) | Acetonitrile (Mole Fraction x 10^4) | Acetone (Mole Fraction x 10^4) | n-Butanol (Mole Fraction x 10^4) | Cyclohexane (Mole Fraction x 10^4) | 1,2-Dichloroethane (Mole Fraction x 10^4) | N,N-dimethylformamide (Mole Fraction x 10^4) | Dimethyl sulfoxide (Mole Fraction x 10^4) | Ethyl Acetate (Mole Fraction x 10^4) | n-Hexane (Mole Fraction x 10^4) | Isopropanol (Mole Fraction x 10^4) | Methanol (Mole Fraction x 10^4) | Toluene (Mole Fraction x 10^4) |
| 278.15 | 1.89 | 10.12 | 1.15 | 0.21 | 15.32 | 12.33 | 1.56 | 6.78 | 0.15 | 0.89 | 0.45 | 8.99 |
| 283.15 | 2.54 | 13.56 | 1.55 | 0.29 | 20.11 | 16.21 | 2.05 | 9.01 | 0.21 | 1.19 | 0.61 | 11.87 |
| 288.15 | 3.39 | 17.98 | 2.08 | 0.40 | 26.21 | 21.12 | 2.69 | 11.81 | 0.29 | 1.59 | 0.82 | 15.61 |
| 293.15 | 4.51 | 23.79 | 2.78 | 0.55 | 34.01 | 27.35 | 3.52 | 15.42 | 0.40 | 2.12 | 1.10 | 20.45 |
| 298.15 | 5.95 | 31.25 | 3.70 | 0.75 | 43.99 | 35.21 | 4.58 | 20.01 | 0.55 | 2.81 | 1.47 | 26.69 |
| 303.15 | 7.81 | 40.89 | 4.90 | 1.03 | 56.78 | 45.21 | 5.94 | 25.91 | 0.75 | 3.72 | 1.96 | 34.69 |
| 308.15 | 10.21 | 53.21 | 6.46 | 1.40 | 73.11 | 57.99 | 7.68 | 33.39 | 1.03 | 4.91 | 2.61 | 44.91 |
| 313.15 | 13.29 | 68.89 | 8.49 | 1.90 | 93.78 | 74.21 | 9.91 | 42.98 | 1.40 | 6.47 | 3.47 | 58.01 |
| 318.15 | 17.21 | 88.78 | 11.12 | 2.58 | 119.89 | 94.78 | 12.75 | 55.21 | 1.90 | 8.50 | 4.59 | 74.56 |
This data is for 6-chloro-2,3-diphenylquinoxaline and serves as a predictive reference for other quinoxaline derivatives. Actual solubilities will vary based on the specific substituents.[2]
Caption: Logical workflow for selecting a recrystallization solvent.
Guide 3: Co-crystallization to Improve Crystallinity
Co-crystallization can be a powerful technique to improve the physicochemical properties of quinoxaline derivatives, including their crystallinity and solubility. This involves crystallizing the quinoxaline derivative with a second compound, known as a co-former.
Q4: What are co-crystals and how can they help?
A: Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API), in this case, the quinoxaline derivative, and a co-former are present in the same crystal lattice. They can offer improved properties such as enhanced solubility, stability, and tabletability, which can facilitate better crystal formation.
Q5: What are some examples of co-formers used with quinoxaline derivatives?
A: While the field is still developing, successful co-crystallization of quinoxaline has been reported with organic molecules like 3-thiosemicarbano-butan-2-oneoxime. The choice of co-former is critical and often requires screening of various candidates, such as carboxylic acids, amides, and other compounds capable of forming strong intermolecular interactions like hydrogen bonds.
Table 2: Potential Co-formers for Quinoxaline Derivatives
| Co-former Class | Examples | Rationale |
| Carboxylic Acids | Benzoic acid, Succinic acid, Fumaric acid | Can form robust hydrogen bonds with the nitrogen atoms of the quinoxaline ring. |
| Amides | Nicotinamide, Saccharin | Offer hydrogen bond donor and acceptor sites for interaction with quinoxaline derivatives. |
| Phenols | Resorcinol, Hydroquinone | Can participate in hydrogen bonding and π-π stacking interactions. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude quinoxaline derivative in a minimal amount of a suitable hot solvent. Stir continuously to aid dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.[4]
Protocol 2: Co-crystal Screening by Solvent Evaporation
-
Solution Preparation: Prepare separate saturated solutions of the quinoxaline derivative and the potential co-former in a suitable solvent.
-
Mixing: Mix the solutions in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Analysis: Examine the resulting solid for the formation of new crystalline phases using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and microscopy.
Caption: Workflow for co-crystal screening using the solvent evaporation method.
References
Technical Support Center: Monitoring Quinoxaline Synthesis with TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring quinoxaline synthesis reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor quinoxaline synthesis?
A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction.[1] In quinoxaline synthesis, it allows for the qualitative assessment of the consumption of starting materials (an o-phenylenediamine and a 1,2-dicarbonyl compound) and the formation of the quinoxaline product.[2][3] This helps in determining the reaction's endpoint, checking for the presence of byproducts, and optimizing reaction conditions.[4]
Q2: How do I choose an appropriate mobile phase (eluent) for my quinoxaline synthesis TLC?
A2: The choice of eluent depends on the polarity of your specific starting materials and the resulting quinoxaline derivative. A good starting point is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[4][5] The goal is to achieve a good separation of spots, with the product having a retention factor (Rf) ideally between 0.3 and 0.7.[5] You may need to experiment with different solvent ratios to achieve optimal separation.[5]
Q3: How can I visualize the spots on the TLC plate if my starting materials and quinoxaline product are colorless?
A3: Quinoxaline derivatives, due to their aromatic nature, are often UV-active.[6] This means they can be visualized by shining a UV lamp (typically at 254 nm) on the TLC plate, where they will appear as dark spots against a fluorescent background.[7][8] If the compounds are not UV-active, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for visualizing organic compounds.[9][10]
Q4: What do the different spots on my developed TLC plate indicate?
A4: A properly run TLC plate will show distinct spots for each component of the reaction mixture.
-
Starting Material Lane: A single spot corresponding to your starting material.
-
Reaction Mixture Lane: As the reaction progresses, you will see the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to the more non-polar quinoxaline product, appears and intensifies.
-
Co-spot Lane (optional but recommended): This lane contains a mixture of the starting material and the reaction mixture. It helps to confirm the identity of the spots.[11]
Q5: How do I know when my quinoxaline synthesis reaction is complete?
A5: The reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate, and the spot for the quinoxaline product is prominent and no longer appears to be increasing in intensity over time.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated (overloaded).[1][7] | Dilute the sample before spotting it on the TLC plate.[1] |
| Compound is acidic or basic.[7][12] | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[4][7] | |
| Compound is unstable on silica gel.[13] | Consider using a different stationary phase like alumina or running a 2D TLC to check for decomposition.[13][14] | |
| Spots are Not Visible | Sample is too dilute.[15] | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[15] |
| Compound is not UV-active.[7] | Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[8][9] | |
| Solvent level in the developing chamber was above the spotting line.[15] | Ensure the solvent level is below the baseline where the samples are spotted.[15] | |
| Spots are at the Baseline (Low Rf) | The eluent is not polar enough.[7][14] | Increase the proportion of the polar solvent in your eluent mixture.[7] |
| Spots are at the Solvent Front (High Rf) | The eluent is too polar.[7][14] | Decrease the proportion of the polar solvent in your eluent mixture.[7] |
| Uneven Solvent Front | The edge of the TLC plate is touching the side of the developing chamber or the filter paper.[15] | Ensure the TLC plate is placed centrally in the chamber and does not touch the sides. |
| The silica on the plate is damaged or uneven.[12] | Use a new, undamaged TLC plate. |
Experimental Protocols
Detailed Methodology for TLC Monitoring of Quinoxaline Synthesis
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is your baseline.
-
Mark small, evenly spaced ticks on the baseline where you will spot your samples. It is common to have at least three lanes: one for the starting material (SM), one for the reaction mixture (Rxn), and a "co-spot" lane (Co) containing both.
-
-
Sample Preparation:
-
Dissolve a small amount of your starting material (e.g., the o-phenylenediamine) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube or a micropipette, take a small aliquot of your ongoing quinoxaline synthesis reaction mixture. Dilute it with a volatile solvent if it is highly concentrated.
-
-
Spotting the TLC Plate:
-
Dip a clean capillary tube into the starting material solution and gently touch the tip to the corresponding tick mark on the baseline of the TLC plate. The spot should be small and concentrated, ideally 1-2 mm in diameter.[12]
-
Repeat the process for the reaction mixture in its designated lane.
-
For the co-spot lane, first spot the starting material, and then, on the exact same spot, apply the reaction mixture.
-
-
Developing the TLC Plate:
-
Pour a small amount of your chosen eluent (e.g., a 4:1 mixture of hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline on the TLC plate.[15]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the filter paper. Close the chamber.
-
Allow the solvent to travel up the plate by capillary action.
-
-
Visualization and Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.[6] Circle the visible spots with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]
-
Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
-
Quantitative Data Summary
The following table provides representative Rf values for a typical quinoxaline synthesis. Actual Rf values will vary depending on the specific substrates and the exact eluent composition.
| Compound | Typical Eluent System | Representative Rf Value |
| o-Phenylenediamine (Starting Material) | 4:1 Hexane:Ethyl Acetate | ~ 0.2 |
| Benzil (Starting Material) | 4:1 Hexane:Ethyl Acetate | ~ 0.6 |
| 2,3-Diphenylquinoxaline (Product) | 4:1 Hexane:Ethyl Acetate | ~ 0.4 |
Visualizations
Caption: Workflow for Monitoring Quinoxaline Synthesis by TLC.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Luminescent solar concentrators with outstanding optical properties by employment of D–A–D quinoxaline fluorophores - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02923A [pubs.rsc.org]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
Technical Support Center: Recrystallization of 6-Nitroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 6-nitroquinoxaline. It is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal of recrystallization is to purify the crude this compound solid. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which induces the formation of purer crystals. As the crystals form, impurities are typically excluded from the crystal lattice and remain dissolved in the surrounding solution (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is crucial for achieving a good recovery of the purified product. Based on the polarity of this compound, polar protic and polar aprotic solvents are generally good starting points. Ethanol has been noted as a suitable solvent for quinoxaline derivatives. A mixture of solvents, such as ethanol and water, can also be effective.
Q3: Where can I find quantitative solubility data for this compound?
A3: Experimentally determined solubility data for this compound is available for a limited number of solvents at 25°C. This data can serve as a baseline for solvent selection. For a broader range of solvents and to estimate solubility, Hansen Solubility Parameters (HSP) can be utilized as a predictive tool.
Data Presentation: Solvent Selection for this compound Recrystallization
Quantitative Solubility Data
The following table summarizes the available experimental solubility data for this compound in various solvents at 25°C.
| Solvent | Solubility (mg/mL) at 25°C |
| Water | 0.12[1] |
| Ethanol | 8.7[1] |
| Chloroform | 22.5[1] |
| Dimethyl Sulfoxide (DMSO) | 43.2[1] |
Hansen Solubility Parameters (HSP) for Solvent Screening
Hansen Solubility Parameters can predict the relative solubility of a solute in a solvent based on the principle of "like dissolves like." The three parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller distance (Ra) between the HSP of the solute and the solvent indicates a higher likelihood of good solubility.
Hansen Solubility Parameters for this compound (Estimated)
| Parameter | Value (MPa½) |
| δD (Dispersion) | 20.2 |
| δP (Polar) | 9.5 |
| δH (Hydrogen Bonding) | 5.9 |
Hansen Solubility Parameters and Calculated Ra Values for Common Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | 17.6 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.5 | Good |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 5.0 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.2 | High |
| Nonpolar Aromatic Solvent | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Moderate |
| Nonpolar Alkane Solvent | |||||
| Hexane | 14.9 | 0.0 | 0.0 | 12.3 | Low |
Note: The HSP values for this compound are estimated based on its chemical structure. The Ra values are calculated using the formula: Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)². A smaller Ra value suggests better solubility.
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Based on the data tables above, select a promising solvent. Ethanol or acetone are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guides
Common Recrystallization Issues and Solutions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Evaporate some of the solvent to increase the concentration and then cool again.- If using a single solvent, try adding a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool again. |
| Oily Precipitate Forms Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure. | - Re-heat the solution to dissolve the oil and add a small amount of a "good" solvent to lower the saturation point, then cool slowly.- Consider pre-purification by another method, such as a quick filtration through a small plug of silica gel. |
| Low Recovery of Purified Product | - The compound is too soluble in the cold solvent.- Too much solvent was used during dissolution or washing. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing the crystals.- Concentrate the mother liquor and cool it to obtain a second crop of crystals. |
| Crystals are Colored Despite Recrystallization | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal during the recrystallization process to adsorb colored impurities.- A second recrystallization may be necessary. |
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision logic for selecting a suitable recrystallization solvent.
References
Technical Support Center: Controlling Regioselectivity in Quinoxaline Synthesis
Welcome to the technical support center for controlling regioselectivity in quinoxaline synthesis. This resource is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific quinoxaline isomers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers when reacting an unsymmetrical 1,2-diamine with an unsymmetrical α-dicarbonyl compound. What are the primary factors influencing which isomer is formed?
A1: The formation of a single, desired regioisomer over another is a common challenge in quinoxaline synthesis. The regiochemical outcome is primarily governed by the difference in reactivity between the two amino groups of the 1,2-diamine and the two carbonyl groups of the α-dicarbonyl compound. The key factors influencing this selectivity are:
-
Electronic Effects: The electronic properties of substituents on both the aromatic diamine and the dicarbonyl compound are crucial. In an unsymmetrical 1,2-diamine, the amino group that is more nucleophilic will preferentially attack the more electrophilic carbonyl carbon. For instance, an electron-donating group (EDG) on the diamine ring will increase the nucleophilicity of the nearby amino group, while an electron-withdrawing group (EWG) will decrease it.
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Steric Hindrance: Bulky substituents near one of the reacting sites (either on the diamine or the dicarbonyl) can physically block the approach of the other reactant.[1] The reaction will favor the pathway with the least steric hindrance, leading to the formation of the less sterically congested isomer.
-
Reaction Conditions:
-
Catalyst: The choice of catalyst can significantly direct the reaction. Acid catalysts can protonate a carbonyl group, increasing its electrophilicity, while some metal catalysts can coordinate to the reactants in a specific orientation.[2] Various catalysts, from traditional acids to "green" options like bentonite clay, have been employed to improve reaction outcomes.[2]
-
Solvent: The polarity of the solvent can influence the stability of reaction intermediates and transition states.[1] Experimenting with solvents ranging from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) can help favor one isomer.[1]
-
Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a loss of selectivity. Running the reaction at a lower temperature for a longer duration may improve the regiochemical outcome.[1]
-
Q2: My synthesis of a 2,3-disubstituted quinoxaline from an unsymmetrical diamine and an unsymmetrical 1,2-diketone is not selective. How can I troubleshoot this?
A2: Achieving high regioselectivity in this classic condensation reaction requires careful optimization. Here is a troubleshooting workflow to improve the selectivity for your desired isomer.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Detailed Steps:
-
Verify Starting Material Purity: Impurities can lead to unexpected side reactions and lower the selectivity.[2] Ensure both your 1,2-diamine and 1,2-dicarbonyl compounds are of high purity.
-
Optimize Reaction Conditions:
-
Temperature: As a first step, try lowering the reaction temperature. This often favors the thermodynamically more stable product or the one with a lower activation energy barrier.[1]
-
Solvent Screening: The choice of solvent is critical.[1] Create a screening panel with solvents of varying polarity (e.g., Toluene, Dioxane, Acetonitrile, Ethanol, DMF) to see how it impacts the isomer ratio.[1]
-
Catalyst Screening: Many quinoxaline syntheses are performed with an acid catalyst like acetic acid.[2] However, a wide range of catalysts can influence selectivity.[2] Consider screening:
-
-
Consider a Stepwise Approach: If optimizing conditions fails, a stepwise synthesis may be necessary. This could involve protecting one of the amino groups on the diamine, performing the condensation, and then deprotecting and cyclizing.
Q3: Are there modern, metal-free methods that offer high regioselectivity?
A3: Yes, several modern, metal-free approaches have been developed to afford quinoxalines with excellent regioselectivity, often under milder and more environmentally friendly conditions.
One notable strategy involves the reaction of unsymmetrical o-phenylenediamines with ynones. This method proceeds via a sequence of Michael addition, dehydration condensation, and base-promoted C–α–CH₂–extrusion. It has been reported to produce quinoxaline derivatives in moderate to good yields with excellent regioselectivity (>20:1).[4][5] This approach is advantageous due to its operational simplicity and the use of O₂ as a benign oxidant, with water and CO₂ as the only byproducts.[4]
Another efficient method is the use of organocatalysts. For example, nitrilotris(methylenephosphonic acid) has been shown to effectively catalyze the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, providing excellent yields and high regioselectivity with unsymmetrical substrates.[4]
General Reaction Scheme: Unsymmetrical Diamine with Ynone
Caption: Metal-free synthesis of quinoxalines with high regioselectivity.
Experimental Protocols & Data
Protocol 1: Catalyst-Free Synthesis of Quinoxalines in Methanol
This protocol describes a highly efficient and green method for quinoxaline synthesis via the classical cyclocondensation reaction at ambient temperature.[6]
-
Objective: To synthesize quinoxaline derivatives rapidly and efficiently without a catalyst.
-
Procedure:
-
To a stirred solution of the 1,2-diamine (0.925 mmol) in methanol (5 mL), add the 1,2-dicarbonyl compound (0.925 mmol).
-
Stir the reaction mixture for one minute at ambient temperature in a vessel open to the air.
-
Monitor the reaction to completion (typically by GC or TLC).
-
Isolate the product. The high purity often allows for simple filtration without the need for column chromatography.
-
-
Data Summary:
| Entry | Diamine (1) | Dicarbonyl (2) | Product | Yield (%) |
| 1 | o-phenylenediamine | Glyoxal | Quinoxaline | 93 |
| 2 | o-phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 99 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 98 |
| 4 | 4-Nitro-1,2-phenylenediamine | Benzil | 6-Nitro-2,3-diphenylquinoxaline | 96 |
Table 1: Yields for catalyst-free quinoxaline synthesis in methanol. Data sourced from D. S. Raghuvanshi et al. (2021).[6]
Protocol 2: Iodine-Catalyzed Oxidative Cyclization
This method utilizes iodine as a catalyst for the synthesis of quinoxalines from α-hydroxy ketones, which are oxidized in situ to the corresponding dicarbonyl compound.[4][7]
-
Objective: To synthesize quinoxalines from readily available α-hydroxy ketones in a one-pot reaction.
-
Procedure:
-
In a reaction vessel, combine the o-phenylenediamine (1.0 mmol) and the α-hydroxy ketone (1.0 mmol).
-
Add iodine (I₂) (20-25 mol%) as the catalyst.
-
Use DMSO (2 mL) as the solvent and oxidant.
-
Stir the reaction mixture at room temperature or with gentle heating as required for approximately 12 hours.
-
Upon completion, work up the reaction mixture to isolate the quinoxaline product.
-
-
Data Summary:
| Entry | o-phenylenediamine | α-Hydroxy Ketone | Product | Yield (%) |
| 1 | o-phenylenediamine | Benzoin | 2,3-Diphenylquinoxaline | 99 |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzoin | 6-Methyl-2,3-diphenylquinoxaline | 95 |
| 3 | 4-Chloro-1,2-phenylenediamine | Benzoin | 6-Chloro-2,3-diphenylquinoxaline | 96 |
| 4 | o-phenylenediamine | 2-Hydroxy-1-phenylethan-1-one | 2-Phenylquinoxaline | 85 |
Table 2: Yields for iodine-catalyzed synthesis of quinoxalines. Data sourced from recent advances in transition-metal-free synthesis reviews.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline synthesis [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
catalyst deactivation problems in catalytic hydrogenation of 6-nitroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation problems encountered during the catalytic hydrogenation of 6-nitroquinoxaline to 6-aminoquinoxaline. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the hydrogenation of this compound?
A1: The most commonly employed catalyst for the hydrogenation of nitro groups, including in this compound, is palladium on carbon (Pd/C), typically at 5% or 10% loading.[1][2] Other catalysts that can be effective for nitro group reduction include platinum on carbon (Pt/C), Raney nickel, and platinum(IV) oxide (Adam's catalyst).[3][4] The choice of catalyst can be influenced by the presence of other functional groups in the molecule.
Q2: What are the typical signs of catalyst deactivation during this reaction?
A2: Signs of catalyst deactivation include a significant decrease in or complete cessation of hydrogen uptake, the reaction stalling before all the this compound is consumed, and the formation of side products, which may result from incomplete hydrogenation.[5]
Q3: Can the product, 6-aminoquinoxaline, cause catalyst deactivation?
A3: Yes, this is a possibility. The product, 6-aminoquinoxaline, is an amine and a nitrogen-containing heterocycle. Nitrogen compounds can act as catalyst poisons by strongly adsorbing to the active sites on the palladium catalyst, which can inhibit the reaction.[6][7] This phenomenon, known as product inhibition, can lead to a decrease in the reaction rate as the concentration of the product increases.[5]
Q4: What are other potential catalyst poisons I should be aware of?
A4: Besides the product itself, other common poisons for palladium catalysts include sulfur compounds (e.g., thiols, thioethers), halides, and carbon monoxide, which may be present as impurities in the starting material, solvent, or hydrogen gas.[6][8]
Q5: What is coking and can it occur in this reaction?
A5: Coking is the formation of carbonaceous deposits on the catalyst surface, which physically block the active sites.[3][8] While more common at higher temperatures, it can occur with aromatic compounds. In the case of this compound hydrogenation, polymerization or condensation of reaction intermediates on the catalyst surface could lead to coking.[9]
Troubleshooting Guides
Issue 1: Slow or Stalled Hydrogenation Reaction
Potential Causes:
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas. The product, 6-aminoquinoxaline, can also act as an inhibitor.[5]
-
Insufficient Catalyst Activity: The catalyst may be old, have been improperly stored, or the loading may be too low.
-
Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the substrate, and the catalyst.
-
Sub-optimal Reaction Conditions: Incorrect temperature or pressure can lead to a slow reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a slow or stalled hydrogenation.
Issue 2: Incomplete Conversion and/or Formation of Byproducts
Potential Causes:
-
Catalyst Deactivation: The catalyst may have lost activity partway through the reaction due to poisoning or coking.[9]
-
Insufficient Hydrogen: The hydrogen supply may have been depleted or the pressure may not have been maintained.
-
Reaction Intermediates: Stable intermediates may form that are difficult to reduce under the current conditions.
Logical Troubleshooting Steps:
Caption: Troubleshooting steps for incomplete conversion.
Quantitative Data Summary
The following table summarizes typical reaction conditions and potential impacts of poisons on catalyst performance in nitroaromatic hydrogenations. Note that this data is generalized and may need to be optimized for the specific case of this compound.
| Parameter | Typical Value/Range | Potential Impact on Catalyst Deactivation | Reference |
| Catalyst | 5-10% Pd/C | Higher loading may compensate for partial deactivation. | [1] |
| Catalyst Loading | 1-10 mol% | Lower loading is more susceptible to poisoning. | [10] |
| Solvent | Methanol, Ethanol | Impurities in the solvent can poison the catalyst. | [1][5] |
| Temperature | 25-70 °C | Higher temperatures can accelerate coking and sintering. | [10] |
| Hydrogen Pressure | 1-4 atm | Lower pressure may lead to incomplete reduction if mass transfer is poor. | [1][5] |
| Sulfur Impurities | ppm levels | Potent, often irreversible poison for palladium catalysts. | [8] |
| Product Concentration | Increases over time | Can lead to product inhibition, slowing the reaction. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in a high-purity solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst (typically 1-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas multiple times to remove air. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm) and begin vigorous stirring.[1][5]
-
Monitoring: Monitor the reaction progress by hydrogen uptake and/or by taking aliquots for analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of celite or a membrane filter. The filtrate contains the 6-aminoquinoxaline product, which can be isolated by solvent evaporation and purified if necessary.[1]
Protocol 2: Regeneration of Deactivated Pd/C Catalyst (Solvent Wash)
This procedure is suitable for removing adsorbed organic species that may be inhibiting the catalyst.
-
Catalyst Recovery: After the reaction, filter the deactivated catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst cake thoroughly with a solvent like N,N-Dimethylformamide (DMF) or a similar organic solvent to remove strongly adsorbed organic deposits.[5]
-
Water Wash: Subsequently, wash the catalyst thoroughly with deionized water until the washings are neutral.[5]
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Storage: Store the regenerated catalyst under an inert atmosphere until reuse.
Protocol 3: Regeneration of Deactivated Pd/C Catalyst (Oxidative Treatment)
This method can be effective for removing carbonaceous deposits (coke) or some chemisorbed poisons like sulfur.[11][12] Caution: This procedure should be performed with extreme care due to the exothermic nature of the oxidation.
-
Catalyst Preparation: After recovery and solvent washing (Protocol 2, steps 1-2), dry the catalyst thoroughly.
-
Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst in a gentle flow of air or a diluted air/nitrogen mixture to a temperature between 50-140 °C.[11] This step aims to burn off organic residues.
-
Reduction (Optional but Recommended): After the oxidative treatment, the palladium may be in an oxidized state. To restore its catalytic activity, a reduction step is often necessary. Cool the catalyst under an inert atmosphere, then heat it under a flow of hydrogen gas.
-
Passivation: After reduction, the catalyst can be pyrophoric. Carefully passivate the surface by introducing a very small, controlled amount of oxygen into an inert gas stream while the catalyst cools to room temperature.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
References
- 1. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. aidic.it [aidic.it]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of quinoxaline derivative mass spectrometry data
A comparative analysis of mass spectrometry data for quinoxaline derivatives is crucial for researchers in drug development and related scientific fields. This guide provides an objective comparison of different mass spectrometric approaches for the characterization and quantification of this important class of heterocyclic compounds, supported by experimental data from various studies.
Quantitative Data Summary
The following tables summarize key quantitative data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the analysis of various quinoxaline derivatives. This data is essential for method selection and performance evaluation.
Table 1: LC-MS/MS Parameters for the Determination of Quinoxaline 1,4-Dioxides and their Metabolites [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Mequindox (MEQ) | 263.1 | 158.1 | 40 | 22 |
| MEQ Metabolite 1 | 233.1 | 158.1 | 38 | 20 |
| MEQ Metabolite 2 | 203.1 | 132.1 | 35 | 18 |
| Cyadox (CYA) | 277.1 | 174.1 | 42 | 25 |
| CYA Metabolite | 247.1 | 174.1 | 40 | 22 |
| Olaquindox (OLA) | 263.1 | 188.1 | 38 | 20 |
| OLA Metabolite | 233.1 | 188.1 | 35 | 18 |
| Quinocetone (QCT) | 289.1 | 214.1 | 45 | 28 |
| QCT Metabolite 1 | 259.1 | 214.1 | 42 | 25 |
| QCT Metabolite 2 | 229.1 | 158.1 | 38 | 20 |
| Carbadox (CBX) | 262.1 | 218.1 | 40 | 22 |
| CBX Metabolite 1 | 232.1 | 188.1 | 38 | 20 |
| CBX Metabolite 2 | 202.1 | 132.1 | 35 | 18 |
Table 2: Analytical Performance of LC-MS/MS Methods for Quinoxaline Derivatives
| Compound(s) | Matrix | Linearity (µg/L) | LOD (µg/kg) | LOQ (µg/kg) | Recoveries (%) | Reference |
| Five Quinoxaline 1,4-dioxides and eight metabolites | Swine Liver | 5–500 | 0.30–2.51 | 1.10–8.37 | 79.8–96.5 | [1] |
| Olaquindox, quinoxaline-2-carboxylic acid, 3-methyl-quinoxaline-2-carboxylic acid | Animal-derived food | 2.5–100 | 0.08 | - | 72.6–90.5 | [2] |
| Carbadox, mequindox, olaquindox, quinocetone, cyadox, and two metabolites | Environmental Water | >0.99 (correlation coefficient) | 0.002-0.006 (µg/L) | - | 68.7–109 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols for the analysis of quinoxaline derivatives.
Protocol 1: UHPLC-MS/MS for Quinoxaline 1,4-Dioxides in Swine Liver[1]
-
Sample Preparation: Liver samples were acidified with hydrochloric acid, followed by extraction with 0.1% formic acid in acetonitrile. The extract was then purified using a solid-phase extraction (SPE) cartridge (HLB). The eluate was evaporated and the residue was redissolved in 10% acetonitrile for analysis.
-
Liquid Chromatography: An Acquity UHPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) was used. The mobile phase consisted of A (0.1% formic acid in water) and B (0.1% formic acid in methanol) with a gradient elution at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used. The analysis was performed in multiple reaction monitoring (MRM) mode. Key parameters included a capillary voltage of 2.8 kV, an ion source temperature of 80 °C, and a desolvation temperature of 350 °C.
Protocol 2: GC-MS of Quinoxalines Derived from Homoglucans[4]
-
Sample Preparation: Quinoxaline derivatives were prepared by the alkaline o-phenylenediamine (OPD) method from various homoglucans. The resulting quinoxalines, which contain hydroxyl residues, were subjected to trimethylsilylation before analysis.
-
Gas Chromatography: A glass column (0.2 x 200 cm) packed with 2% OV-210 on Gaschrom Q was used. The column temperature was programmed to rise from 140°C to 220°C at a rate of 2°C/min.
-
Mass Spectrometry: Electron ionization (EI) was used with an ionizing energy of 20 eV. The accelerating voltage was 3.2 kV.
Visualizations
The following diagrams illustrate key experimental workflows and concepts in the mass spectrometric analysis of quinoxaline derivatives.
References
Quinoxaline Derivatives: A Comparative Analysis of Binding Affinities from Molecular Docking Studies
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the binding affinities of various quinoxaline derivatives, elucidated through molecular docking studies. Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds, which have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities. [1] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases like cancer.[1] This guide synthesizes data from multiple studies to provide a comparative look at their efficacy against key protein targets.
Comparative Analysis of Binding Affinities
The following tables summarize key quantitative data from various molecular docking studies, offering a comparative perspective on the efficacy of different quinoxaline derivatives against their respective protein targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A study on novel quinoxaline derivatives targeting the EGFR receptor (PDB ID: 4HJO) revealed a range of binding energies.[2] There appears to be a strong correlation between the calculated binding affinity and the experimentally determined anticancer activity.[2]
| Compound ID | Binding Energy (kcal/mol) | IC50 (µM) against HeLa cells |
| IVa | -11.18 | 3.89 ± 0.45 |
| IVb | -11.82 | 3.40 ± 0.13 |
| IVd | -12.03 | 3.20 ± 1.32 |
| IVh | -11.04 | - |
| IVi | -11.11 | 5.13 ± 1.85 |
Table 1: Binding energies and IC50 values of quinoxaline derivatives against EGFR.[2]
Another study focused on quinoxalinone derivatives as inhibitors of the EGFR triple mutant (L858R/T790M/C797S) and provided the following data.[2]
| Compound ID | Predicted Binding Energy (kcal/mol) | IC50 (nM) |
| CPD4 | < -7.0 | 3.04 ± 1.24 |
| CPD15 | < -7.0 | 6.50 ± 3.02 |
| CPD16 | < -7.0 | 10.50 ± 1.10 |
| CPD21 | < -7.0 | 3.81 ± 1.80 |
| Osimertinib | -7.4 | 8.93 ± 3.01 |
Table 2: Binding energies and IC50 values of quinoxalinone derivatives against a mutant EGFR.[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Molecular docking studies of quinoxaline derivatives targeting the VEGFR-2 active site (PDB ID: 2OH4) have also been conducted.[1][2]
| Compound ID | Binding Affinity (kcal/mol) |
| I | -8.7 |
| II | -8.5 |
| III | -8.3 |
| IV | -8.2 |
| V | -8.1 |
Table 3: Binding affinities of quinoxaline derivatives against VEGFR-2.[2]
Dual EGFR and Cyclooxygenase-2 (COX-2) Inhibitors
Some quinoxaline derivatives have been investigated as dual inhibitors of EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 3LN1).[1]
Experimental Protocols: Molecular Docking
The in-silico molecular docking studies cited in this guide generally adhere to a standardized workflow.[1] The methodologies are crucial for understanding the validity and implications of the presented data.[1]
General Molecular Docking Protocol
A typical molecular docking protocol for quinoxaline derivatives involves the following steps:
-
Target Protein Preparation:
-
Selection and Retrieval: The 3D crystal structure of the target protein is identified and downloaded from the Protein Data Bank (PDB). Common targets for quinoxaline derivatives include VEGFR-2 (PDB ID: 2OH4), EGFR (PDB ID: 1M17, 4HJO), and COX-2 (PDB ID: 3LN1).[3]
-
Protein Clean-up: All non-essential molecules, such as water, co-crystallized ligands, and other heteroatoms not part of the protein, are removed from the PDB file.[3]
-
-
Ligand Preparation:
-
The three-dimensional structures of the quinoxaline derivatives are prepared. This often involves energy minimization to obtain the most stable conformation.[1]
-
-
Docking Simulation:
-
Binding Site Identification: The active site of the protein is defined, often based on the location of a co-crystallized ligand in the PDB structure.[2]
-
Docking: A docking program (e.g., Discovery Studio) is used to predict the binding conformation of each quinoxaline derivative within the active site of the protein.[1][2] The software samples numerous possible orientations and conformations, scoring them based on a function that estimates binding affinity.[2]
-
-
Validation:
-
A crucial step is to validate the docking protocol by redocking the original, co-crystallized ligand back into the protein's active site.[1] A root-mean-square deviation (RMSD) value of less than 2 Å is generally considered a successful validation, ensuring the reliability of the docking procedure.[1]
-
Visualizing the Molecular Landscape
To better understand the biological context and the experimental approach, the following diagrams illustrate a key signaling pathway targeted by quinoxaline derivatives and a typical molecular docking workflow.
Caption: EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.
Caption: A generalized workflow for molecular docking studies.
References
A Researcher's Guide to Validating Molecular Docking Protocols for Quinoxaline Derivatives
An objective comparison of computational methodologies and their correlation with experimental data for researchers, scientists, and drug development professionals.
Quinoxaline derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Molecular docking is a crucial computational tool for predicting the binding modes and affinities of these derivatives with their protein targets. However, the reliability of in-silico predictions hinges on the rigorous validation of the docking protocol. This guide provides a comparative overview of validated docking protocols for quinoxaline derivatives, supported by experimental data from recent studies.
Data Presentation: A Comparative Look at Docking Performance
The following tables summarize key quantitative data from various studies, offering a comparative perspective on the efficacy of different quinoxaline derivatives against several protein targets and the validation of the docking protocols used.
Table 1: Docking Protocol Validation via Redocking
| Target Protein | PDB ID | Docking Software | Co-crystallized Ligand | Validation Metric (RMSD) | Result |
| VEGFR-2 | 2OH4 | Not Specified | Not Specified | Redocking of co-crystallized ligand[1] | Validated[1] |
| EGFR | 1M17 | Discovery Studio | Original Ligand | < 2.0 Å[1] | Validated[1] |
| COX-2 | 3LN1 | Discovery Studio | Original Ligand | < 2.0 Å[1] | Validated[1] |
| c-Met Kinase | Not Specified | Not Specified | Not Specified | Correlation with experimental data[2] | Validated[2] |
| β-tubulin | 4O2B | Autodock Vina v0.8 | Not Specified | Not Specified | Not Specified |
| EGFR | 4HJO | Not Specified | Not Specified | Correlation with IC50 values[3] | Validated[3] |
Table 2: Comparison of Docking Scores and Experimental Activity (IC50)
| Target Protein | PDB ID | Quinoxaline Derivative | Docking Score (kcal/mol) | Experimental Activity (IC50 in µM) |
| EGFR | 4HJO | Compound IVa | -11.18 | Not Reported |
| EGFR | 4HJO | Compound IVb | -11.82 | Not Reported |
| EGFR | 4HJO | Compound IVd | -12.03 | 3.20 (HeLa), 4.19 (MCF-7), 3.59 (HEK 293T), 5.29 (A549)[3] |
| EGFR | 4HJO | Compound IVh | -11.04 | Not Reported |
| EGFR | Not Specified | Compound 4i | Not Reported | 3.902 (A549)[4] |
| COX-2 | 3LN1 | Compound 13 | Not Reported | 0.46[1] |
| COX-2 | 3LN1 | Compound 11 | Not Reported | 0.62[1] |
| COX-2 | 3LN1 | Compound 5 | Not Reported | 0.83[1] |
| COX-2 | 3LN1 | Compound 4a | Not Reported | 1.17[1] |
| EGFR | Not Specified | Compound 4a | Not Reported | 0.3[5] |
| EGFR | Not Specified | Compound 13 | Not Reported | 0.4[5] |
| EGFR | Not Specified | Compound 11 | Not Reported | 0.6[5] |
| EGFR | Not Specified | Compound 5 | Not Reported | 0.9[5] |
Experimental Protocols: A Closer Look at the Methodologies
The validity of any molecular docking study is fundamentally dependent on the protocol employed. Below are detailed methodologies cited in the literature for the validation of docking protocols with quinoxaline derivatives.
Protocol 1: Redocking of Co-crystallized Ligands
A widely accepted method for validating a docking protocol is to extract the co-crystallized ligand from the protein's binding site and then dock it back.[6] A successful validation is typically determined by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose, with a value of less than 2.0 Å generally considered acceptable.[1][6]
Steps:
-
Obtain Crystal Structure: The 3D crystal structure of the target protein complexed with a ligand is obtained from the Protein Data Bank (PDB).
-
Ligand and Protein Preparation: The co-crystallized ligand is separated from the protein. Both the protein and the ligand are prepared for docking. This may involve adding hydrogen atoms, assigning charges, and minimizing energy.
-
Redocking: The prepared co-crystallized ligand is docked back into the active site of the prepared protein using the chosen docking software.
-
RMSD Calculation: The RMSD between the heavy atoms of the docked ligand pose and the original crystallographic pose is calculated.
-
Validation Criterion: An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[1][6]
Protocol 2: Correlation with In-Vitro Experimental Data
Another robust validation method involves correlating the docking scores of a series of compounds with their experimentally determined biological activities, such as IC50 values. A good correlation suggests that the docking protocol can effectively predict the binding affinities of novel compounds.[6]
Steps:
-
Ligand Preparation: A series of quinoxaline derivatives with known experimental activities (e.g., IC50 values) are prepared for docking. This includes generating 3D structures and performing energy minimization.
-
Protein Preparation: The target protein structure is prepared as described in Protocol 1.
-
Molecular Docking: All the prepared quinoxaline derivatives are docked into the active site of the target protein.
-
Correlation Analysis: The calculated docking scores (binding energies) are plotted against the experimental IC50 values.
-
Validation Criterion: A statistically significant correlation (e.g., a high R² value in a linear regression analysis) between the docking scores and experimental data validates the predictive power of the docking protocol.
Mandatory Visualization
To better understand the concepts discussed, the following diagrams illustrate the general workflow of a molecular docking validation experiment and a key signaling pathway often targeted by quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 6-Nitroquinoxaline for Researchers and Drug Development Professionals
An objective analysis of three primary synthetic methodologies for 6-nitroquinoxaline, a crucial scaffold in medicinal chemistry, is presented. This guide provides a detailed comparison of the classical condensation, the Beirut reaction pathway, and microwave-assisted synthesis, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their applications.
This compound is a heterocyclic compound of significant interest in drug discovery and development due to its versatile chemical nature and presence in various biologically active molecules. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide offers a comparative analysis of three distinct methods for the synthesis of this compound, providing quantitative data, detailed experimental protocols, and mechanistic insights to inform laboratory practice.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound depends on several factors, including desired yield, reaction time, available equipment, and environmental considerations. The following table summarizes the key quantitative data for the three methods discussed in this guide.
| Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) |
| Classical Condensation | 4-nitro-1,2-phenylenediamine, Glyoxal | Iodine (catalytic) in Ethanol | 2-3 hours | ~90% |
| Beirut Reaction Pathway | 4-Nitro-2-aminophenol, Enolate source (e.g., malononitrile), Deoxygenating agent (e.g., PPh₃) | 1. NaNO₂, HCl, NaN₃2. Base (e.g., Et₃N)3. PPh₃, heat | Multi-step (several hours) | Overall yield can be lower due to multiple steps |
| Microwave-Assisted Synthesis | 4-nitro-1,2-phenylenediamine, Glyoxal | Acetic acid (catalytic) in Ethanol | 5-10 minutes | Up to 95% |
Method 1: Classical Condensation
The most traditional and widely used method for synthesizing this compound is the acid-catalyzed condensation of 4-nitro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal. This method is straightforward and generally provides good yields.
Advantages:
-
Readily available starting materials.
-
Relatively simple procedure.
-
Good to high yields.
Disadvantages:
-
Can require elevated temperatures and relatively long reaction times.
-
May require purification to remove side products.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-nitro-1,2-phenylenediamine in 50 mL of ethanol.
-
Addition of Glyoxal: To the stirred solution, add 12 mmol of a 40% aqueous solution of glyoxal dropwise at room temperature.
-
Catalysis: Add a catalytic amount of iodine (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if further purification is needed.
Reaction Mechanism:
Caption: Classical condensation of 4-nitro-1,2-phenylenediamine and glyoxal.
Method 2: Beirut Reaction Pathway
The Beirut reaction offers an alternative, albeit multi-step, route to quinoxalines. This pathway involves the synthesis of a quinoxaline-1,4-dioxide intermediate from a benzofuroxan precursor, followed by a deoxygenation step to yield the final quinoxaline. For the synthesis of this compound, this would necessitate the preparation of 5-nitrobenzofuroxan.
Advantages:
-
Allows for the introduction of different substituents on the quinoxaline ring.
-
The N-oxide intermediates themselves are of interest for their biological activities.
Disadvantages:
-
Multi-step synthesis, which can lead to lower overall yields.
-
Requires the synthesis of a benzofuroxan precursor.
-
The deoxygenation step adds to the complexity and cost.
Experimental Protocol (Illustrative):
Step 1: Synthesis of 5-Nitrobenzofuroxan
-
Diazotize 4-nitro-2-aminophenol using sodium nitrite and hydrochloric acid.
-
React the resulting diazonium salt with sodium azide to form the corresponding aryl azide.
-
Thermal cyclization of the aryl azide yields 5-nitrobenzofuroxan.
Step 2: Beirut Reaction to form this compound-1,4-dioxide
-
React 5-nitrobenzofuroxan with an enolate source (e.g., generated from malononitrile and a base like triethylamine) in a suitable solvent. The reaction proceeds via a nucleophilic attack of the enolate on the benzofuroxan ring, followed by cyclization and rearrangement to form the quinoxaline-1,4-dioxide.
Step 3: Deoxygenation to this compound
-
Dissolve the this compound-1,4-dioxide intermediate in a suitable solvent (e.g., toluene).
-
Add a deoxygenating agent, such as triphenylphosphine (PPh₃).
-
Heat the reaction mixture to reflux for several hours until the deoxygenation is complete, as monitored by TLC.
-
After cooling, the product can be purified by column chromatography.
Reaction Pathway:
Caption: Beirut reaction pathway to this compound.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of this compound can be significantly expedited using this technology.
Advantages:
-
Dramatically reduced reaction times (minutes vs. hours).
-
Often results in higher yields and cleaner reaction profiles.
-
Consistent with the principles of green chemistry due to energy efficiency.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Reaction conditions may need careful optimization to avoid decomposition.
Experimental Protocol:
-
Reactant Mixture: In a 10 mL microwave synthesis vial, combine 4-nitro-1,2-phenylenediamine (1.0 mmol), a 40% aqueous solution of glyoxal (1.2 mmol), and a catalytic amount of acetic acid in 2 mL of ethanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120°C) for 5-10 minutes. The reaction progress can be monitored by TLC after cooling.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The product typically precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Logical Workflow:
Caption: Microwave-assisted synthesis of this compound workflow.
Conclusion
The choice of synthesis method for this compound is a critical decision for researchers and drug development professionals. The classical condensation method remains a reliable and accessible option, particularly for labs without specialized equipment. The Beirut reaction pathway , while more complex, offers flexibility in introducing substituents and provides access to biologically interesting N-oxide intermediates. For rapid synthesis and high-throughput applications, microwave-assisted synthesis is a superior choice, offering significant advantages in terms of speed and efficiency. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of a project.
Unveiling the Structure-Activity Relationship of Quinoxaline Derivatives: A Comparative Guide Based on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. Understanding the intricate relationship between the three-dimensional structure of these compounds and their biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of several quinoxaline derivatives, leveraging X-ray crystallography data to elucidate key structure-activity relationships (SAR).
Comparative Analysis of Quinoxaline Derivatives
The following tables summarize the crystallographic and biological activity data for a selection of quinoxaline derivatives, categorized by their therapeutic potential. This side-by-side comparison is designed to highlight how subtle modifications to the quinoxaline core, as revealed by X-ray crystallography, can significantly impact their biological efficacy.
Anticancer Quinoxaline Derivatives
Quinoxaline-based compounds have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways or by inducing apoptosis. The data below compares derivatives evaluated for their cytotoxic effects against various cancer cell lines.
| Compound ID | Chemical Name/Structure | Crystal System | Space Group | Unit Cell Parameters | Biological Target/Assay | IC50 (µM) | Reference |
| Q-AC1 | 2-(4-chlorophenyl)-3-phenylquinoxaline | Monoclinic | P2₁/c | a = 10.25 Å, b = 15.89 Å, c = 9.87 Å, β = 98.5° | MCF-7 (Breast Cancer) | 2.61 | [1] |
| Q-AC2 | 2-(4-methoxyphenyl)-3-phenylquinoxaline | Orthorhombic | Pbca | a = 12.45 Å, b = 18.23 Å, c = 7.99 Å | MCF-7 (Breast Cancer) | 5.14 | [1] |
| Q-AC3 | 1,3-diphenylurea-quinoxaline derivative | Triclinic | P-1 | a = 8.12 Å, b = 10.34 Å, c = 11.56 Å, α = 88.2°, β = 76.4°, γ = 80.1° | MGC-803 (Gastric Cancer) | 9.0 | [1] |
| Q-AC4 | Quinoxaline-hydrazone derivative 11 | Not Reported | Not Reported | Not Reported | HepG2 (Liver Cancer) | 0.81 | [2] |
| Q-AC5 | Quinoxaline-hydrazone derivative 13 | Not Reported | Not Reported | Not Reported | HCT-116 (Colon Cancer) | 2.91 | [2] |
SAR Insights: The comparison between Q-AC1 and Q-AC2 suggests that the presence of an electron-withdrawing group (chloro) at the para position of the phenyl ring at C2 enhances anticancer activity against MCF-7 cells compared to an electron-donating group (methoxy).[1] The precise bond angles and dihedral angles determined by X-ray crystallography would further reveal how these substitutions affect the overall conformation and potential interactions with the biological target. The complex urea derivative Q-AC3 and the hydrazone derivatives Q-AC4 and Q-AC5 demonstrate that extending the quinoxaline core with flexible side chains can lead to potent anticancer activity against a range of cancer cell lines.
Antimicrobial Quinoxaline Derivatives
The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents. The following table presents data on derivatives tested against bacterial and fungal pathogens.
| Compound ID | Chemical Name/Structure | Crystal System | Space Group | Unit Cell Parameters | Microbial Strain | MIC (µg/mL) | Reference |
| Q-AM1 | 2,3-bis(4-methylphenylthio)quinoxaline | Monoclinic | C2/c | a = 20.11 Å, b = 5.98 Å, c = 16.54 Å, β = 109.3° | Escherichia coli | 8 | [3] |
| Q-AM2 | 2,3-bis(4-methoxyphenylamino)quinoxaline | Orthorhombic | Pccn | a = 13.45 Å, b = 22.18 Å, c = 7.21 Å | Bacillus subtilis | 16 | [3] |
| Q-AM3 | Pentacyclic quinoxaline derivative 10 | Not Reported | Not Reported | Not Reported | Candida albicans | 16 | [3] |
SAR Insights: The data for Q-AM1 and Q-AM2 indicates that the nature of the substituent at positions 2 and 3 of the quinoxaline ring is critical for antibacterial activity. The dithioether substitution in Q-AM1 results in potent activity against the Gram-negative bacterium E. coli. In contrast, the diamino substitution in Q-AM2 shows activity against the Gram-positive bacterium B. subtilis. X-ray crystallography of these compounds reveals the spatial arrangement of these substituents, which dictates their interaction with bacterial targets. The complex pentacyclic structure of Q-AM3 confers significant antifungal activity.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of the quinoxaline derivatives was performed using single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals of the synthesized quinoxaline derivatives suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, chloroform, or a mixture of solvents).
-
Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source. The data collection strategy involved a series of ω and φ scans to ensure complete data coverage.
-
Structure Solution and Refinement: The collected diffraction data were processed, and the crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the quinoxaline derivatives against cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the quinoxaline derivatives (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A control group was treated with the vehicle (DMSO) alone.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration.[4]
In Vitro Antimicrobial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) of the quinoxaline derivatives against microbial strains was determined using the broth microdilution method.[3]
-
Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: The quinoxaline derivatives were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of quinoxaline derivatives.
A generalized workflow for the development and SAR analysis of quinoxaline derivatives.
Step-by-step workflow of the MTT assay for determining the IC50 values of quinoxaline derivatives.
Conclusion
This comparative guide underscores the pivotal role of X-ray crystallography in elucidating the structure-activity relationships of quinoxaline derivatives. The presented data clearly demonstrates that minor structural modifications, precisely mapped by crystallographic analysis, can lead to substantial changes in biological activity. By integrating crystallographic data with biological screening results, researchers can gain deeper insights into the molecular interactions driving the therapeutic effects of these compounds. This knowledge is invaluable for the rational design and optimization of new quinoxaline-based drug candidates with enhanced potency and selectivity. The detailed experimental protocols provided herein are intended to facilitate the reproducibility and further exploration of this promising class of heterocyclic compounds.
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
6-Nitroquinoxaline Analogs Versus Other Kinase Inhibitors: A Comparative Guide for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with kinase inhibitors representing a significant portion of targeted treatments. Among the diverse heterocyclic scaffolds explored for kinase inhibition, quinoxaline derivatives, and specifically those bearing a nitro functional group, have emerged as a promising class of compounds. This guide provides an objective comparison of 6-nitroquinoxaline analogs with other established kinase inhibitors, supported by experimental data, to aid in the evaluation and development of novel anti-cancer agents.
Comparative Analysis of Kinase Inhibition and Cytotoxicity
The efficacy of kinase inhibitors is primarily assessed by their ability to inhibit specific kinases (biochemical activity) and to suppress the proliferation of cancer cells (cellular activity). The following tables summarize the inhibitory concentrations (IC50) and growth inhibition percentages (GI50) of various 6-nitro-substituted quinazoline and quinoxaline derivatives against several kinases and cancer cell lines, juxtaposed with data for well-known kinase inhibitors.
Note: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be approached with caution as experimental conditions may vary between studies.
Table 1: Comparative Biochemical Activity (IC50, nM) Against Key Cancer-Related Kinases
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Quinoxaline Derivative 11g | VEGFR-2 | 750 | Sorafenib | 1290 |
| Quinoxaline Derivative 11e | VEGFR-2 | - | Sorafenib | 1290 |
| Quinoxaline Derivative 11c | VEGFR-2 | - | Sorafenib | 1290 |
| Quinoxaline Derivative 25d | VEGFR-2 | 3.4 ± 0.3 | Sorafenib | - |
| Quinoxaline Derivative 25e | VEGFR-2 | - | Sorafenib | - |
| Quinoxaline Derivative 25i | VEGFR-2 | - | Sorafenib | - |
| Quinoxaline Derivative 27e | VEGFR-2 | - | Sorafenib | - |
| Quinoxaline Derivative 4a | EGFR | 300 | Erlotinib | - |
| Quinoxaline Derivative 13 | EGFR | 400 | Erlotinib | - |
| Quinoxaline Derivative 11 | EGFR | 600 | Erlotinib | - |
| Quinoxaline Derivative 5 | EGFR | 900 | Erlotinib | - |
| 6-Nitro-4-substituted quinazoline 6c | EGFR | - | Gefitinib | - |
Data presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%). A lower value indicates greater potency.
Table 2: Comparative Cellular Activity (IC50/GI50, µM) Against Various Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) |
| 6-Nitro-4-substituted quinazoline 6c | HCT-116 | Colon Cancer | Superior to Gefitinib | Gefitinib | - |
| 6-Nitro-4-substituted quinazoline 6c | A549 | Lung Cancer | Nearly equal to Gefitinib | Gefitinib | - |
| Quinoxaline Derivative 11g | HepG-2 | Liver Cancer | 4.50 | Doxorubicin | 8.29 |
| Sorafenib | 7.33 | ||||
| Quinoxaline Derivative 11g | HCT-116 | Colon Cancer | 2.40 | Doxorubicin | 9.65 |
| Sorafenib | 9.41 | ||||
| Quinoxaline Derivative 11g | MCF-7 | Breast Cancer | 5.90 | Doxorubicin | 7.68 |
| Sorafenib | 7.23 | ||||
| Quinoxaline Derivative 11e | HepG-2 | Liver Cancer | 5.34 | Doxorubicin | 8.29 |
| Sorafenib | 7.33 | ||||
| Quinoxaline Derivative 11e | HCT-116 | Colon Cancer | 4.19 | Doxorubicin | 9.65 |
| Sorafenib | 9.41 | ||||
| Quinoxaline Derivative 11e | MCF-7 | Breast Cancer | 6.06 | Doxorubicin | 7.68 |
| Sorafenib | 7.23 | ||||
| Quinoxaline Derivative 25d | MCF-7 | Breast Cancer | 4.1 ± 0.4 | Sorafenib | 2.17 ± 0.13 |
| Quinoxaline Derivative 25d | HepG2 | Liver Cancer | 5.2 ± 0.5 | Sorafenib | 3.51 ± 0.21 |
| Quinoxaline Derivative VIIIc | HCT116 | Colon Cancer | 2.5 | Doxorubicin | - |
| Quinoxaline Derivative VIIIc | MCF-7 | Breast Cancer | 9 | Doxorubicin | - |
| Quinoxaline Derivative XVa | HCT116 | Colon Cancer | 4.4 | Doxorubicin | - |
| Quinoxaline Derivative XVa | MCF-7 | Breast Cancer | 5.3 | Doxorubicin | - |
Data presented as IC50/GI50 values (the concentration of the compound required to inhibit the growth of 50% of a cell population). A lower value indicates greater cytotoxicity.
Mechanism of Action and Signaling Pathway Inhibition
Quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial for tumor growth, proliferation, and angiogenesis. Furthermore, downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways are also targeted by these compounds.[1]
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers.[1] 6-Nitro-substituted quinazolines have been shown to inhibit EGFR, thereby blocking downstream signaling.[2]
VEGFR Signaling Pathway and Angiogenesis Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Quinoxaline derivatives have demonstrated potent inhibition of VEGFR-2, thereby impeding tumor growth by cutting off its blood supply.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant Kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
Test compound (this compound derivative) and control inhibitors
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in kinase buffer.
-
In a 384-well plate, add the recombinant kinase and its substrate.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HCT-116, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compound (this compound derivative) and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Quinoxaline Derivatives: A Comparative Guide to Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a promising scaffold in the development of novel antiviral agents. Its derivatives have demonstrated a broad spectrum of activity against various DNA and RNA viruses, making them a focal point of extensive research. This guide provides a comparative evaluation of the antiviral activity of different quinoxaline derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and drug development efforts.
Comparative Antiviral Activity of Quinoxaline Derivatives
The antiviral efficacy of quinoxaline derivatives has been evaluated against a range of viruses, with significant activity reported against Human Immunodeficiency Virus (HIV), Human Cytomegalomegalovirus (HCMV), Herpes Simplex Virus (HSV), Influenza A Virus (IAV), and Coxsackievirus. The following tables summarize the quantitative data from various studies, highlighting the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and 50% cytotoxic concentration (CC50) of selected derivatives.
Table 1: Antiviral Activity against DNA Viruses (HCMV and HSV)
| Derivative | Virus | Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Compound 4 | HCMV | Plaque Reduction | <0.05 | 108.47 | >2169 | [1] |
| Compound 8 | HCMV | Plaque Reduction | <0.05 | >150 | >3000 | [1] |
| Ganciclovir (Control) | HCMV | Plaque Reduction | 0.059 | >150 | >2542 | [1] |
| 1-(4-chloro-8-methyl[2][3][4]triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thiourea | HSV-1 | Plaque Reduction | - (25% plaque reduction at 20 µg/mL) | >160 µg/mL | - | [1] |
Table 2: Antiviral Activity against RNA Viruses (HIV-1)
| Derivative | Target | Assay | IC50 / EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| S-2720 | HIV-1 RT | Enzyme Assay | - | - | - | [5] |
| Compound 19 | HIV-1 RT | Enzyme Assay | 3.1 | - | - | |
| Nevirapine (Control) | HIV-1 RT | Enzyme Assay | 6.7 | - | - |
Note: S-2720 is a potent inhibitor of HIV-1 reverse transcriptase[5].
Table 3: Antiviral Activity against Influenza A Virus (IAV)
| Derivative | Target | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 35 | NS1A Protein | Fluorescence Polarization | 6.2 | - | - | [2] |
| Compound 44 | NS1A Protein | Fluorescence Polarization | 3.5 | - | - | [2] |
| Quinoxaline derivative 11-b | H1N1 | - | 0.2164 | 315578.68 | >1,458,000 | [3] |
Table 4: Antiviral Activity against Coxsackievirus
| Derivative | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 6 | CVB4 | Cell-based | 1.7 | >100 | >58.8 | [6] |
| Compound 7 | CVB4 | Cell-based | 1.5 | >100 | >66.7 | [6] |
| Compound 8 | E9 | Cell-based | 6 | >100 | >16.7 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the tables above.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the antiviral compound that is toxic to the host cells (CC50).
-
Cell Seeding: Seed host cells (e.g., Vero, MDCK, MT-2) in a 96-well plate at a density that allows for the formation of a confluent monolayer after 24 hours of incubation.
-
Compound Addition: Prepare serial dilutions of the quinoxaline derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cell control" (no compound) and a "blank control" (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the cell control.
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibitory effect of a compound on viral replication.
-
Cell Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the quinoxaline derivative. In a separate tube, mix each compound dilution with a known titer of the virus (e.g., to produce 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose or agarose) mixed with the corresponding concentration of the quinoxaline derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50/EC50 Calculation: The IC50 or EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin (DIG)-labeled dUTP and unlabeled dNTPs in a reaction buffer.
-
Compound Addition: Add serial dilutions of the quinoxaline derivatives to the wells of a microtiter plate.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.
-
Detection: The newly synthesized DIG-labeled DNA is captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to peroxidase is then added, followed by a peroxidase substrate to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
IC50 Calculation: The IC50 is the concentration of the compound that inhibits RT activity by 50% compared to the enzyme control (no compound).
Influenza NS1A Protein-dsRNA Interaction Assay (Fluorescence Polarization)
This assay identifies compounds that disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA).[2]
-
Reagent Preparation: Prepare a solution of purified NS1A protein and a fluorescein-labeled dsRNA probe.
-
Compound Addition: Add serial dilutions of the quinoxaline derivatives to the wells of a 384-well plate.
-
Reaction Incubation: Add the NS1A protein and the fluorescent dsRNA probe to the wells and incubate to allow for binding.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well. When the fluorescent dsRNA is bound to the larger NS1A protein, it tumbles slower, resulting in a high FP value. If a compound displaces the dsRNA, the free dsRNA tumbles faster, leading to a lower FP value.
-
IC50 Calculation: The IC50 is the concentration of the compound that causes a 50% reduction in the FP signal, indicating a 50% disruption of the NS1A-dsRNA interaction.
Visualizing Experimental Workflows and Mechanisms of Action
Diagrams are essential for understanding complex experimental processes and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
General Antiviral Screening Workflow
This diagram illustrates the typical workflow for screening compounds for antiviral activity.
Caption: A generalized workflow for the screening and evaluation of antiviral compounds.
Mechanism of Action: Inhibition of Influenza A NS1A Protein
This diagram depicts the mechanism by which certain quinoxaline derivatives inhibit influenza A virus replication by targeting the NS1A protein.
Caption: Inhibition of Influenza A NS1A protein by quinoxaline derivatives.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This diagram illustrates how quinoxaline derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) to block HIV-1 replication.
Caption: Mechanism of HIV-1 RT inhibition by quinoxaline-based NNRTIs.
References
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Antibacterial Spectrum of Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global public health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among these, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of antibacterial activity. This guide provides an objective comparison of the antibacterial performance of various quinoxaline compounds, supported by experimental data, to aid researchers in the development of new and effective antimicrobial therapies.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of quinoxaline derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various quinoxaline derivatives against a panel of Gram-positive and Gram-negative bacteria, including clinically relevant strains.
Quinoxaline 1,4-di-N-oxides (QdNOs)
QdNOs are a well-studied class of quinoxalines known for their potent antibacterial activity, particularly against anaerobic bacteria.[1]
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cyadox (CYA) | Clostridium perfringens CVCC1125 | 1 | [1] |
| Olaquindox (OLA) | Clostridium perfringens CVCC1125 | 1 | [1] |
| Cyadox (CYA) | Brachyspira hyodysenteriae B204 | 0.031 | [1] |
| Olaquindox (OLA) | Brachyspira hyodysenteriae B204 | 0.0625 | [1] |
| Cyadox (CYA) | Escherichia coli | 4 (MBC) | [2] |
| Mequindox (MEQ) | Escherichia coli | 2 (MBC) | [2] |
MBC: Minimum Bactericidal Concentration
Substituted Quinoxaline Derivatives
The antibacterial spectrum of quinoxaline compounds can be significantly modulated by the nature and position of substituents on the quinoxaline ring.
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5m | 4-16 | 8-32 | 8-32 | >128 | [3] |
| 5p | 4 | 8 | 8-32 | >128 | [3] |
| 2d | - | 16 | 8 | - | [4] |
| 3c | - | 16 | 8 | - | [4] |
| 4 | - | 16 | - | - | [4] |
| 6a | - | 16 | - | - | [4] |
Note: A lower MIC value indicates greater potency.
Activity Against Drug-Resistant Strains
A significant advantage of some quinoxaline derivatives is their activity against multidrug-resistant (MDR) bacteria.
| Compound | Test Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Quinoxaline Derivative | MRSA | 1 - 8 | 4 | 8 | [5] |
| Vancomycin (Control) | MRSA | 1 - 8 | 4 | 4 | [5] |
MRSA: Methicillin-resistant Staphylococcus aureus. MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.[5]
Mechanism of Action of Quinoxaline 1,4-di-N-oxides
The primary antibacterial mechanism of quinoxaline 1,4-di-N-oxides (QdNOs) involves their bioreductive activation within the bacterial cell, leading to the generation of reactive oxygen species (ROS).[1][2] This process is particularly effective under anaerobic conditions.[1] The resulting oxidative stress inflicts damage to critical cellular components, ultimately leading to bacterial cell death.[1][2]
This unique mode of action, which induces oxidative DNA damage, distinguishes QdNOs from many conventional antibiotics that target specific enzymes, potentially making them effective against strains resistant to other drug classes.[2][6]
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of the antibacterial activity of quinoxaline compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][4][7]
Detailed Steps:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test quinoxaline compound is prepared in a liquid growth medium, such as Mueller-Hinton Broth, in a 96-well microtiter plate.[7]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions, typically at 37°C for 18-24 hours.[4]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[8]
Agar Disc Diffusion Method
The agar disc diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to an antimicrobial agent.[9]
Methodology:
-
Media Preparation: A sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify.[8]
-
Inoculation: A standardized microbial suspension is uniformly spread over the agar surface.[8]
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disc ) dissolved in a suitable solvent like DMSO.[8][9] These discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.[8]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[10]
Conclusion
Quinoxaline derivatives represent a versatile and promising scaffold for the development of novel antibacterial agents.[8][11] Their broad spectrum of activity, including efficacy against multidrug-resistant strains, and their unique mechanism of action make them attractive candidates for further investigation. The ability to readily modify their chemical structure provides a powerful tool for optimizing their potency and pharmacokinetic properties. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to combating the growing challenge of antimicrobial resistance.
References
- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking 6-Nitroquinoxaline Fluorescent Probes Against Existing Hypoxia Sensors
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and imaging of hypoxic regions in tumors are critical for understanding cancer biology, developing targeted therapies, and predicting treatment responses. A variety of molecular probes have been developed to visualize and quantify cellular hypoxia. This guide provides an objective comparison of the performance of 6-nitroquinoxaline-based fluorescent probes against other established hypoxia sensors, supported by experimental data.
Introduction to Hypoxia Detection
Hypoxia, a condition of low oxygen concentration, is a hallmark of the microenvironment of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.[1] Consequently, the development of robust and sensitive tools to detect hypoxic cells is of paramount importance in cancer research and drug development. Fluorescent probes have emerged as powerful tools for hypoxia imaging due to their high sensitivity, spatiotemporal resolution, and non-invasive nature.[2]
This guide focuses on a class of "turn-on" fluorescent probes based on the this compound scaffold. These probes are designed to be non-fluorescent or weakly fluorescent in their native state. In the presence of elevated levels of nitroreductase (NTR) enzymes, which are upregulated in hypoxic cells, the nitro group on the quinoxaline core is reduced to an amino group.[1] This enzymatic conversion triggers a significant increase in fluorescence, allowing for the specific detection of hypoxic cells.[1]
We will compare the performance of these this compound probes with other widely used hypoxia sensors, including the nitroimidazole-based probe pimonidazole, phosphorescent probes, and genetically encoded reporters.
Data Presentation: A Comparative Analysis of Hypoxia Sensors
The selection of an appropriate hypoxia probe depends on various factors, including the experimental model, the required sensitivity, and the imaging modality. The following table summarizes the key quantitative performance characteristics of this compound probes in comparison to other existing hypoxia sensors.
| Feature | This compound Probes (Representative) | Pimonidazole | Phosphorescent Probes (e.g., Ir-based) | Genetically Encoded Sensors (e.g., HRE-GFP) |
| Detection Principle | Nitroreductase-activated fluorescence | Reductive binding and immunodetection | Oxygen-dependent phosphorescence quenching | HIF-1α-mediated gene expression |
| Excitation (λex) | ~480 - 550 nm | N/A (detection via antibody) | ~400 - 500 nm | ~488 nm (for GFP) |
| Emission (λem) | ~500 - 600 nm | N/A (depends on secondary antibody) | ~550 - 650 nm | ~510 nm (for GFP) |
| Quantum Yield (Φ) | Moderate to high (activated state) | N/A | High | Variable |
| Signal-to-Noise Ratio | High "turn-on" response | Good, depends on antibody quality | High, sensitive to O2 changes | Moderate to high |
| Response Time | Minutes to hours | Hours (for adduct formation & staining) | Milliseconds to seconds (reversible) | Hours to days (protein expression) |
| Oxygen Sensitivity | Indirect (NTR activity) | < 1.3% O2 (~10 mmHg) | Quantitative over a range of pO2 | Indirect (HIF-1α stabilization) |
| Fixability | Some probes are fixable | Yes | No (signal is O2 dependent) | Yes (protein is fixed) |
| Live-Cell Imaging | Yes | No (requires fixation and permeabilization) | Yes | Yes |
| In Vivo Applicability | Promising, NIR probes in development | Yes (requires tissue harvesting) | Yes | Yes |
| Toxicity | Generally low, requires specific testing | Low at typical doses | Can be cytotoxic at high concentrations | Generally low, potential for immunogenicity |
Mandatory Visualizations
Signaling Pathways and Activation Mechanisms
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Nitroreductase-mediated activation of a this compound probe.
Experimental Workflows
Caption: A typical workflow for in vitro hypoxia detection using fluorescent probes.
Experimental Protocols
Induction of Hypoxia in Cell Culture
a) Using a Hypoxia Chamber:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate, 35 mm dish) and allow them to adhere overnight in a standard incubator (37°C, 5% CO2, 21% O2).
-
Place the culture vessels inside a modular incubator chamber.
-
Flush the chamber with a pre-mixed gas mixture containing the desired oxygen concentration (e.g., 1% O2, 5% CO2, balanced with N2) at a flow rate of 20 L/min for 5-10 minutes to displace the ambient air.
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration of hypoxic exposure (typically 4-24 hours).
b) Chemical Induction with Cobalt Chloride (CoCl2):
-
Prepare a sterile stock solution of CoCl2 (e.g., 100 mM in water).
-
Add the CoCl2 stock solution to the cell culture medium to achieve a final concentration of 100-200 µM.
-
Incubate the cells with the CoCl2-containing medium for 12-24 hours in a standard incubator (37°C, 5% CO2). CoCl2 mimics hypoxia by stabilizing HIF-1α.
In Vitro Staining with a this compound Probe
-
After inducing hypoxia, remove the culture medium.
-
Add fresh, pre-warmed medium containing the this compound probe at the desired final concentration (typically 5-10 µM).
-
Incubate the cells for 30-60 minutes at 37°C under hypoxic conditions.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the specific probe.
Cytotoxicity Assessment using MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescent probe for the desired exposure time (e.g., 24 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Determination of Fluorescence Quantum Yield (Relative Method)
-
Prepare a series of dilutions of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54) and the this compound probe (in its activated form) in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample^2 / η_standard^2)
where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Conclusion
This compound-based fluorescent probes represent a promising class of tools for the detection of hypoxia in cancer research. Their "turn-on" fluorescence mechanism, which is triggered by the elevated nitroreductase activity in hypoxic cells, offers a high signal-to-noise ratio for imaging. When benchmarked against other existing hypoxia sensors, this compound probes demonstrate distinct advantages in terms of their suitability for live-cell imaging and their direct reporting of a specific enzymatic activity associated with the hypoxic phenotype. However, like other nitroreductase-activated probes, their response is an indirect measure of oxygen concentration. The choice of the most appropriate hypoxia sensor will ultimately depend on the specific requirements of the research question, including the desired sensitivity to oxygen levels, the temporal resolution needed, and the experimental model being used. This guide provides the foundational information and protocols to aid researchers in making an informed decision for their hypoxia-related studies.
References
Comparative Guide to Cross-Reactivity of 6-Nitroquinoxaline-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 6-nitroquinoxaline-based chemosensors, with a focus on their cross-reactivity with various analytes. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate sensors for their specific applications.
Introduction to this compound-Based Chemosensors
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1] The introduction of a nitro group at the 6-position of the quinoxaline scaffold creates an electron-deficient aromatic system, making these derivatives particularly useful as chemosensors. The electron-withdrawing nature of the nitro group can enhance the sensitivity and selectivity of the sensor towards specific analytes. These sensors are often designed to detect a range of species, including metal ions and anions, through mechanisms such as fluorescence quenching, colorimetric changes, and host-guest complex formation.[1][2]
Performance Comparison of this compound-Based Chemosensors
The selectivity of a chemosensor is a critical parameter that defines its ability to detect a target analyte in a complex mixture without interference from other species. The following table summarizes the cross-reactivity profiles of several this compound-based chemosensors from published studies.
| Sensor Name/Structure | Target Analyte(s) | Interfering Ions/Molecules (with observed effect) | Non-Interfering Ions/Molecules | Reference |
| Squaramidoquinoxaline (SQX) with NO2 group | Anions (particularly F⁻) | Not specified in detail, but noted for high interest in anion sensing. | Not specified | [3] |
| Quinoxalinebis(sulfonamide) derivatives | F⁻, OAc⁻, CN⁻, H₂PO₄⁻ | Shows varied sensitivity to different anions; interaction mechanism (H-bonding vs. deprotonation) depends on the specific anion and probe structure. | Not specified | [4] |
| Tris(2-aminoethyl)amine based amide receptors with nitro functionalized aryl substitutions | Anions (F⁻, Cl⁻) | Shows selectivity for F⁻ over Cl⁻ depending on the isomer. | Not specified | [5] |
Note: Detailed quantitative cross-reactivity data for a wide range of this compound-based chemosensors is not extensively compiled in single comparative studies. The data above is extracted from studies focusing on specific sensor designs. Researchers are encouraged to consult the primary literature for more detailed interference studies relevant to their specific application.
Experimental Protocols
The evaluation of chemosensor selectivity and cross-reactivity typically involves spectroscopic titration methods, such as UV-Vis absorption and fluorescence spectroscopy. Below are generalized protocols for these key experiments.
Protocol 1: Fluorescence Quenching Assay for Selectivity Studies
This protocol outlines the steps to assess the selectivity of a this compound-based fluorescent chemosensor.
Materials:
-
Stock solution of the this compound-based chemosensor in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous buffer).
-
Stock solutions of the target analyte and various potential interfering ions/molecules at known concentrations.
-
Spectroscopic grade solvent.
-
Quartz cuvettes.
-
Spectrofluorometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the chemosensor in the chosen solvent. A typical concentration is in the micromolar range to ensure the absorbance at the excitation wavelength is below 0.1, minimizing inner filter effects.
-
Initial Fluorescence Measurement (I₀): Transfer the sensor solution to a quartz cuvette and record its fluorescence emission spectrum. The intensity at the emission maximum is recorded as I₀.[6]
-
Addition of Analytes: To separate cuvettes containing the sensor solution, add a specific concentration of the target analyte and each of the potential interfering species. The concentration of the interferents should ideally be equal to or in excess of the target analyte concentration.
-
Fluorescence Measurement (I): Record the fluorescence emission spectrum for each solution after the addition of the respective analyte. The intensity at the emission maximum is recorded as I.
-
Data Analysis: Compare the fluorescence response of the sensor to the target analyte with its response to the interfering species. A significant change in fluorescence intensity only in the presence of the target analyte indicates high selectivity. The quenching efficiency can be calculated and plotted to visualize the selectivity.
Protocol 2: UV-Vis Absorption Titration for Cross-Reactivity Assessment
Materials:
-
Stock solution of the this compound-based chemosensor.
-
Stock solutions of the target analyte and potential interfering species.
-
Spectroscopic grade solvent.
-
Quartz cuvettes.
-
UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a solution of the chemosensor with a known concentration in the chosen solvent.
-
Initial Absorbance Spectrum: Record the UV-Vis absorption spectrum of the sensor solution.
-
Titration with Analytes:
-
Target Analyte: To the cuvette containing the sensor solution, make successive additions of the target analyte stock solution. Record the UV-Vis spectrum after each addition.
-
Interfering Species: In separate experiments, repeat the titration process with each of the potential interfering species.
-
-
Data Analysis: Analyze the changes in the absorption spectrum (e.g., shifts in λmax, appearance of new bands, or changes in absorbance intensity) upon the addition of the target analyte versus the interfering species. The formation of a new absorption band or a significant shift in the presence of only the target analyte indicates high selectivity.
Signaling Pathways and Experimental Workflows
The interaction between a this compound-based chemosensor and its target analyte can trigger various signaling mechanisms, leading to a detectable optical response.
A common signaling mechanism for "turn-on" fluorescent sensors involves the reduction of the nitro group to an amino group, which is often highly fluorescent. This is particularly relevant for detecting hypoxic conditions or the activity of nitroreductase enzymes.
For anion sensing, the mechanism often involves hydrogen bonding between the anion and N-H protons of amide or sulfonamide groups attached to the quinoxaline core. This interaction can lead to a color change or fluorescence quenching.[4]
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and study of novel squaramide-based anion sensors - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 4. Synthesis, photophysical, and anion-sensing properties of quinoxalinebis(sulfonamide) functionalized receptors and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Synergy of Silicon and Solution: A Comparative Guide to In-Silico and In-Vitro Activities of 6-Nitroquinoxaline Derivatives
A comprehensive analysis of computational predictions versus experimental outcomes for a promising class of bioactive compounds.
In the landscape of modern drug discovery, the integration of computational (in-silico) and laboratory-based (in-vitro) studies is paramount for accelerating the identification and optimization of novel therapeutic agents. This guide provides a detailed comparison of the in-silico and in-vitro activities of 6-nitroquinoxaline derivatives, a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] By juxtaposing predictive computational data with tangible experimental results, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the correlative and divergent aspects of these two essential research paradigms.
Data Presentation: In-Silico Predictions vs. In-Vitro Efficacy
The following table summarizes the quantitative data from various studies, comparing the computationally predicted binding affinities (docking scores) with the experimentally determined biological activities (IC50 values) for a selection of this compound and related quinoxaline derivatives. It is important to note that a direct one-to-one correlation between docking scores and IC50 values is not always observed, as in-silico models simplify complex biological systems.[4] Factors such as protein flexibility, solvation effects, and off-target interactions can influence in-vitro outcomes.[4]
| Compound ID | Target Protein | In-Silico Docking Score (kcal/mol) | In-Vitro Activity (IC50) | Reference |
| Compound 4 | Cholesterol Oxidase | -10.97 | Not Specified | [5] |
| Compound 5 | Cholesterol Oxidase | -8.94 | Not Specified | [5] |
| Compound 6 | Cholesterol Oxidase | -9.66 | Not Specified | [5] |
| Compound 8a | PARP-1 | Not Specified | 2.31 nM | [6] |
| Compound 5 | PARP-1 | Not Specified | 3.05 nM | [6] |
| Olaparib (Reference) | PARP-1 | Not Specified | 4.40 nM | [6] |
| T-150 | Trypanothione Reductase | Not Specified | LC50: 64.3 µM (NINOA strain) | [7] |
| T-147 | Trypanothione Reductase | Not Specified | Ki: 11.4 µM | [7] |
Experimental Protocols
A clear understanding of the methodologies employed in both in-silico and in-vitro studies is crucial for the accurate interpretation of the presented data.
In-Silico Molecular Docking Protocol
Molecular docking studies are performed to predict the binding orientation and affinity of a ligand to a target protein.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.[8]
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, MOE-Dock) is used to place the ligand into the active site of the protein.[8][9] The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest docking score (highest binding affinity). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined.
In-Vitro Enzyme Inhibition Assay Protocol (Example: PARP-1)
In-vitro assays are conducted to measure the biological activity of the compounds in a controlled laboratory setting.
-
Reagents and Materials: Recombinant human PARP-1 enzyme, NAD+, activated DNA, and the test compounds (this compound derivatives) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure: The PARP-1 enzyme is incubated with activated DNA to stimulate its activity. The test compounds, at various concentrations, are then added to the enzyme-DNA mixture.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of NAD+. The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Detection of Activity: The activity of PARP-1 is quantified by measuring the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) using a colorimetric or fluorescent method.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Workflow and Pathways
To better illustrate the relationship between in-silico and in-vitro studies and the potential biological context of this compound derivatives, the following diagrams are provided.
Caption: A generalized workflow illustrating the interplay between in-silico and in-vitro research in drug discovery.
Caption: A simplified diagram of a signaling pathway involving PARP-1, a potential target for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo, in vitro and in silico | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-Nitroquinoxaline: A Procedural Guide
For Immediate Reference: Do Not Dispose of 6-Nitroquinoxaline Down the Drain or in General Waste. This compound is classified as hazardous and requires specialized disposal procedures to ensure personnel safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols for the management and disposal of this chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Hazard Profile and Safety Summary
This compound presents significant health and environmental hazards that necessitate careful handling during its entire lifecycle, especially during disposal.[1] It is crucial to consult the Safety Data Sheet (SDS) for detailed information before handling.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
| Hazardous to the Aquatic Environment | - | May cause long lasting harmful effects to aquatic life.[3] |
Pre-Disposal & Personal Protective Equipment (PPE)
Before beginning any procedure that generates this compound waste, a clear disposal plan must be in place. Handle the chemical in accordance with good industrial hygiene and safety practices.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust, preventing serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing.[2] | Prevents skin contact which can cause irritation.[2] |
| Respiratory Protection | Use only in a well-ventilated area.[2] For high airborne concentrations, a positive-pressure supplied air respirator may be required. | Avoids inhalation of dust which may cause respiratory irritation.[2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[2][5] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[5][6]
Waste Identification and Segregation
-
Classify as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing boats, pipette tips), must be classified and handled as hazardous waste.[7][8]
-
Segregate Waste Streams: This waste must be segregated from non-hazardous waste.[7] Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
Containerization and Labeling
-
Use Appropriate Containers: Collect all this compound waste in its original container or a dedicated, chemically compatible, and sealable container.[2][9] Ensure the container is kept tightly closed.[2]
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (6639-87-8).[10] The label should also feature the appropriate GHS hazard pictograms.
Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, preferably in a locked cabinet.[2]
-
Avoid Incompatibles: Keep the waste away from incompatible materials such as strong oxidizing agents. Also, store away from extremes of temperature and direct sunlight.
-
Secondary Containment: Ensure the storage area has secondary containment to manage any potential leaks or spills.[8]
Arrange for Professional Disposal
-
Contact EHS: The final disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[2][3] Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
Caption: Workflow for the safe disposal of this compound waste.
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation. Evacuate non-essential personnel from the immediate area.[4]
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][4]
-
Clean-up (Solid Spill): Avoid creating dust.[11] Use personal protective equipment. Mechanically take up the spill by sweeping or shoveling and place it into a suitable, closed container for disposal.[11]
-
Clean-up (Liquid Spill): Soak up with inert absorbent material and place in a suitable, closed container for disposal.[12]
-
Decontaminate: Clean the contaminated surface thoroughly.
-
First Aid:
References
- 1. Quinoxaline, 6-nitro- | C8H5N3O2 | CID 96029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6639-87-8 Name: this compound [xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | 6639-87-8 [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 6-Nitroquinoxaline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 6-Nitroquinoxaline (CAS No. 6639-87-8), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans, to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical and requires careful handling to mitigate potential risks.[1][2] It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable gloves should be worn. Inspect for tears or holes before use and dispose of contaminated gloves immediately.[3] |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and personal clothing.[3] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed and clearly labeled with the chemical name and hazard symbols.[2]
Preparation and Weighing
-
Controlled Environment: All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Before handling, ensure all required PPE is correctly worn. Use a dedicated and clean set of spatulas and weighing boats. To avoid generating dust, handle the powder gently.
Experimental Use
-
Dissolving: When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Ventilation: Ensure adequate ventilation throughout the experiment.
-
Avoid Contact: Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
| Incident | Action |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a plastic sheet or tarp to minimize spreading. Mechanically take up the spill into a suitable container for disposal. Clean the contaminated surface thoroughly. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Hazardous Waste: All waste containing this compound, including unused product, contaminated labware (e.g., gloves, weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
-
Dedicated Container: Collect all this compound waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container. The label should include the full chemical name and relevant hazard symbols.
Storage and Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Response Logic
Caption: Decision-making flowchart for emergency response to a this compound incident.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
